Product packaging for Wistin(Cat. No.:CAS No. 19046-26-5)

Wistin

Cat. No.: B098939
CAS No.: 19046-26-5
M. Wt: 460.4 g/mol
InChI Key: YLYJXNTZVUEFJZ-DODNOZFWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Wistin (4',6-Dimethoxyisoflavone-7-O-β-d-glucopyranoside) is a natural isoflavonoid derived from plants like Aralia elata , investigated for its potential therapeutic properties in biomedical research . Recent studies highlight its promising anti-cancer and anti-inflammatory applications, making it a valuable compound for probing related biological pathways. In cancer research, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects against malignant melanoma (B16 F10) cells . Its anticancer mechanism is associated with the induction of cell cycle arrest and the suppression of cancer cell migration and invasion. These effects are achieved through the inhibition of key signaling pathways, specifically the downregulation of phospho-ERK and p38 within the mitogen-activated protein kinase (MAPK) cascade . Concurrently, in immunology and inflammation research, this compound exhibits potent anti-inflammatory effects in model systems such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells . It significantly reduces the production of critical pro-inflammatory mediators, including nitric oxide (NO) and reactive oxygen species (ROS) . The compound acts by suppressing the mRNA and protein expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), as well as cytokines such as IL-1β and IL-6 . This anti-inflammatory activity is mediated through the inhibition of the NF-κB and p38 signaling pathways . These dual research applications position this compound as a compelling candidate for investigating the cross-talk between inflammation and cancer, and for developing novel therapeutic strategies. This product is sold for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24O10 B098939 Wistin CAS No. 19046-26-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O10/c1-29-12-5-3-11(4-6-12)14-10-31-15-8-17(16(30-2)7-13(15)19(14)25)32-23-22(28)21(27)20(26)18(9-24)33-23/h3-8,10,18,20-24,26-28H,9H2,1-2H3/t18-,20-,21+,22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYJXNTZVUEFJZ-DODNOZFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346598
Record name Wistin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19046-26-5
Record name Wistin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19046-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Wistin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Wistin: Chemical Structure, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wistin, a naturally occurring isoflavonoid glycoside, has garnered significant interest in the scientific community for its potential therapeutic applications. Identified as a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ), this compound demonstrates promising activity in regulating lipid metabolism and adipogenesis. Furthermore, recent studies have elucidated its anti-inflammatory properties, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. This technical guide provides a comprehensive overview of the chemical structure of this compound, a summary of its quantitative biological data, and detailed experimental protocols for its synthesis and biological evaluation.

Chemical Structure of this compound

This compound is chemically known as 6-methoxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one. It is classified as an isoflavonoid O-glycoside[1]. The core structure consists of a 3-phenylchromen-4-one (isoflavone) backbone, substituted with methoxy groups at the 6 and 4' positions. A glucose molecule is attached via an O-glycosidic bond at the 7-position of the chromenone ring.

Chemical Identifiers:

  • IUPAC Name: 6-methoxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

  • Molecular Formula: C₂₃H₂₄O₁₀[1]

  • Molecular Weight: 460.43 g/mol [1]

  • CAS Number: 19046-26-5[1]

Biological Activity and Quantitative Data

This compound exhibits a dual agonistic activity on PPARα and PPARγ, key nuclear receptors involved in the regulation of lipid and glucose metabolism. Additionally, it possesses anti-inflammatory effects. The following table summarizes the key quantitative data from in vitro studies.

Biological Activity Assay System Key Findings Reference
PPARα Agonism Luciferase reporter assay in monkey COS7 kidney cellsDose-dependent activation of PPARα (P < 0.01 at 10 μg/mL).[2]
Mouse primary hepatocytesUpregulation of PPARα target genes: CPT1a (2.5-fold), ACO (7.2-fold), and ACS (14.8-fold) at 10 μg/mL.[3]
Mouse primary hepatocytesDose-dependent inhibition of cellular triglyceride accumulation (P < 0.05 at 10 μg/mL).[2][3]
PPARγ Agonism PPARγ luciferase reporter assayDose-dependently activates PPARγ.[1]
3T3-L1 preadipocytesEnhances triglyceride accumulation, a marker of adipocyte differentiation.[1]
3T3-L1 preadipocytesUpregulates the expression of PPARγ target genes, aP2 and adiponectin.[1]
Anti-inflammatory Activity Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophagesSignificantly reduced the production of nitric oxide (NO) and intracellular reactive oxygen species (ROS).[4]
LPS-stimulated RAW264.7 macrophagesReduced mRNA levels of pro-inflammatory enzymes (iNOS and COX-2) and cytokines (IL-1β and IL-6).[4]
LPS-stimulated RAW264.7 macrophagesReduced the activation of NF-κB and p38 signaling pathways.[4]

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

Step 1: Synthesis of the Isoflavone Aglycone (Afromosin)

A common method for isoflavone synthesis is the Suzuki-Miyaura coupling.

  • Preparation of 3-iodo-7-benzyloxy-6-methoxychromen-4-one: Start with a suitably protected 2,4-dihydroxy-5-methoxyacetophenone. The hydroxyl groups are protected, for instance, with benzyl groups. The protected acetophenone is then subjected to cyclization with a suitable reagent to form the chromenone ring, followed by iodination at the 3-position.

  • Suzuki-Miyaura Coupling: The 3-iodochromenone is then coupled with 4-methoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Deprotection: The protecting groups (e.g., benzyl) are removed, typically by catalytic hydrogenation (H₂/Pd-C), to yield the 7-hydroxyisoflavone aglycone (Afromosin).

Step 2: Glycosylation

  • Preparation of the Glycosyl Donor: Acetobromo-α-D-glucose is a common glycosyl donor. It is prepared by treating D-glucose with acetic anhydride and then with hydrogen bromide.

  • Koenigs-Knorr Glycosylation: The aglycone (Afromosin) is reacted with acetobromo-α-D-glucose in the presence of a promoter, such as silver carbonate or mercury(II) cyanide, in an anhydrous solvent like quinoline or a mixture of acetone and chloroform. This reaction stereoselectively forms the β-glycosidic bond.

  • Deprotection of the Sugar Moiety: The acetyl protecting groups on the glucose moiety are removed by Zemplén deacetylation, using a catalytic amount of sodium methoxide in methanol, to yield this compound.

  • Purification: The final product is purified by column chromatography on silica gel.

Biological Assays

This assay is used to determine the ability of this compound to activate PPARα and PPARγ.

  • Cell Culture and Transfection:

    • Culture a suitable cell line, such as COS7 or HEK293T cells, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Co-transfect the cells with a PPAR expression vector (containing the ligand-binding domain of human or mouse PPARα or PPARγ fused to a GAL4 DNA-binding domain), a luciferase reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of the luciferase gene, and a β-galactosidase expression vector (for normalization of transfection efficiency). Use a suitable transfection reagent like Lipofectamine.

  • Treatment:

    • After 24 hours of transfection, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) or a known PPAR agonist (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) as a positive control. A vehicle control (e.g., DMSO) should also be included.

  • Luciferase Assay:

    • After 24-48 hours of treatment, lyse the cells using a suitable lysis buffer.

    • Measure the luciferase activity in the cell lysates using a luciferase assay kit and a luminometer.

    • Measure β-galactosidase activity for normalization.

  • Data Analysis:

    • Normalize the luciferase activity to the β-galactosidase activity.

    • Express the results as fold activation relative to the vehicle control.

This assay assesses the effect of this compound on the differentiation of preadipocytes into mature adipocytes.

  • Cell Culture:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum until they reach confluence.

  • Induction of Differentiation:

    • Two days post-confluence, induce differentiation by switching to a differentiation medium containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. Treat the cells with different concentrations of this compound during this period.

  • Maturation:

    • After 2-3 days, replace the differentiation medium with a maturation medium (DMEM with 10% FBS and 10 µg/mL insulin), containing the respective concentrations of this compound.

    • Maintain the cells in this medium for another 4-6 days, changing the medium every 2 days.

  • Oil Red O Staining for Triglyceride Accumulation:

    • Wash the mature adipocytes with phosphate-buffered saline (PBS) and fix them with 10% formalin for 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain the lipid droplets by incubating the cells with a filtered Oil Red O solution for at least 1 hour.

    • Wash with water and visualize the stained lipid droplets under a microscope.

    • For quantification, elute the stain with isopropanol and measure the absorbance at 510 nm.

This method is used to quantify the expression of PPAR target genes.

  • RNA Extraction and cDNA Synthesis:

    • Treat cells (e.g., primary hepatocytes or differentiated 3T3-L1 cells) with this compound as described in the respective assays.

    • Extract total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • RT-qPCR:

    • Perform RT-qPCR using a SYBR Green-based master mix and specific primers for the target genes (e.g., CPT1a, ACO, ACS, aP2, adiponectin) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control group.

This technique is used to analyze the phosphorylation status of key proteins in the NF-κB and p38 MAPK signaling pathways.

  • Cell Culture and Treatment:

    • Culture RAW264.7 macrophages in DMEM with 10% FBS.

    • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a short period (e.g., 15-60 minutes) to activate the inflammatory pathways.

  • Protein Extraction:

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p65 (a subunit of NF-κB) and p38 MAPK overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of this compound's anti-inflammatory action by inhibiting the NF-κB and p38 MAPK signaling pathways.

Wistin_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Phosphorylates p38_MAPK p38 MAPK TAK1->p38_MAPK Phosphorylates IkappaB IκBα IKK_complex->IkappaB Phosphorylates & Degrades NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocates p38_MAPK_nuc p-p38 p38_MAPK->p38_MAPK_nuc Translocates This compound This compound This compound->TAK1 Inhibits This compound->IKK_complex Inhibits This compound->p38_MAPK Inhibits Phosphorylation Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, IL-1β, IL-6) NFkappaB_nuc->Pro_inflammatory_genes Upregulates p38_MAPK_nuc->Pro_inflammatory_genes Upregulates

This compound's anti-inflammatory signaling pathway.

Conclusion

This compound is a promising natural compound with well-defined dual PPARα/γ agonistic and anti-inflammatory activities. This guide provides a foundational understanding of its chemical nature and biological functions, along with detailed experimental protocols to facilitate further research and development. The provided methodologies can be adapted to investigate the therapeutic potential of this compound in metabolic disorders and inflammatory diseases. Further studies are warranted to explore its in vivo efficacy, safety profile, and potential for clinical applications.

References

A Technical Guide to 4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside: Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside, an isoflavone glycoside of interest for its potential therapeutic applications. The document details its primary natural sources, methods for its extraction and quantification, and its known biological activities, with a focus on its role as a peroxisome proliferator-activated receptor (PPAR) agonist.

Natural Sources of 4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside

4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside, also known by the trivial name wistin , has been identified and isolated from a limited number of plant species. The primary documented sources belong to the Fabaceae family. While the presence of this specific isoflavone is not widespread, related compounds can be found in a variety of other plants.

Primary Natural Sources

The principal botanical sources of this compound are the seeds of Wisteria floribunda (Japanese wisteria) and the roots of Caragana sinica (Chinese pea shrub). Several studies have confirmed the isolation of this compound from these plant materials.

Other Potential and Related Sources

While direct isolation of 4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside is primarily reported from Wisteria and Caragana species, the broader class of isoflavone glycosides is prevalent in the plant kingdom. Researchers investigating novel sources of phytoestrogens may find related structures in plants from the Fabaceae, Iridaceae, and Scrophulariaceae families. For instance, similar isoflavonoid glucosides have been isolated from Belamcanda chinensis and Sopubia delphinifolia.

Quantitative Data on Natural Occurrence

A thorough review of the existing scientific literature reveals a notable gap in the quantitative analysis of 4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside in its primary natural sources. While multiple studies have successfully isolated the compound, specific data on its concentration (e.g., mg/g of dried plant material) or the percentage yield from extraction are not consistently reported. This lack of quantitative data underscores an area for future research, which would be invaluable for assessing the viability of these natural sources for large-scale production.

Plant SpeciesPart of PlantCompound NameReported Yield/Concentration
Wisteria floribundaSeeds4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside (this compound)Not explicitly quantified in the reviewed literature.
Caragana sinicaRoots4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside (this compound)Not explicitly quantified in the reviewed literature.[1][2]

Experimental Protocols

The following sections outline detailed methodologies for the extraction, isolation, and quantification of 4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside from plant materials. These protocols are synthesized from established methods for the analysis of isoflavone glycosides.

Extraction and Isolation of 4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside

This protocol describes a general procedure for the extraction and purification of this compound from its natural sources.

3.1.1. Materials and Reagents

  • Dried and powdered plant material (e.g., Wisteria floribunda seeds or Caragana sinica roots)

  • n-Hexane

  • 80% Ethanol (EtOH) or 80% Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography (70-230 mesh)

  • Sephadex LH-20

  • Solvents for column chromatography (e.g., chloroform, methanol, ethyl acetate gradients)

  • Rotary evaporator

  • Freeze dryer

3.1.2. Extraction Procedure

  • Defatting: The dried and powdered plant material is first defatted by maceration or Soxhlet extraction with n-hexane to remove lipids and other nonpolar compounds. This step is crucial for improving the efficiency of the subsequent extraction of the more polar isoflavone glycosides.

  • Extraction of Isoflavones: The defatted plant material is then extracted with 80% ethanol or 80% methanol at room temperature with agitation or under reflux. The extraction is typically repeated multiple times to ensure complete recovery of the target compound.

  • Concentration: The resulting alcoholic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate. The isoflavone glycosides are expected to be enriched in the more polar fractions.

3.1.3. Isolation and Purification

  • Silica Gel Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol, to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column with methanol as the eluent. This step is effective for separating flavonoids and other polyphenolic compounds.

  • Preparative HPLC (Optional): For final purification to obtain a high-purity compound, preparative high-performance liquid chromatography (HPLC) can be employed.

  • Lyophilization: The purified fractions are lyophilized to yield the pure 4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside as a solid.

3.1.4. Structural Elucidation

The structure of the isolated compound is confirmed using spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC): To elucidate the detailed chemical structure.

G plant_material Dried & Powdered Plant Material (Wisteria floribunda seeds or Caragana sinica roots) defatting Defatting with n-Hexane plant_material->defatting extraction Extraction with 80% Ethanol/Methanol defatting->extraction concentration Concentration (Rotary Evaporator) extraction->concentration partitioning Solvent Partitioning concentration->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex prep_hplc Preparative HPLC (Optional) sephadex->prep_hplc lyophilization Lyophilization prep_hplc->lyophilization pure_compound Pure 4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside lyophilization->pure_compound elucidation Structural Elucidation (MS, NMR) pure_compound->elucidation

General workflow for the extraction and isolation of 4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside.
Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated method for the quantitative analysis of 4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside in plant extracts.

3.2.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using two solvents:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in methanol or acetonitrile

  • Gradient Program: A linear gradient starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B over the course of the run. A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-80% B; 30-35 min, 80-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitoring at the UV absorbance maximum of the compound, typically around 260 nm.

  • Injection Volume: 10-20 µL.

3.2.2. Standard and Sample Preparation

  • Standard Solution: A stock solution of purified 4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside of known concentration is prepared in methanol. A series of working standard solutions are prepared by serial dilution of the stock solution to create a calibration curve.

  • Sample Preparation: A known weight of the dried plant extract is dissolved in a known volume of methanol. The solution is sonicated to ensure complete dissolution and then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

3.2.3. Data Analysis

  • Identification: The target compound in the sample chromatogram is identified by comparing its retention time with that of the pure standard.

  • Quantification: A calibration curve is constructed by plotting the peak area of the standard against its concentration. The concentration of 4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside in the sample is determined by interpolating its peak area on the calibration curve.

Biological Activity and Signaling Pathways

4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside (this compound) has been identified as a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ). These receptors are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.

PPARα Agonist Activity

As a PPARα agonist, this compound has the potential to influence fatty acid metabolism, particularly in the liver. Activation of PPARα is known to upregulate genes involved in fatty acid uptake, β-oxidation, and ketogenesis, leading to a reduction in circulating lipid levels.

PPARγ Agonist Activity

The activity of this compound as a PPARγ agonist suggests its involvement in adipogenesis, insulin sensitization, and anti-inflammatory processes. PPARγ is a key regulator of fat cell differentiation and is the molecular target for the thiazolidinedione class of antidiabetic drugs.

Signaling Pathway

The activation of PPARs by ligands such as this compound initiates a cascade of molecular events that ultimately modulate gene expression.

  • Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of PPARα or PPARγ in the cytoplasm or nucleus.

  • Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the PPAR, causing the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPAR then forms a heterodimer with the retinoid X receptor (RXR).

  • DNA Binding: The PPAR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.

  • Transcriptional Regulation: The binding of the PPAR-RXR-coactivator complex to the PPRE initiates the transcription of target genes involved in lipid metabolism, glucose homeostasis, and inflammation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus wistin_cyto This compound (4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside) ppar_rxr_inactive PPAR/RXR + Corepressors wistin_cyto->ppar_rxr_inactive Binds to PPAR ppar_rxr_active PPAR/RXR + Coactivators ppar_rxr_inactive->ppar_rxr_active Conformational Change Corepressor Dissociation Coactivator Recruitment ppre PPRE (DNA) ppar_rxr_active->ppre Binds to target_genes Target Genes ppre->target_genes Activates Transcription mrna mRNA target_genes->mrna Transcription proteins Proteins mrna->proteins Translation cellular_response Metabolic & Anti-inflammatory Responses proteins->cellular_response

Simplified signaling pathway of 4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside as a PPAR agonist.

Conclusion

4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside is a promising natural product with well-defined activity as a dual PPARα/γ agonist. While its primary natural sources have been identified, further research is needed to quantify its abundance in these sources to assess their viability for commercial exploitation. The experimental protocols outlined in this guide provide a solid foundation for researchers to extract, isolate, and quantify this compound, facilitating further investigation into its therapeutic potential. The elucidation of its role in the PPAR signaling pathway opens avenues for its development as a potential therapeutic agent for metabolic disorders and inflammatory conditions.

References

The Biosynthesis Pathway of Aucuparin (formerly referred to as Wistin) in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Wistin" biosynthesis in plants did not yield relevant results. It is highly probable that "this compound" was a typographical error for "Aucuparin," a well-documented biphenyl phytoalexin. This guide will, therefore, focus on the biosynthesis of aucuparin.

Introduction

Aucuparin is a biphenyl phytoalexin, a class of antimicrobial secondary metabolites produced by plants in response to pathogen attack. It is predominantly found in species of the Rosaceae family, such as apple (Malus spp.) and pear (Pyrus spp.), where it plays a crucial role in the plant's defense mechanisms. The biosynthesis of aucuparin is a multi-step enzymatic process that is tightly regulated by various signaling pathways initiated upon perception of elicitors from pathogens. This technical guide provides a comprehensive overview of the aucuparin biosynthesis pathway, including the key enzymes, intermediates, quantitative data, detailed experimental protocols, and the signaling cascades that govern its production.

Aucuparin Biosynthesis Pathway

The biosynthesis of aucuparin starts with the condensation of benzoyl-CoA and three molecules of malonyl-CoA to form the biphenyl scaffold, which then undergoes a series of hydroxylation and methylation reactions to yield aucuparin. The pathway is primarily elucidated from studies on elicitor-treated cell cultures of Sorbus aucuparia (rowan) and Malus domestica (apple).

The key steps in the pathway are:

  • Formation of the Biphenyl Scaffold: Biphenyl Synthase (BIS), a type III polyketide synthase, catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to produce 3,5-dihydroxybiphenyl. This reaction forms the core biphenyl structure of aucuparin.[1][2]

  • First O-Methylation: An O-methyltransferase (OMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C-3 position of 3,5-dihydroxybiphenyl, yielding 3-hydroxy-5-methoxybiphenyl.

  • Hydroxylation: Biphenyl 4-hydroxylase (B4H), a cytochrome P450 monooxygenase, introduces a hydroxyl group at the C-4 position of 3-hydroxy-5-methoxybiphenyl to form noraucuparin.[3][4][5]

  • Second O-Methylation: A second, distinct O-methyltransferase catalyzes the final methylation step at the C-5 hydroxyl group of noraucuparin, resulting in the formation of aucuparin.

Quantitative Data on Aucuparin Biosynthesis

The following table summarizes the available quantitative data for the key enzymes involved in the aucuparin biosynthesis pathway.

EnzymeSubstrateKmVmaxOptimal pHOptimal Temperature (°C)Source OrganismReference
Benzoate-CoA ligaseBenzoic acid62 ± 4 µM---Pyrus communis (pear) cell cultures[1]
Biphenyl Synthase (BIS)Benzoyl-CoA----Sorbus aucuparia[6][7]
O-Methyltransferase 1 (OMT1)3,5-dihydroxybiphenyl----Sorbus aucuparia[8]
Biphenyl 4-hydroxylase (SaB4H)3-hydroxy-5-methoxybiphenyl0.2 - 30 µM-7.530Sorbus aucuparia[5]
O-Methyltransferase 2 (OMT2)Noraucuparin----Sorbus aucuparia[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of aucuparin biosynthesis are provided below.

Biphenyl Synthase (BIS) Enzyme Assay

Objective: To determine the activity of Biphenyl Synthase by measuring the formation of 3,5-dihydroxybiphenyl from benzoyl-CoA and malonyl-CoA.

Materials:

  • Cell-free extracts from elicitor-treated plant cell cultures (e.g., Sorbus aucuparia)

  • Benzoyl-CoA (starter substrate)

  • [2-14C]Malonyl-CoA (extender substrate)

  • Potassium phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.0), 15 µM benzoyl-CoA, 56 µM [2-14C]malonyl-CoA, and the cell-free extract.

  • Incubate the reaction mixture at 30°C for 30 minutes.

  • Stop the reaction by adding acetic acid.

  • Extract the product, 3,5-dihydroxybiphenyl, with ethyl acetate.

  • Concentrate the ethyl acetate extract and apply it to a silica gel TLC plate.

  • Develop the TLC plate using an appropriate solvent system (e.g., diethyl ether:petroleum ether, 7:3 v/v).

  • Visualize the radioactive product by autoradiography and quantify the radioactivity using a scintillation counter.

O-Methyltransferase (OMT) Enzyme Assay

Objective: To measure the activity of O-methyltransferases involved in the methylation of biphenyl intermediates.

Materials:

  • Partially purified enzyme preparation from plant cell cultures.

  • Substrate (e.g., 3,5-dihydroxybiphenyl or noraucuparin).

  • S-adenosyl-L-methionine (SAM) as the methyl donor.

  • Tris-HCl buffer (pH 7.5).

  • Ethyl acetate.

  • High-performance liquid chromatography (HPLC) system.

Procedure:

  • Set up a reaction mixture containing Tris-HCl buffer, the biphenyl substrate, SAM, and the enzyme preparation.

  • Incubate the mixture at an optimal temperature (e.g., 30°C) for a specific duration.

  • Terminate the reaction by adding HCl.

  • Extract the methylated product with ethyl acetate.

  • Evaporate the solvent and redissolve the residue in methanol.

  • Analyze the sample by HPLC to separate and quantify the methylated product.

Biphenyl 4-Hydroxylase (B4H) Enzyme Assay

Objective: To determine the activity of Biphenyl 4-hydroxylase by monitoring the conversion of 3-hydroxy-5-methoxybiphenyl to noraucuparin.

Materials:

  • Microsomal fractions isolated from elicitor-treated plant cell cultures.

  • 3-hydroxy-5-methoxybiphenyl (substrate).

  • NADPH (cofactor).

  • Potassium phosphate buffer (pH 7.5).

  • Gas chromatography-mass spectrometry (GC-MS) system.

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, microsomal protein, 3-hydroxy-5-methoxybiphenyl, and NADPH.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction and extract the products with ethyl acetate.

  • Derivatize the product for GC-MS analysis (e.g., silylation).

  • Analyze the sample using a GC-MS system to identify and quantify the noraucuparin formed.[5]

Signaling Pathways Regulating Aucuparin Biosynthesis

The production of aucuparin is a defense response triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by plant cell receptors. This recognition initiates a complex signaling cascade that leads to the transcriptional activation of genes encoding the biosynthetic enzymes.

G Elicitor Elicitor (PAMPs/DAMPs) Receptor Plasma Membrane Receptor Elicitor->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Ca2 Ca2+ Influx Receptor->Ca2 MAPK MAP Kinase Cascade ROS->MAPK Ca2->MAPK Hormones Hormone Signaling (JA, SA, Ethylene) MAPK->Hormones TFs Transcription Factors (e.g., WRKY, MYB) MAPK->TFs Hormones->TFs BiosynthesisGenes Aucuparin Biosynthesis Genes (BIS, OMTs, B4H) TFs->BiosynthesisGenes Transcriptional Activation Aucuparin Aucuparin BiosynthesisGenes->Aucuparin

Caption: Elicitor-induced signaling pathway for phytoalexin biosynthesis.

This signaling pathway involves:

  • Elicitor Recognition: PAMPs or DAMPs bind to pattern recognition receptors (PRRs) on the plant cell surface.

  • Early Signaling Events: This binding triggers rapid intracellular responses, including an influx of calcium ions (Ca2+) and the production of reactive oxygen species (ROS).[9]

  • MAP Kinase Cascade: The changes in Ca2+ levels and ROS activate a mitogen-activated protein kinase (MAPK) cascade, a crucial signaling module in plant defense.

  • Hormonal Signaling: The MAPK cascade often cross-talks with phytohormone signaling pathways, particularly those of jasmonic acid (JA), salicylic acid (SA), and ethylene.[10][11]

  • Transcriptional Regulation: These signaling events converge on the activation of specific transcription factors, which then bind to the promoter regions of the aucuparin biosynthesis genes, leading to their coordinated expression.

Experimental Workflow for Identifying Biosynthesis Genes

The following diagram illustrates a typical workflow used by researchers to identify and characterize the genes involved in the aucuparin biosynthesis pathway.

G ElicitorTreatment Elicitor Treatment of Plant Cell Cultures MetaboliteProfiling Metabolite Profiling (HPLC, GC-MS) ElicitorTreatment->MetaboliteProfiling TranscriptomeAnalysis Transcriptome Analysis (RNA-Seq) ElicitorTreatment->TranscriptomeAnalysis CandidateGene Candidate Gene Identification MetaboliteProfiling->CandidateGene TranscriptomeAnalysis->CandidateGene GeneCloning Gene Cloning and Heterologous Expression CandidateGene->GeneCloning EnzymeAssay In vitro Enzyme Assays GeneCloning->EnzymeAssay FunctionalCharacterization Functional Characterization EnzymeAssay->FunctionalCharacterization

Caption: Experimental workflow for gene discovery in phytoalexin biosynthesis.

Conclusion

The biosynthesis of aucuparin is a well-defined pathway in certain plant species, serving as a model for understanding the production of biphenyl phytoalexins. The pathway involves a series of enzymatic reactions that are induced upon pathogen recognition through a complex signaling network. Further research is needed to fully elucidate the regulatory mechanisms, including the identification of all transcription factors and the precise interplay of hormonal signaling pathways. A deeper understanding of this pathway could pave the way for engineering enhanced disease resistance in economically important crops.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Wistin Isoflavonoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wistin, a naturally occurring isoflavonoid, has garnered attention within the scientific community for its potential therapeutic applications. As a member of the flavonoid family, it shares a common phenylchromen-4-one backbone structure. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its biological activities with a focus on relevant signaling pathways, and detailed experimental protocols for its study.

This compound's molecular formula is C₂₃H₂₄O₁₀, and it has a molecular weight of 460.4 g/mol [1]. Its IUPAC name is 6-methoxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1].

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of this compound are not extensively available in the public domain. However, based on the general characteristics of isoflavones, certain properties can be inferred. The available and inferred data are summarized in Table 1.

PropertyValueSource/Reference
Molecular Formula C₂₃H₂₄O₁₀PubChem CID: 10095770[1]
Molecular Weight 460.4 g/mol PubChem CID: 10095770[1]
Melting Point Not available. Other isoflavones have melting points ranging from 148°C to over 300°C.Inferred from related compounds[2]
Solubility - Water: Poorly soluble. - Organic Solvents (DMSO, Ethanol): Expected to be soluble.Inferred from general isoflavone solubility[3][4][5]
Appearance Crystalline solid (inferred).General property of isoflavones[6]

Spectroscopic Analysis

UV-Visible (UV-Vis) Spectroscopy

Isoflavones typically exhibit two major absorption bands in their UV-Vis spectra. Band I, in the range of 300-380 nm, is associated with the B-ring, while Band II, between 240-280 nm, corresponds to the A-ring. For glycosylated isoflavones like this compound, the absorption maxima are expected to be similar to their aglycone counterparts. The UV spectrum of the related isoflavone, Genistin, shows a maximum absorption (λmax) at 262 nm[6].

Infrared (IR) Spectroscopy

The FT-IR spectrum of an isoflavonoid like this compound is expected to show characteristic absorption bands corresponding to its functional groups. These would include:

  • O-H stretching: A broad band around 3200-3600 cm⁻¹ due to the hydroxyl groups on the glycoside moiety and any on the isoflavone core.

  • C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for aliphatic and aromatic C-H bonds.

  • C=O stretching: A strong absorption band around 1620-1660 cm⁻¹ for the conjugated ketone in the C-ring.

  • C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

  • C-O stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the ether linkages and hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would be complex due to the presence of the glycoside unit. Protons on the isoflavone core would appear in the aromatic region (typically δ 6.0-8.5 ppm). The methoxy group protons would be a sharp singlet around δ 3.8-4.0 ppm. The anomeric proton of the glucose moiety would likely appear as a doublet around δ 5.0-5.5 ppm.

¹³C NMR: The carbon NMR spectrum would show signals for all 23 carbons. The carbonyl carbon (C-4) would be significantly downfield, around δ 175-180 ppm. Carbons of the aromatic rings would appear in the δ 100-165 ppm region. The carbons of the glucose moiety would resonate in the δ 60-105 ppm range, with the anomeric carbon (C-1") appearing around δ 100 ppm.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties. Studies have shown that it can reduce the production of nitric oxide (NO) and intracellular reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways. This compound has been shown to reduce the activation of both of these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound inhibits this process.

NF_kB_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB NFkB_active NF-κB (active) Nucleus Nucleus NFkB_active->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes activates This compound This compound This compound->IKK inhibits IkB_NFkB->NFkB_active releases

NF-κB signaling pathway inhibition by this compound.
p38 MAPK Signaling Pathway

The p38 MAPK pathway is another critical signaling cascade involved in the inflammatory response. Stress stimuli, including LPS, lead to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, leading to the expression of pro-inflammatory cytokines. This compound has been found to inhibit the phosphorylation of p38 MAPK.

p38_MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases (e.g., MKK3/6) LPS->Upstream_Kinases activates p38 p38 MAPK Upstream_Kinases->p38 phosphorylates p_p38 p-p38 MAPK (active) Downstream_Targets Downstream Targets p_p38->Downstream_Targets phosphorylates Inflammatory_Response Inflammatory Response Downstream_Targets->Inflammatory_Response leads to This compound This compound This compound->Upstream_Kinases inhibits

p38 MAPK signaling pathway inhibition by this compound.

Experimental Protocols

General Protocol for Isolation and Purification of Isoflavones from Plant Material

This protocol provides a general procedure for the extraction and purification of isoflavones, which can be adapted for the isolation of this compound from plant sources like Bowdichia virgilioides or Glycyrrhiza pallidiflora.

Isolation_Workflow Plant_Material Dried Plant Material Extraction Extraction (e.g., 80% Methanol) Plant_Material->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Analysis Fraction Analysis (TLC, HPLC) Fractions->Analysis Purified_Isoflavone Purified this compound Analysis->Purified_Isoflavone

References

The Biological Activity of Wistin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Anti-inflammatory Properties and Molecular Mechanisms of the Isoflavonoid Glycoside Wistin

This technical guide provides a comprehensive overview of the biological activities of this compound, with a primary focus on its well-documented anti-inflammatory effects. This compound, a phytochemical identified as 4′,6-dimethoxyisoflavone-7-O-β-d-glucopyranoside, is an isoflavonoid isolated from plants of the Wisteria genus. While research on crude "this compound extract" is limited, the purified compound has been the subject of detailed mechanistic studies. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds in inflammatory diseases.

Core Biological Activity: Anti-Inflammation

The primary biological activity attributed to this compound is its potent anti-inflammatory action. In-vitro studies have demonstrated that this compound can significantly mitigate the inflammatory response in immune cells stimulated with bacterial lipopolysaccharide (LPS). The anti-inflammatory effects of this compound are achieved through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.

Attenuation of Pro-inflammatory Mediators

This compound has been shown to significantly reduce the production of nitric oxide (NO) and intracellular reactive oxygen species (ROS) in LPS-stimulated RAW 264.7 murine macrophage cells. Furthermore, it downregulates the expression of pro-inflammatory enzymes and cytokines at both the mRNA and protein levels.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

MediatorEffect of this compound Treatment
Nitric Oxide (NO)Significant dose-dependent reduction in production.
Reactive Oxygen Species (ROS)Significant dose-dependent decrease in intracellular levels.
iNOS (inducible Nitric Oxide Synthase)Reduction in both mRNA and protein expression.
COX-2 (Cyclooxygenase-2)Reduction in both mRNA and protein expression.
IL-1β (Interleukin-1β)Dose-dependent decrease in mRNA expression.
IL-6 (Interleukin-6)Dose-dependent decrease in mRNA expression.

Data summarized from An, J., et al. (2022). Molecules, 27(17), 5719.

Mechanism of Action: Modulation of Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting and inhibiting key inflammatory signaling cascades. The two primary pathways identified are the Nuclear Factor-κB (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the transcription of numerous pro-inflammatory genes. This compound has been observed to inhibit the activation of this pathway. Specifically, it reduces the phosphorylation of AKT and the p65 subunit of NF-κB in LPS-stimulated RAW 264.7 cells. This inhibition leads to a decrease in the translocation of the active p65 subunit from the cytosol to the nucleus, thereby preventing the transcription of its target pro-inflammatory genes.

NF_kB_Pathway cluster_cytosol Cytosol LPS LPS TLR4 TLR4 LPS->TLR4 AKT AKT TLR4->AKT p_AKT p-AKT AKT->p_AKT P IKK IKK Complex p_AKT->IKK p_IKK p-IKK IKK->p_IKK P p_IkB p-IκB p_IKK->p_IkB P IkB IκB NFkB_IkB p65/p50-IκB (Inactive) p_IkB->IkB Degradation p65 p65 p50 p50 NFkB_complex p65/p50 p65_nuc p65/p50 NFkB_IkB->p65_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, IL-1β, IL-6) p65_nuc->Genes This compound This compound This compound->p_AKT Inhibits

Caption: this compound inhibits the canonical NF-κB signaling pathway.

Inhibition of the p38 MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, are crucial for transducing extracellular signals into cellular responses like inflammation. This compound was found to selectively inhibit the phosphorylation of p38 MAPK, without affecting the other MAPKs, ERK and JNK. By downregulating the activation of p38, this compound further contributes to the suppression of the inflammatory cascade.

p38_MAPK_Pathway Stimuli LPS / Stress Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p_MKK3_6 p-MKK3/6 MKK3_6->p_MKK3_6 P p38 p38 p_MKK3_6->p38 p_p38 p-p38 p38->p_p38 P TranscriptionFactors Transcription Factors (e.g., ATF2) p_p38->TranscriptionFactors p_TranscriptionFactors p-Transcription Factors TranscriptionFactors->p_TranscriptionFactors P Inflammation Inflammatory Response p_TranscriptionFactors->Inflammation This compound This compound This compound->p_p38 Inhibits

Caption: this compound selectively inhibits the p38 MAPK signaling pathway.

Experimental Protocols

The following section details the methodologies used to elucidate the anti-inflammatory activity of this compound.

Cell Culture and Viability Assay
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Conditions: Cells are cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubation is performed at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assay (MTT):

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10^5 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound for a specified period.

    • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

    • Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

Measurement of Nitric Oxide (NO) Production
  • Seed RAW 264.7 cells (1 × 10^5 cells/well) in a 96-well plate and incubate for 24 hours.

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect the culture supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

Western Blot Analysis for Protein Expression
  • Seed RAW 264.7 cells in a 6-well plate and incubate to ~80% confluency.

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for the desired time (e.g., 30 minutes for phosphorylated proteins, 24 hours for total protein expression).

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p38, anti-p-p65, anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_assays Downstream Assays start Start: RAW 264.7 Cell Culture seeding Cell Seeding (96-well or 6-well plates) start->seeding wistin_pretreat Pre-treatment with this compound (Various Concentrations) seeding->wistin_pretreat lps_stim Stimulation with LPS (1 µg/mL) wistin_pretreat->lps_stim viability Cell Viability (MTT) lps_stim->viability no_measure NO Measurement (Griess Assay) lps_stim->no_measure rna_extraction RNA Extraction & RT-qPCR (iNOS, COX-2, Cytokines) lps_stim->rna_extraction protein_lysis Protein Lysis & Western Blot (iNOS, COX-2, p-p65, p-p38) lps_stim->protein_lysis analysis Data Analysis and Interpretation viability->analysis no_measure->analysis rna_extraction->analysis protein_lysis->analysis

Caption: General experimental workflow for in-vitro anti-inflammatory assays.

Other Potential Biological Activities

While the anti-inflammatory properties of this compound are the most thoroughly investigated, research on extracts from Wisteria species, which contain a variety of flavonoids including this compound, suggests other potential therapeutic applications. Extracts of Wisteria sinensis have demonstrated antioxidant and cytotoxic activities against certain cancer cell lines. However, these activities have not been specifically attributed to this compound itself, and further research is required to isolate and characterize the responsible compounds and their mechanisms of action.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant anti-inflammatory properties. Its ability to modulate the NF-κB and p38 MAPK signaling pathways provides a clear mechanistic basis for its observed effects on pro-inflammatory mediator production. For drug development professionals, this compound represents a potential lead compound for the development of novel anti-inflammatory agents.

Future research should focus on:

  • In-vivo studies to confirm the anti-inflammatory efficacy and safety of this compound in animal models of inflammatory diseases.

  • Pharmacokinetic and pharmacodynamic profiling of this compound to understand its absorption, distribution, metabolism, and excretion.

  • Investigation into other potential biological activities of purified this compound, such as its antioxidant and anticancer effects.

  • Quantitative analysis of this compound content in various Wisteria extracts and correlation with their biological activities.

Potential Therapeutic Targets of Wistin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wistin (4',6-dimethoxyisoflavone-7-O-β-D-glucopyranoside) is a naturally occurring isoflavonoid that has demonstrated significant therapeutic potential in preclinical studies. Initially identified for its potent anti-inflammatory properties, recent research has unveiled its role in regulating metabolic pathways. This technical guide provides an in-depth overview of the known therapeutic targets of this compound, focusing on its mechanisms of action in inflammation and metabolic diseases. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts targeting this promising phytochemical.

Introduction to this compound

This compound is a glycosylated isoflavone that has been isolated from plant species such as Wisteria floribunda and Caragana sinica.[1] As a member of the isoflavonoid class of compounds, this compound shares a structural similarity with endogenous estrogens, suggesting a potential for broad biological activity. Its primary known activities revolve around the modulation of key signaling pathways involved in cellular inflammation and metabolism.

Therapeutic Target I: Inflammatory Pathways

This compound has been shown to exert significant anti-inflammatory effects by targeting two central signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory genes. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound has been demonstrated to inhibit the NF-κB pathway through the following mechanisms:

  • Reduction of Pro-inflammatory Mediators: this compound significantly reduces the production of nitric oxide (NO) and reactive oxygen species (ROS).

  • Downregulation of Pro-inflammatory Enzymes and Cytokines: It decreases the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-6 (IL-6).

  • Inhibition of NF-κB Activation: this compound inhibits the phosphorylation of Akt and the p65 subunit of NF-κB, preventing the translocation of p65 to the nucleus.

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt This compound This compound This compound->Akt p_p65 p-p65 This compound->p_p65 inhibits phosphorylation p_Akt p-Akt Akt->p_Akt IKK IKK p_Akt->IKK IkappaB IκBα IKK->IkappaB phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkappaB->NFkB inhibits NFkB->p_p65 phosphorylation Nucleus Nucleus p_p65->Nucleus translocation Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, IL-1β, IL-6) Nucleus->Pro_inflammatory_genes activates transcription

Inhibition of the p38 MAPK Signaling Pathway

The p38 MAPK pathway is another key regulator of inflammation. This compound has been shown to suppress this pathway by inhibiting the phosphorylation of p38 in LPS-stimulated macrophages. This action contributes to the overall reduction in the expression of pro-inflammatory mediators.

p38_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MEKK MEKK TLR4->MEKK This compound This compound p38 p38 This compound->p38 inhibits phosphorylation MKK3_6 MKK3/6 MEKK->MKK3_6 MKK3_6->p38 p_p38 p-p38 p38->p_p38 phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors activates Pro_inflammatory_genes Pro-inflammatory Genes Transcription_Factors->Pro_inflammatory_genes

Therapeutic Target II: Metabolic Regulation via PPARs

Beyond its anti-inflammatory effects, this compound has been identified as a dual agonist for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ.[2][3][4] This activity suggests its potential in the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes.

PPARγ Agonism and Adipocyte Differentiation

PPARγ is a master regulator of adipogenesis. This compound activates PPARγ in a dose-dependent manner, leading to:[2]

  • Enhanced Adipocyte Differentiation: Increased triglyceride accumulation in 3T3-L1 preadipocytes.

  • Upregulation of PPARγ Target Genes: Increased mRNA expression of PPARγ2, fatty acid-binding protein 4 (aP2), and adiponectin.

The upregulation of adiponectin is particularly significant, as this hormone enhances insulin sensitivity.

PPARα Agonism and Lipid Metabolism

PPARα is a key regulator of fatty acid metabolism, primarily in the liver. This compound's agonist activity on PPARα results in:[3][4]

  • Upregulation of Genes Involved in Fatty Acid Oxidation: Increased expression of carnitine palmitoyltransferase 1a (CPT1a), acyl-CoA oxidase (ACO), and acyl-CoA synthase (ACS).

  • Inhibition of Triglyceride Accumulation: Reduced cellular triglyceride levels in hepatocytes.

This dual PPARα/γ agonism positions this compound as a potential therapeutic agent for managing metabolic syndrome, which is characterized by both insulin resistance and dyslipidemia.

PPAR_Signaling_Pathway cluster_0 Adipocyte cluster_1 Hepatocyte Wistin_adipocyte This compound PPARg PPARγ RXR_g RXR PPARg_RXR PPARγ/RXR Complex PPRE_g PPRE Adipogenesis_genes Adipogenesis Genes (aP2, Adiponectin) Wistin_hepatocyte This compound PPARa PPARα RXR_a RXR PPARa_RXR PPARα/RXR Complex PPRE_a PPRE Fatty_acid_oxidation_genes Fatty Acid Oxidation Genes (CPT1a, ACO, ACS)

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound from key preclinical studies.

Table 1: Anti-inflammatory Effects of this compound in LPS-stimulated RAW264.7 Cells

ParameterConcentration of this compoundResult
Cell ViabilityUp to 150 µMNo significant cytotoxicity
Nitric Oxide (NO) Production50, 100, 150 µMDose-dependent decrease
Reactive Oxygen Species (ROS)150 µMSignificant reduction
iNOS mRNA expression50, 100, 150 µMDose-dependent decrease
COX-2 mRNA expression50, 100, 150 µMDose-dependent decrease
IL-1β mRNA expression50, 100, 150 µMDose-dependent decrease
IL-6 mRNA expression50, 100, 150 µMDose-dependent decrease
iNOS protein expression150 µMSignificant reduction
COX-2 protein expression150 µMSignificant reduction
p-Akt protein expression150 µMSignificant reduction
p-p65 protein expression150 µMSignificant reduction
p-p38 protein expression150 µMSignificant reduction

Table 2: Effects of this compound on PPAR Activation and Target Gene Expression

ParameterCell TypeConcentration of this compoundResult
PPARγ Luciferase ActivityCOS-71, 10 µg/mLDose-dependent increase
Triglyceride Accumulation3T3-L11, 10 µg/mLDose-dependent increase
PPARγ2 mRNA expression3T3-L11, 10 µg/mLDose-dependent increase
aP2 mRNA expression3T3-L11, 10 µg/mLDose-dependent increase
Adiponectin mRNA expression3T3-L11, 10 µg/mLDose-dependent increase
PPARα Luciferase ActivityCOS-71, 10 µg/mLDose-dependent increase (P < 0.01 at 10 µg/mL)[3]
PPARα mRNA expressionMouse Primary Hepatocytes1, 10 µg/mLDose-dependent increase (P < 0.01 at 10 µg/mL)[3]
CPT1a mRNA expressionMouse Primary Hepatocytes1, 10 µg/mLDose-dependent increase (P < 0.05 at 10 µg/mL)[3]
ACO mRNA expressionMouse Primary Hepatocytes1, 10 µg/mLDose-dependent increase (P < 0.01 at 10 µg/mL)[3]
ACS mRNA expressionMouse Primary Hepatocytes1, 10 µg/mLDose-dependent increase (P < 0.05 at 10 µg/mL)[3]
Cellular Triglyceride AccumulationMouse Primary Hepatocytes1, 10 µg/mLDose-dependent decrease (P < 0.05 at 10 µg/mL)[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Anti-inflammatory Activity Assays

Anti_inflammatory_Workflow cluster_0 Cell Culture and Treatment cluster_1 Analysis A1 RAW264.7 cells cultured in DMEM A2 Pre-treat with this compound (50, 100, 150 µM) for 1h A1->A2 A3 Stimulate with LPS (1 µg/mL) for 24h A2->A3 B1 Cell Viability (MTT Assay) A3->B1 B2 NO Production (Griess Assay) A3->B2 B3 ROS Measurement (DCFH-DA Assay) A3->B3 B4 RT-qPCR for mRNA expression (iNOS, COX-2, IL-1β, IL-6) A3->B4 B5 Western Blot for protein expression (iNOS, COX-2, p-Akt, p-p65, p-p38) A3->B5

  • Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay: Cells are seeded in 96-well plates, treated with various concentrations of this compound for 24 hours. MTT solution is added, and after incubation, the formazan crystals are dissolved in DMSO. Absorbance is measured at 570 nm.

  • Nitric Oxide (NO) Assay: Cells are pretreated with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The cell culture supernatant is mixed with Griess reagent, and the absorbance is measured at 540 nm.

  • Reactive Oxygen Species (ROS) Assay: Cells are treated with this compound and LPS, then incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA). Fluorescence is measured using a fluorescence microplate reader.

  • Quantitative Real-Time PCR (RT-qPCR): Total RNA is extracted from cells, and cDNA is synthesized. RT-qPCR is performed using specific primers for iNOS, COX-2, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is incubated with primary antibodies against iNOS, COX-2, p-Akt, Akt, p-p65, p65, p-p38, p38, and β-actin, followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

PPAR Agonist Activity Assays

PPAR_Agonist_Workflow cluster_0 Luciferase Reporter Assay cluster_1 Adipocyte Differentiation Assay cluster_2 Hepatocyte Lipid Accumulation Assay C1 Co-transfect COS-7 cells with PPARα/γ expression vector and PPRE-luciferase reporter vector C2 Treat with this compound (1, 10 µg/mL) for 24h C1->C2 C3 Measure luciferase activity C2->C3 D1 Culture 3T3-L1 preadipocytes D2 Induce differentiation in the presence of this compound D1->D2 D3 Stain with Oil Red O to visualize lipid droplets D2->D3 D4 Quantify triglyceride content D2->D4 E1 Isolate and culture primary mouse hepatocytes E2 Treat with this compound (1, 10 µg/mL) E1->E2 E3 Measure cellular triglyceride content E2->E3

  • Luciferase Reporter Assay: COS-7 cells are co-transfected with a PPARα or PPARγ expression vector and a peroxisome proliferator response element (PPRE)-luciferase reporter vector. Transfected cells are treated with this compound for 24 hours, and luciferase activity is measured using a luminometer.

  • Adipocyte Differentiation and Oil Red O Staining: 3T3-L1 preadipocytes are cultured to confluence and then induced to differentiate using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX) in the presence or absence of this compound. After several days, the cells are fixed and stained with Oil Red O to visualize intracellular lipid droplets.

  • Triglyceride Quantification: Differentiated 3T3-L1 cells or treated primary hepatocytes are lysed, and the triglyceride content is measured using a commercial triglyceride quantification kit.

  • Gene Expression Analysis in Adipocytes and Hepatocytes: 3T3-L1 cells or primary hepatocytes are treated with this compound, and total RNA is extracted. The mRNA expression of PPAR target genes is quantified by RT-qPCR as described previously.

Conclusion and Future Directions

This compound presents a compelling profile as a multi-target therapeutic agent. Its ability to concurrently inhibit key inflammatory pathways and activate metabolic regulators suggests its potential utility in complex diseases where both inflammation and metabolic dysregulation are contributing factors, such as in metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cardiovascular diseases.

Future research should focus on:

  • In vivo efficacy studies: To validate the anti-inflammatory and metabolic regulatory effects of this compound in relevant animal models of disease.

  • Pharmacokinetic and safety profiling: To determine the bioavailability, distribution, metabolism, and toxicity of this compound.

  • Structure-activity relationship (SAR) studies: To identify the key structural features of this compound responsible for its dual activity and to potentially design more potent and selective analogs.

  • Exploration of other potential targets: Given the broad activities of isoflavonoids, further investigation into other potential cellular targets of this compound is warranted.

References

Wistin: An Isoflavonoid in the Context of Plant Secondary Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Wistin is a naturally occurring isoflavonoid compound that has been identified in a select number of plant species. While its role within the plant's own metabolic and signaling networks is not extensively documented in current scientific literature, its chemical structure places it within a class of secondary metabolites known for their diverse biological activities and importance in plant defense and interaction with the environment. This technical guide provides a comprehensive overview of the known information about this compound, including its chemical properties and biological activities observed in non-plant systems. The guide also situates this compound within the broader context of isoflavonoid biosynthesis and function in plant secondary metabolism, offering insights into its potential roles and outlining methodologies that could be adapted for its further study.

Introduction to this compound

This compound is an isoflavonoid, a class of phenolic compounds widely distributed in the plant kingdom, particularly in the legume family (Fabaceae)[1][2]. Plant secondary metabolites, such as isoflavonoids, are not directly involved in the primary processes of growth and development but are crucial for the plant's survival, adaptation to environmental stress, and defense against pathogens and herbivores[1][3][4].

This compound has been isolated from the roots of Caragana sinica and has also been reported in Bowdichia virgilioides and Glycyrrhiza pallidiflora[5][6]. While its specific functions within these plants are not yet elucidated, the known roles of other isoflavonoids suggest potential involvement in plant defense and signaling.

Chemical Properties of this compound

A clear understanding of the chemical identity of this compound is fundamental for its study. The key chemical identifiers and properties are summarized in the table below.

PropertyValueReference
Molecular Formula C23H24O10[6]
Molecular Weight 460.43 g/mol [5][6]
CAS Number 19046-26-5[5]
IUPAC Name 6-methoxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[6]
Synonyms This compound[6]
Chemical Class Isoflavonoid[6]

Known Biological Activity (Non-Plant Systems)

To date, the biological activity of this compound has been primarily investigated in the context of human and animal pharmacology. It has been identified as a Peroxisome Proliferator-Activated Receptor (PPAR) alpha and gamma agonist[5]. PPARs are transcription factors involved in the regulation of lipid and glucose metabolism, making this compound a molecule of interest for drug development research. There is currently a lack of studies on its biological activity within plant systems.

Potential Role in Plant Secondary Metabolism

Although direct evidence for the role of this compound in plants is scarce, we can infer potential functions based on the well-established roles of other isoflavonoids.

  • Plant Defense: Isoflavonoids are known to function as phytoalexins, antimicrobial compounds that are synthesized by plants in response to pathogen attack[7]. They can also act as deterrents to insect herbivores[8]. It is plausible that this compound contributes to the defense mechanisms of the plants in which it is found.

  • Signaling: Some flavonoids play roles in plant signaling pathways, including the regulation of auxin transport[9][10]. Auxin is a critical plant hormone that governs numerous aspects of plant growth and development, and its interaction with secondary metabolic pathways is an area of active research[11][12][13][14].

  • Stress Response: The production of flavonoids is often upregulated in response to abiotic stresses such as UV radiation, drought, and nutrient deficiency[3][9][10]. This compound may play a role in protecting plant cells from oxidative damage under such conditions.

Putative Biosynthesis of this compound

The specific biosynthetic pathway of this compound has not been elucidated. However, as an isoflavonoid, its biosynthesis is expected to follow the general phenylpropanoid pathway, which is well-characterized for other flavonoids[7][15].

The core pathway involves the following key steps:

  • Phenylalanine is converted to p-Coumaroyl-CoA .

  • Chalcone synthase (CHS) catalyzes the condensation of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold.

  • Chalcone isomerase (CHI) converts the chalcone to a flavanone (e.g., naringenin).

  • Isoflavone synthase (IFS) , a key enzyme in isoflavonoid biosynthesis, catalyzes a rearrangement and oxidation of the flavanone to form an isoflavone backbone[7].

  • Subsequent modifications such as hydroxylation, methylation, and glycosylation by various enzymes lead to the final structure of this compound.

A diagram illustrating the general isoflavonoid biosynthetic pathway is provided below.

Isoflavonoid Biosynthesis Pathway Phenylalanine Phenylalanine PAL PAL, C4H, 4CL Phenylalanine->PAL pCoumaroylCoA p-Coumaroyl-CoA CHS CHS pCoumaroylCoA->CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->CHS Chalcone Chalcone CHI CHI Chalcone->CHI Flavanone Flavanone (e.g., Naringenin) IFS IFS Flavanone->IFS Isoflavone Isoflavone (Genistein) Modifications Hydroxylation, Methylation, Glycosylation Isoflavone->Modifications This compound This compound PAL->pCoumaroylCoA CHS->Chalcone CHI->Flavanone IFS->Isoflavone Modifications->this compound Extraction and Quantification Workflow PlantMaterial Plant Material (e.g., roots) Grinding Freeze-drying and Grinding PlantMaterial->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification (e.g., SPE) CrudeExtract->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Quantification Analysis->Quantification

References

Isoflavonoids as Potent Modulators of Inflammatory Pathways: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Inflammation is a critical biological response that, when dysregulated, contributes to the pathogenesis of numerous chronic diseases, including arthritis, cardiovascular disease, and cancer.[1][2] The limitations and side effects of current anti-inflammatory drugs necessitate the exploration of novel therapeutic agents.[1] Isoflavonoids, a class of polyphenolic compounds abundant in legumes, have emerged as promising candidates due to their significant anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth analysis of the core mechanisms through which isoflavonoids exert their anti-inflammatory effects, focusing on their interactions with key signaling pathways such as NF-κB, MAPK, and JAK-STAT. We present a compilation of quantitative data on the efficacy of major isoflavonoids—including genistein, daidzein, biochanin A, and formononetin—and provide detailed experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory therapeutics.

Introduction to Isoflavonoids and Inflammation

Inflammation is a protective response to harmful stimuli, such as pathogens or damaged cells, aimed at resolving infection and initiating tissue repair.[1] However, uncontrolled or chronic inflammation is a key driver in the development of various diseases.[1][4] Isoflavonoids are phytoestrogens with a characteristic 3-phenylchromen-4-one backbone, structurally similar to mammalian estrogens.[3] Prominent dietary isoflavones include genistein, daidzein, glycitein, biochanin A, and formononetin, primarily found in soybeans and red clover.[3][5] Extensive research has demonstrated that these compounds possess potent antioxidant, antimicrobial, and anti-inflammatory activities, making them a focal point of interest for therapeutic development.[4][6] Their ability to modulate multiple signaling cascades involved in the inflammatory response underscores their potential as lead compounds for novel anti-inflammatory drugs.

Core Mechanisms of Anti-Inflammatory Action

Isoflavonoids exert their anti-inflammatory effects by targeting multiple, interconnected signaling pathways that regulate the expression of pro-inflammatory genes. The primary mechanisms involve the inhibition of the NF-κB, MAPK, and JAK-STAT pathways.

Inhibition of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[7][8] In an inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Inflammatory stimuli trigger the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[7][8] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes, including those for pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2).[1][8][9]

Isoflavonoids, such as genistein, daidzein, and biochanin A, effectively suppress this pathway.[10][11][12] They have been shown to inhibit IKK activity, thereby preventing the phosphorylation and degradation of IκBα.[10][12] This action blocks the nuclear translocation of the p65 subunit of NF-κB, ultimately downregulating the expression of inflammatory mediators.[10][12]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK IkBa_NFkB IκBα NF-κB (p65/p50) IKK->IkBa_NFkB P p_IkBa p-IκBα IkBa_NFkB:n->p_IkBa NFkB NF-κB (p65/p50) IkBa_NFkB:s->NFkB Proteasome Proteasome Degradation p_IkBa->Proteasome Ub NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Isoflavonoids Isoflavonoids (Genistein, Daidzein, Biochanin A) Isoflavonoids->IKK Isoflavonoids->NFkB_nuc DNA DNA (κB sites) NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by isoflavonoids.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK signaling cascades are crucial for transducing extracellular signals to intracellular responses, including inflammation.[13] The three major MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these pathways, often by inflammatory stimuli, leads to the phosphorylation of transcription factors like activator protein-1 (AP-1), which collaborates with NF-κB to regulate the expression of inflammatory genes.

Several isoflavonoids have been shown to modulate MAPK signaling.[14] For instance, irisolidone, a metabolite of kakkalide, represses LPS-induced ERK phosphorylation.[15] Daidzin and daidzein partially suppress the phosphorylation of p38 and ERK.[12] Biochanin A has been found to block the LPS-induced phosphorylation of p38 MAPK.[10] By inhibiting these kinases, isoflavonoids can effectively reduce the downstream inflammatory response.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, Cytokines) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 P JNK JNK MKK4_7->JNK P ERK ERK MEK1_2->ERK P AP1 Transcription Factors (e.g., AP-1) p38->AP1 Translocation & Activation JNK->AP1 ERK->AP1 Isoflavonoids Isoflavonoids (Daidzein, Biochanin A) Isoflavonoids->p38 Isoflavonoids->ERK Genes Inflammatory Gene Expression AP1->Genes

Caption: Modulation of MAPK signaling pathways by isoflavonoids.
Attenuation of the JAK-STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine signaling.[16][17] Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate each other and the receptor.[16][18] This creates docking sites for STAT proteins, which are then phosphorylated by JAKs.[17] Phosphorylated STATs dimerize, translocate to the nucleus, and bind to DNA to regulate gene expression, including many genes involved in inflammation and immunity.[16][18]

Certain isoflavonoids can interfere with this pathway. Studies have shown that genistein, kaempferol, quercetin, and daidzein inhibit the activation of STAT-1, which is a critical transcription factor for iNOS expression.[11] Formononetin has also been shown to interact with the JAK-STAT pathway as part of its anti-inflammatory mechanism.[19][20]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IFN-γ) Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor JAK1 JAK Receptor:r1->JAK1 JAK2 JAK Receptor:r2->JAK2 JAK1->JAK2 P STAT1 STAT JAK1->STAT1 P STAT2 STAT JAK2->STAT2 P STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc Translocation Isoflavonoids Isoflavonoids (Genistein, Daidzein) Isoflavonoids->STAT1 Inhibit Activation DNA DNA STAT_dimer_nuc->DNA Genes Inflammatory Gene Expression DNA->Genes

Caption: Attenuation of the JAK-STAT signaling pathway by isoflavonoids.

Quantitative Efficacy of Major Isoflavonoids

The anti-inflammatory potential of isoflavonoids has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings, providing a comparative overview of their efficacy.

Table 1: Summary of In Vitro Anti-Inflammatory Activity of Isoflavonoids

IsoflavonoidModel SystemInflammatory StimulusMeasured ParameterConcentration / DoseResult (% Inhibition / Change)Reference
Genistein Human chondrocytesLPS (1 µg/mL)NO Production50 µMSignificant reduction[1]
Genistein RAW 264.7 macrophagesLPSiNOS Expression10, 20, 40 µMDose-dependent inhibition[21]
Genistein RAW 264.7 macrophagesLPSNF-κB Activation-Inhibition[11]
Daidzein RAW 264.7 macrophagesLPS (1 µg/mL)NO Production10, 25, 50 µMSignificant dose-dependent reduction[12]
Daidzein RAW 264.7 macrophagesLPS (1 µg/mL)IL-6 Production50 µM~50% reduction[12]
Daidzein RAW 264.7 macrophagesLPS (1 µg/mL)TNF-α Production50 µM~40% reduction[12]
Daidzin RAW 264.7 macrophagesLPS (1 µg/mL)NO Production10, 25, 50 µMSignificant dose-dependent reduction[12]
Daidzin RAW 264.7 macrophagesLPSIL-6 and TNF-α-Decreased secretion[22]
Biochanin A RAW 264.7 macrophagesLPS (1 µg/mL)NO Production10, 25, 50 µMDose-dependent inhibition[10]
Biochanin A RAW 264.7 macrophagesLPS (1 µg/mL)iNOS Expression50 µMSignificant inhibition[10]
Biochanin A RAW 264.7 macrophagesLPS (1 µg/mL)IL-6, IL-1β, TNF-α-Inhibition of production[10]
Formononetin RAW 264.7 macrophagesLPSIL-6 and IL-1β20, 40 µMSignificant reduction[23][24]
Formononetin Primary rat chondrocytesIL-1β (10 ng/mL)PGE2 Production25, 50 µM77% and 98% inhibition, respectively[25]
8-Hydroxy-daidzein RAW 264.7 cellsLPSNO Production-Suppression[26]

Table 2: Summary of In Vivo Anti-Inflammatory Activity of Isoflavonoids

IsoflavonoidAnimal ModelInflammation ModelDoseMeasured ParameterResultReference
Genistein Male Wistar ratsD-galactosamine-induced inflammationPre-treatmentTNF-α and IL-1βSuppressed production[1][27]
Genistein MiceCollagen-Induced Arthritis (CIA)30 mg/kg (s.c.)Joint inflammation & destructionReduced inflammation[6][28]
Genistein C57BL/6J female miceTPA-induced ear edema-Ear thicknessDecreased values[29]
Formononetin Transgenic zebrafishLPS-induced inflammation-Macrophage numberSignificant reduction[23]
Biochanin A Male BALB/c miceAntigen-Induced ArthritisTreatment at 12h peakNeutrophil accumulationDecreased accumulation[30][31]
Soy Isoflavone Powder MiceLPS-induced systemic inflammationDaily tube feedingLeukocyte number, IL-1β, IL-6, NO, PGE₂Lowered levels[32]

Key Experimental Protocols

Evaluating the anti-inflammatory properties of isoflavonoids requires a series of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Model: LPS-Stimulated Macrophages

The murine macrophage cell line RAW 264.7 is widely used to screen for anti-inflammatory activity. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is used to induce a potent inflammatory response.

Experimental_Workflow A 1. Cell Seeding Seed RAW 264.7 cells in plates (e.g., 96-well for viability/NO, 6-well for protein) and incubate for 24h. B 2. Pre-treatment Treat cells with various concentrations of Isoflavonoid for 1-2h. A->B C 3. Inflammatory Stimulation Add LPS (e.g., 1 µg/mL) to induce inflammation. Incubate for a specified time (e.g., 24h). B->C D 4. Sample Collection C->D J MTT Assay for Cell Viability C->J Parallel Plate E Collect Supernatant D->E F Lyse Cells D->F G Griess Assay for NO E->G H ELISA for Cytokines (TNF-α, IL-6) E->H I Western Blot for Proteins (iNOS, COX-2, p-p65, p-p38) F->I

Caption: General workflow for in vitro anti-inflammatory screening.
Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite (a stable product of NO) in the cell culture supernatant.

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and treat as described in section 4.1.

  • Sample Collection: After 24h of LPS stimulation, collect 50 µL of supernatant from each well.

  • Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of solution A (1% sulfanilamide in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Reaction: Add 50 µL of Griess reagent to the 50 µL of supernatant in a new 96-well plate.

  • Incubation: Incubate at room temperature for 10 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm. The concentration is determined from the standard curve.

Western Blot Analysis for Signaling Proteins

This technique is used to detect the expression and phosphorylation status of key proteins in inflammatory pathways.

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-iNOS, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Model: LPS-Induced Systemic Inflammation in Mice

This model is used to assess the systemic anti-inflammatory effects of isoflavonoids.

  • Animal Acclimatization: Acclimatize mice (e.g., C57BL/6) for at least one week.

  • Treatment: Administer the isoflavonoid (e.g., via oral gavage) for a specified period (e.g., daily for 1-4 weeks).[32] A vehicle control group should be included.

  • Inflammation Induction: Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg body weight).[32]

  • Sample Collection: At a specific time point post-LPS injection (e.g., 2-6 hours), collect blood via cardiac puncture for serum analysis and peritoneal lavage fluid.

  • Analysis:

    • Serum Cytokines: Measure levels of TNF-α, IL-6, and other cytokines in the serum using ELISA.

    • Leukocyte Count: Perform a complete blood count (CBC) to analyze changes in leukocyte populations.[32]

    • Peritoneal Fluid Analysis: Measure inflammatory mediators (NO, PGE₂, cytokines) in the peritoneal lavage fluid.[32]

Conclusion and Future Directions

The body of evidence strongly supports the role of isoflavonoids as potent anti-inflammatory agents. Their ability to modulate key signaling pathways, particularly NF-κB, MAPK, and JAK-STAT, provides a molecular basis for their observed effects in downregulating pro-inflammatory mediators. The quantitative data presented highlight the efficacy of compounds like genistein, daidzein, and biochanin A in both cellular and animal models of inflammation.

For drug development professionals, isoflavonoids represent a rich source of scaffolds for the design of novel therapeutics. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the anti-inflammatory potency and pharmacokinetic profiles of isoflavonoid derivatives.

  • Bioavailability Enhancement: Developing novel formulations to improve the absorption and systemic availability of these compounds.[29]

  • Clinical Trials: Rigorous clinical investigation is required to translate the promising preclinical findings into effective therapies for human inflammatory diseases.

  • Target Specificity: Elucidating the precise molecular targets and potential off-target effects to ensure safety and efficacy.

By leveraging the methodologies and data compiled in this guide, the scientific community can accelerate the development of isoflavonoid-based therapies to address the significant unmet need for safer and more effective anti-inflammatory treatments.

References

Preliminary Screening of the Bioactivity of Wistin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wistin, a phytochemical identified as 4′,6-dimethoxyisoflavone-7-O-β-d-glucopyranoside, has emerged as a compound of interest in biomedical research. Preliminary studies have revealed its potential therapeutic applications, primarily focusing on its anti-inflammatory and anticancer properties. This technical guide provides an in-depth overview of the current understanding of this compound's bioactivity, presenting key quantitative data, detailed experimental protocols for its screening, and visualizations of the implicated signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Phytochemicals have long been a valuable source of novel therapeutic agents. This compound, an isoflavonoid, has recently garnered attention for its significant biological activities. This document summarizes the preliminary screening of this compound's bioactivity, with a focus on its anti-inflammatory and anticancer effects. The aim is to provide a foundational resource for further preclinical and clinical development.

Anti-inflammatory Bioactivity

This compound has demonstrated notable anti-inflammatory properties in in vitro models. Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells have shown that this compound can significantly mitigate the inflammatory response.[1][2]

Quantitative Data: Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified through various assays, demonstrating a dose-dependent inhibition of key inflammatory mediators.

AssayCell LineTreatmentConcentration(s)ResultReference
Cell ViabilityRAW264.7This compound + LPS (0.1 µg/mL)50, 100, 150 µMNo significant cytotoxicity observed[1]
Nitric Oxide (NO) ProductionRAW264.7This compound + LPS (0.1 µg/mL)50, 100, 150 µMDose-dependent reduction in NO production[1]
Reactive Oxygen Species (ROS) ProductionRAW264.7This compound + LPS (0.1 µg/mL)50, 100, 150 µMDose-dependent reduction in ROS levels[1]
iNOS mRNA ExpressionRAW264.7This compound + LPS (0.1 µg/mL)100, 150 µMSignificant decrease in mRNA levels[1]
COX-2 mRNA ExpressionRAW264.7This compound + LPS (0.1 µg/mL)100, 150 µMSignificant decrease in mRNA levels[1]
IL-1β mRNA ExpressionRAW264.7This compound + LPS (0.1 µg/mL)100, 150 µMSignificant decrease in mRNA levels[1]
IL-6 mRNA ExpressionRAW264.7This compound + LPS (0.1 µg/mL)100, 150 µMSignificant decrease in mRNA levels[1]
iNOS Protein ExpressionRAW264.7This compound + LPS (0.1 µg/mL)100, 150 µMSignificant decrease in protein levels[1]
COX-2 Protein ExpressionRAW264.7This compound + LPS (0.1 µg/mL)100, 150 µMSignificant decrease in protein levels[1]
Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]

Wistin_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB nucleus_NFκB NF-κB NFκB->nucleus_NFκB translocates nucleus_p38 p-p38 p38->nucleus_p38 translocates This compound This compound This compound->IKK This compound->p38 Gene Pro-inflammatory Genes (iNOS, COX-2, IL-1β, IL-6) nucleus_NFκB->Gene activates nucleus_p38->Gene activates

Figure 1: this compound's inhibition of NF-κB and p38 MAPK signaling pathways.

Anticancer Bioactivity

Preliminary screening has also identified this compound's potential as an anticancer agent, specifically against malignant melanoma. In vitro studies on B16F10 melanoma cells have shown that this compound can inhibit cell viability, proliferation, migration, and invasion, while inducing apoptosis and cell cycle arrest.[3]

Quantitative Data: Anticancer Effects

The anticancer effects of this compound on B16F10 melanoma cells are summarized below.

AssayCell LineTreatment DurationConcentration(s)ResultReference
Cell Viability (MTT Assay)B16F1048h25, 50, 100, 150 µMIC50: 153.99 µM[3]
Cell Viability (MTT Assay)B16F1072h25, 50, 100, 150 µMIC50: 130.5 µM[3]
Wound Healing AssayB16F1024h100 µMSignificant inhibition of cell migration[4]
Transwell Invasion AssayB16F1024h100 µMSignificant reduction in invaded cells[4]
Cell Cycle AnalysisB16F1048h100 µMIncreased percentage of cells in G0/G1 phase[5]
Apoptosis (Annexin V/PI)B16F1048h100 µMIncreased percentage of apoptotic cells[3]
Signaling Pathway

The anticancer activity of this compound in melanoma cells is mediated through the inhibition of the Extracellular signal-Regulated Kinase (ERK) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3]

Wistin_Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras MKK3_6 MKK3/6 Receptor->MKK3_6 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK nucleus_ERK p-ERK ERK->nucleus_ERK p38 p38 MAPK MKK3_6->p38 nucleus_p38 p-p38 p38->nucleus_p38 This compound This compound This compound->ERK This compound->p38 TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) nucleus_ERK->TranscriptionFactors nucleus_p38->TranscriptionFactors CellResponse Cellular Responses: - Proliferation - Survival - Migration TranscriptionFactors->CellResponse

Figure 2: this compound's inhibition of ERK and p38 MAPK signaling pathways in cancer.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Anti-inflammatory Assays

RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 0.1 µg/mL of LPS for the indicated time periods.

  • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat cells with this compound and/or LPS as described above.

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Seed and treat RAW264.7 cells in a 96-well plate as described above.

  • After 24 hours of LPS stimulation, collect 100 µL of the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Seed and treat RAW264.7 cells in a 24-well plate.

  • After treatment, wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) for 30 minutes at 37°C.

  • Wash the cells again with PBS to remove excess DCF-DA.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 528 nm.

  • Isolate total RNA from treated RAW264.7 cells using a suitable RNA extraction kit.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qRT-PCR using specific primers for iNOS, COX-2, IL-1β, IL-6, and a housekeeping gene (e.g., β-actin) with a SYBR Green master mix.

  • The relative gene expression is calculated using the 2^-ΔΔCt method.

  • Lyse treated RAW264.7 cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against p-p65, p65, p-p38, p38, iNOS, COX-2, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow_Anti_Inflammatory cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Bioactivity Assays Culture Culture RAW264.7 cells Seed Seed cells in plates Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate MTT MTT Assay (Viability) Stimulate->MTT Griess Griess Assay (NO Production) Stimulate->Griess DCF_DA DCF-DA Assay (ROS Production) Stimulate->DCF_DA qRT_PCR qRT-PCR (Gene Expression) Stimulate->qRT_PCR Western Western Blot (Protein Expression) Stimulate->Western

Figure 3: General experimental workflow for assessing this compound's anti-inflammatory activity.

Anticancer Assays

B16F10 melanoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells are treated with various concentrations of this compound for the indicated time periods.

The protocol is the same as described in section 4.1.2, using B16F10 cells.

  • Seed B16F10 cells in a 6-well plate and grow to confluence.

  • Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the cells with PBS to remove detached cells and then add fresh media containing this compound.

  • Capture images of the scratch at 0 and 24 hours.

  • The wound closure area is measured using ImageJ software.

  • Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

  • Seed B16F10 cells in the upper chamber in serum-free media containing this compound.

  • Add media with 10% FBS to the lower chamber as a chemoattractant.

  • Incubate for 24 hours.

  • Remove non-invading cells from the upper surface of the membrane.

  • Fix and stain the invaded cells on the lower surface of the membrane with crystal violet.

  • Count the number of invaded cells under a microscope.

  • Treat B16F10 cells with this compound for 48 hours.

  • Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

  • Treat B16F10 cells with this compound for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental_Workflow_Anticancer cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Bioactivity Assays Culture Culture B16F10 cells Seed Seed cells in plates Culture->Seed Treat Treat with this compound Seed->Treat MTT MTT Assay (Viability) Treat->MTT Wound Wound Healing (Migration) Treat->Wound Transwell Transwell Assay (Invasion) Treat->Transwell CellCycle Cell Cycle Analysis Treat->CellCycle Apoptosis Apoptosis Assay Treat->Apoptosis

Figure 4: General experimental workflow for assessing this compound's anticancer activity.

Conclusion and Future Directions

The preliminary screening of this compound's bioactivity reveals its promising potential as both an anti-inflammatory and an anticancer agent. The dose-dependent inhibition of key inflammatory mediators and the multifaceted attack on cancer cell proliferation, migration, and survival underscore the therapeutic relevance of this natural compound. The elucidation of its inhibitory effects on the NF-κB, p38, and ERK signaling pathways provides a solid foundation for understanding its mechanisms of action.

Future research should focus on in vivo studies to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of this compound. Further investigation into other potential bioactivities, as well as structure-activity relationship studies to identify more potent analogs, is also warranted. The comprehensive data and protocols presented in this technical guide are intended to catalyze these future research endeavors, ultimately paving the way for the potential clinical application of this compound.

References

Afrormosin 7-O-β-D-glucoside: A Comprehensive Technical Review of Its Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afrormosin 7-O-β-D-glucoside, also known as wistin, is an isoflavonoid glycoside found in various medicinal plants, including those of the Astragalus, Medicago, and Cyclopia genera. Emerging research has highlighted its significant biological activities, particularly its anti-inflammatory and anticancer properties, positioning it as a compound of interest for therapeutic development. This technical guide provides a comprehensive review of the current scientific literature on afrormosin 7-O-β-D-glucoside, with a focus on its mechanisms of action, quantitative biological data, and the experimental protocols used for its investigation. This document aims to serve as a detailed resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Afrormosin 7-O-β-D-glucoside is the 7-O-glucoside derivative of the aglycone afrormosin (7-hydroxy-4',6-dimethoxyisoflavone). The addition of the glucose moiety significantly impacts its solubility and pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₂₃H₂₄O₁₀[1]
Molecular Weight 460.4 g/mol [1]
IUPAC Name 6-methoxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Synonyms This compound, 4',6-dimethoxyisoflavone-7-O-β-D-glucopyranoside[2]

Biological Activities and Mechanisms of Action

Current research has primarily focused on the anti-inflammatory and anticancer activities of afrormosin 7-O-β-D-glucoside (this compound). It is important to note that many isoflavone glucosides are hydrolyzed to their respective aglycones by intestinal microflora prior to absorption. Therefore, the in vivo biological activity of afrormosin 7-O-β-D-glucoside may be attributed to both the glycoside itself and its aglycone, afrormosin.

Anti-inflammatory Activity

Afrormosin 7-O-β-D-glucoside has demonstrated potent anti-inflammatory effects in in vitro models.

  • Inhibition of Pro-inflammatory Mediators: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound significantly reduced the production of nitric oxide (NO) and intracellular reactive oxygen species (ROS).[3] This inhibition is crucial as excessive production of these mediators contributes to inflammatory damage.

  • Downregulation of Pro-inflammatory Enzymes: this compound has been shown to decrease the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[3]

Quantitative Data: Anti-inflammatory Effects of this compound

AssayCell LineTreatmentConcentrationResult
NO ProductionRAW 264.7This compound + LPS (0.1 µg/mL)50 µMSignificant reduction vs. LPS alone
NO ProductionRAW 264.7This compound + LPS (0.1 µg/mL)100 µMFurther significant reduction
NO ProductionRAW 264.7This compound + LPS (0.1 µg/mL)150 µMStrongest reduction in NO levels
iNOS Protein ExpressionRAW 264.7This compound + LPS (0.1 µg/mL)50, 100, 150 µMDose-dependent decrease
COX-2 Protein ExpressionRAW 264.7This compound + LPS (0.1 µg/mL)50, 100, 150 µMDose-dependent decrease
Anticancer Activity

Recent studies have revealed the anticancer potential of this compound, particularly against malignant melanoma.

  • Inhibition of Cell Viability and Proliferation: this compound has been shown to decrease the viability of B16F10 melanoma cells in a time- and dose-dependent manner.[2] It also inhibits cell proliferation and colony formation, key hallmarks of cancer progression.[2]

  • Induction of Apoptosis and Cell Cycle Arrest: The compound induces apoptosis and causes cell cycle arrest in melanoma cells, thereby preventing their uncontrolled growth.[2]

  • Suppression of Metastasis: this compound has been observed to suppress the migration and invasion of B16F10 cells, suggesting its potential to inhibit metastasis.[2]

Quantitative Data: Anticancer Effects of this compound on B16F10 Melanoma Cells

AssayTime PointIC₅₀ Value
Cell Viability (MTT Assay)48 hours153.99 µM
Cell Viability (MTT Assay)72 hours130.5 µM

Data derived from Han et al., 2025.[2]

Signaling Pathways

Anti-inflammatory Signaling

The anti-inflammatory effects of this compound are mediated through the downregulation of key signaling pathways in macrophages. Upon stimulation by LPS, Toll-like receptor 4 (TLR4) activates downstream pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades. This compound exerts its anti-inflammatory action by inhibiting the p38 MAPK and NF-κB signaling pathways.[3]

G cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MKKs MKK3/6 TAK1->MKKs IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates p38 p38 MAPK MKKs->p38 activates p38->NFkB activates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes activates transcription This compound This compound (Afrormosin 7-O-β-D-glucoside) This compound->NFkB inhibits This compound->p38 inhibits

Caption: this compound inhibits LPS-induced inflammation by targeting the p38 MAPK and NF-κB pathways.

Anticancer Signaling

The anticancer effects of this compound in malignant melanoma are associated with the modulation of the MAPK signaling pathway. Specifically, this compound has been found to decrease the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and p38, while the phosphorylation of c-Jun N-terminal Kinase (JNK) remains unchanged.[2] The inhibition of the ERK/p38 signaling axis is proposed as the mechanism through which this compound induces apoptosis, cell cycle arrest, and suppresses metastasis in melanoma cells.[2]

G This compound This compound (Afrormosin 7-O-β-D-glucoside) ERK p-ERK This compound->ERK inhibits p38 p-p38 This compound->p38 inhibits Apoptosis Apoptosis This compound->Apoptosis induces Proliferation Cell Proliferation & Survival ERK->Proliferation Metastasis Metastasis (Migration & Invasion) ERK->Metastasis p38->Proliferation p38->Metastasis

Caption: this compound's anticancer activity is mediated by the inhibition of ERK and p38 phosphorylation.

Experimental Protocols

This section provides an overview of the methodologies used to investigate the biological activities of afrormosin 7-O-β-D-glucoside.

Proposed Workflow for Isolation and Identification

G Start Plant Material (e.g., Hairy Root Cultures) Extraction Extraction (e.g., Methanol/Water) Start->Extraction Partition Solvent Partitioning (e.g., with n-hexane, ethyl acetate) Extraction->Partition PolarFraction Polar Fraction (Containing Glycosides) Partition->PolarFraction ColumnChrom Column Chromatography (e.g., Silica Gel, Sephadex) PolarFraction->ColumnChrom PrepHPLC Preparative HPLC (e.g., C18 column) ColumnChrom->PrepHPLC PureCompound Pure Afrormosin 7-O-β-D-glucoside PrepHPLC->PureCompound Structure Structural Elucidation (NMR, MS) PureCompound->Structure

Caption: A general workflow for the isolation and identification of afrormosin 7-O-β-D-glucoside.

In Vitro Anti-inflammatory Assays
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Viability Assay (MTT):

    • Seed RAW 264.7 cells in a 48-well plate (e.g., 3 x 10⁴ cells/well) and incubate for 24 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 50, 100, 150 µM) for 30 minutes.

    • Stimulate with LPS (0.1 µg/mL) and incubate for 24 hours.

    • Remove the medium and add 1 mg/mL MTT solution to each well, incubating for 2 hours at 37°C.

    • Remove the MTT solution and dissolve the formazan crystals in DMSO.

    • Measure absorbance at 570 nm.[3]

  • Nitric Oxide (NO) Production Assay (Griess Test):

    • Seed RAW 264.7 cells in a 24-well plate (e.g., 6 x 10⁴ cells/well) and incubate for 24 hours.

    • Pre-treat with this compound and stimulate with LPS as described above.

    • Transfer the cell culture supernatant to a 96-well plate.

    • Add an equal volume of Griess reagent and incubate for 15 minutes.

    • Measure absorbance at 540 nm.[3]

In Vitro Anticancer Assays
  • Cell Culture: B16F10 melanoma cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO₂.[2]

  • Cell Viability Assay (MTT):

    • Seed B16F10 cells in 48-well plates (2 x 10³ cells/well) and incubate for 24 hours.

    • Treat cells with various concentrations of this compound (e.g., 25, 50, 100, 150 µM) for 24, 48, and 72 hours.

    • Perform the MTT assay as described in section 4.2.[2]

  • Western Blot Analysis for Signaling Proteins:

    • Culture and treat cells as required for the specific experiment.

    • Lyse the cells in RIPA buffer and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies (e.g., anti-p-ERK, anti-p-p38, anti-β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence using an appropriate imaging system.

Discussion and Future Directions

Afrormosin 7-O-β-D-glucoside (this compound) is a promising natural compound with well-documented anti-inflammatory and emerging anticancer properties. The elucidation of its inhibitory effects on the NF-κB and MAPK signaling pathways provides a solid foundation for its further development.

However, several areas require further investigation:

  • In Vivo Efficacy: The majority of the current data is from in vitro studies. In vivo studies are crucial to validate the therapeutic potential of this compound and to understand its pharmacokinetics and bioavailability.

  • Pharmacokinetics: While it is generally accepted that isoflavone glucosides are hydrolyzed to their aglycones in the gut, the specific absorption, distribution, metabolism, and excretion (ADME) profile of this compound needs to be determined. The relative contributions of the glycoside and its aglycone to the observed biological effects in vivo remain to be clarified.

  • Broader Activity Screening: The therapeutic potential of this compound should be explored in other disease models, such as other types of cancer, neuroinflammatory conditions, and metabolic disorders.

  • Source Optimization and Synthesis: For sustainable and scalable production, research into optimizing extraction from natural sources or developing efficient synthetic routes is necessary.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Wistin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wistin, chemically known as 4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside, is an isoflavonoid glycoside with demonstrated biological activity, including acting as a peroxisome proliferator-activated receptor (PPAR) alpha (α) and gamma (γ) agonist. These properties make this compound a compound of interest for research in metabolic disorders and inflammation. This document provides detailed protocols for the extraction and purification of this compound from its natural sources, based on established methodologies for isoflavonoid isolation.

Natural Sources

This compound has been identified in several plant species, providing a basis for its extraction. Known natural sources include:

  • Seeds of Wisteria floribunda

  • Roots of Caragana sinica

  • Bark of Amorpha fruticosa

  • Stems of Sopubia delphinifolia

This document will focus on a general protocol adaptable for these sources, with specific details drawn from the successful isolation of related isoflavonoids from Amorpha fruticosa.

Data Presentation: Comparative Overview of Extraction and Purification Techniques

The following table summarizes common techniques for isoflavonoid extraction and purification, providing a comparative overview for methodological selection. Quantitative data for this compound is not extensively available in the literature; therefore, the data presented is generalized for isoflavonoid glycosides.

Technique Method Typical Solvents/Mobile Phases Typical Yield Range (%) Typical Purity Range (%) Advantages Disadvantages
Extraction Solvent ExtractionEthanol, Methanol, Acetone (often as aqueous mixtures)0.1 - 2.05 - 20 (in crude extract)Simple, scalableCo-extraction of impurities
Ultrasound-Assisted Extraction (UAE)Ethanol, Methanol0.5 - 3.010 - 25 (in crude extract)Increased efficiency, reduced timeSpecialized equipment needed
Microwave-Assisted Extraction (MAE)Ethanol, Methanol0.5 - 3.510 - 30 (in crude extract)High speed, lower solvent usePotential for thermal degradation
Purification Column Chromatography (Silica Gel)Hexane, Ethyl Acetate, Chloroform, Methanol gradients10 - 40 (of crude)50 - 80Good for initial fractionationCan be time-consuming
Column Chromatography (Sephadex LH-20)Methanol, Ethanol20 - 60 (of fraction)70 - 95Good for separating flavonoidsCan have lower loading capacity
Preparative HPLC (C18)Acetonitrile/Water, Methanol/Water gradients50 - 90 (of semi-pure)>95High resolution and purityExpensive, limited scalability
Final Step CrystallizationMethanol, Ethanol, Acetone, Water mixtures>80 (of pure)>99Yields high-purity crystalsCan be difficult to induce

*Yield and purity are highly dependent on the plant source, initial concentration of the target compound, and the specific conditions used.

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and purification of this compound.

Protocol 1: General Extraction of this compound from Plant Material

This protocol is a general procedure that can be adapted for the seeds of Wisteria floribunda, roots of Caragana sinica, or bark of Amorpha fruticosa.

1. Material Preparation:

  • Air-dry the plant material (seeds, roots, or bark) at room temperature in a well-ventilated area until brittle.
  • Grind the dried material into a fine powder using a mechanical grinder.

2. Solvent Extraction:

  • Macerate the powdered plant material with 95% ethanol (EtOH) at a 1:10 solid-to-solvent ratio (w/v) at room temperature for 24 hours with occasional stirring.
  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
  • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude ethanol extract in distilled water.
  • Perform successive partitioning in a separatory funnel with solvents of increasing polarity:
  • n-hexane to remove non-polar compounds like fats and waxes.
  • Ethyl acetate (EtOAc) to extract isoflavones and other moderately polar compounds.
  • n-butanol (n-BuOH) to extract more polar glycosides.
  • Collect the ethyl acetate and n-butanol fractions, as this compound, being a glycoside, is expected to partition into these more polar phases.
  • Concentrate the EtOAc and n-BuOH fractions separately to dryness under reduced pressure.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines the chromatographic steps to isolate this compound from the enriched fractions obtained in Protocol 1.

1. Silica Gel Column Chromatography (Initial Fractionation):

  • Prepare a silica gel column (60-120 mesh) in a suitable glass column, packed using a slurry method with n-hexane.
  • Dissolve the dried EtOAc or n-BuOH fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
  • Dry the silica gel and load it onto the top of the prepared column.
  • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.
  • Collect fractions of 20-50 mL and monitor by thin-layer chromatography (TLC) using a mobile phase such as chloroform:methanol (9:1 v/v) and visualizing under UV light (254 nm and 365 nm).
  • Combine fractions showing similar TLC profiles. Fractions containing spots with Rf values characteristic of isoflavone glycosides should be selected for further purification.

2. Sephadex LH-20 Column Chromatography (Fine Purification):

  • Pack a column with Sephadex LH-20 resin swelled in methanol.
  • Dissolve the combined, semi-purified fractions from the silica gel column in a minimal volume of methanol.
  • Load the sample onto the Sephadex LH-20 column.
  • Elute the column with methanol as the mobile phase.
  • Collect fractions and monitor by TLC or analytical HPLC to identify fractions containing this compound.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing):

  • Further purify the this compound-containing fractions using a preparative HPLC system equipped with a C18 column.
  • Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% formic acid, is commonly used for isoflavonoid separation. A typical gradient could be:
  • 0-5 min: 10% ACN
  • 5-35 min: 10% to 50% ACN (linear gradient)
  • 35-40 min: 50% to 90% ACN (linear gradient)
  • 40-45 min: 90% ACN (isocratic)
  • 45-50 min: 90% to 10% ACN (linear gradient)
  • Flow Rate: Dependent on the column dimensions, typically 5-20 mL/min for preparative columns.
  • Detection: UV detector set at a wavelength of 260 nm.
  • Collect the peak corresponding to the retention time of this compound.
  • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Protocol 3: Crystallization of this compound

This protocol can be used as a final purification step to obtain high-purity crystalline this compound.

1. Solvent Selection:

  • Dissolve a small amount of the purified this compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate) with gentle heating to determine a suitable solvent in which it is soluble when hot and sparingly soluble when cold.
  • Alternatively, use a two-solvent system where this compound is soluble in one solvent (e.g., methanol) and insoluble in the other (e.g., water or n-hexane).

2. Recrystallization:

  • Dissolve the purified this compound in the minimum amount of the chosen hot solvent.
  • If insoluble impurities are present, filter the hot solution.
  • Allow the solution to cool slowly to room temperature.
  • If crystallization does not occur, place the solution in a refrigerator (4°C) or add a few seed crystals of pure this compound.
  • Collect the formed crystals by filtration and wash with a small amount of the cold solvent.
  • Dry the crystals under vacuum to obtain pure crystalline this compound.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_partitioning Partitioning cluster_purification Purification plant_material Dried Plant Material (Seeds/Roots/Bark) powder Powdered Material plant_material->powder Grinding crude_extract Crude Ethanol Extract powder->crude_extract 95% Ethanol Maceration partition Liquid-Liquid Partitioning crude_extract->partition hexane_fraction n-Hexane Fraction (Discard) partition->hexane_fraction etoh_buoh_fractions EtOAc & n-BuOH Fractions partition->etoh_buoh_fractions silica_column Silica Gel Column Chromatography etoh_buoh_fractions->silica_column sephadex_column Sephadex LH-20 Chromatography silica_column->sephadex_column Semi-pure fractions prep_hplc Preparative HPLC sephadex_column->prep_hplc This compound-rich fractions pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway of this compound as a PPARα/γ Agonist

This compound has been identified as an agonist for both PPARα and PPARγ. Upon activation, these nuclear receptors form a heterodimer with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their expression.

PPAR_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa binds PPARg PPARγ This compound->PPARg binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR translocation PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR translocation RXR RXR PPRE PPRE PPARa_RXR->PPRE binds PPARg_RXR->PPRE binds DNA DNA TargetGenes_a Target Genes (Lipid Metabolism) PPRE->TargetGenes_a regulates expression TargetGenes_g Target Genes (Adipogenesis, Glucose Homeostasis) PPRE->TargetGenes_g regulates expression

Caption: this compound-mediated activation of PPARα and PPARγ signaling pathways.

Application Notes and Protocols for Protein Identification using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Mass Spectrometry (MS) for Protein of Interest Identification

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mass spectrometry (MS) has emerged as an indispensable tool in proteomics for the identification and quantification of proteins.[1][2][3] This application note provides a detailed overview and protocols for the use of mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the identification and quantification of a protein of interest. The methodologies described herein are applicable to a wide range of proteins and are particularly relevant for researchers in drug development seeking to identify and characterize novel protein targets. While the specific protein "Wistin" was not found in the literature, the protocols and principles outlined are universally applicable. This document will use the well-characterized Wnt signaling pathway as an example for illustrating signaling pathway analysis.

Principles of Mass Spectrometry for Protein Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] In proteomics, "bottom-up" and "top-down" are two primary approaches. The "bottom-up" approach, which is more common, involves the enzymatic digestion of proteins into smaller peptides, which are then analyzed by the mass spectrometer.[2][4] The resulting peptide masses and fragmentation patterns are used to identify the original proteins by searching against protein sequence databases.[4][5]

Key steps in a typical bottom-up proteomics workflow include:

  • Sample Preparation: Isolation and purification of the protein of interest from a complex biological sample.

  • Protein Digestion: Enzymatic digestion of the protein into smaller peptides, most commonly using trypsin.

  • Liquid Chromatography (LC) Separation: Separation of the complex peptide mixture based on their physicochemical properties.

  • Mass Spectrometry (MS) Analysis: Ionization of the peptides and measurement of their m/z ratios.

  • Tandem Mass Spectrometry (MS/MS) Analysis: Selection and fragmentation of specific peptides to generate fragment ion spectra.

  • Data Analysis: Searching the acquired MS/MS spectra against a protein database to identify the peptides and, consequently, the protein.

Experimental Workflow for Protein Identification

The following diagram illustrates a typical experimental workflow for identifying a protein of interest from a biological sample using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Protein Digestion cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Cells, Tissue) Lysis Cell Lysis & Protein Extraction Sample->Lysis Purification Protein Purification/ Enrichment (Optional) Lysis->Purification Denaturation Denaturation, Reduction, & Alkylation Purification->Denaturation Digestion Trypsin Digestion Denaturation->Digestion LC Liquid Chromatography (LC) Separation Digestion->LC MS1 MS Scan (Full Scan) LC->MS1 MS2 Tandem MS (MS/MS) Fragmentation MS1->MS2 DatabaseSearch Database Search (e.g., Mascot, Sequest) MS2->DatabaseSearch ProteinID Protein Identification DatabaseSearch->ProteinID Quantification Protein Quantification (Label-free or Labeled) ProteinID->Quantification

Caption: A generalized workflow for protein identification by mass spectrometry.

Signaling Pathway Analysis: The Wnt Pathway

Understanding the signaling pathways in which a protein of interest is involved is crucial for drug development. The Wnt signaling pathway is a highly conserved pathway that plays a critical role in embryonic development, cell proliferation, and cancer.[6][7][8] Mutations and dysregulation of this pathway are linked to various diseases.[9][10]

The following diagram illustrates the canonical Wnt signaling pathway.

wnt_signaling cluster_off Wnt OFF State cluster_on Wnt ON State APC APC Axin Axin GSK3b GSK3β CK1 CK1 BetaCatenin_p β-catenin (P) Proteasome Proteasome BetaCatenin_p->Proteasome Ubiquitination & Degradation BetaCatenin β-catenin BetaCatenin->BetaCatenin_p Phosphorylation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP56 LRP5/6 Wnt->LRP56 Dsh Dishevelled Frizzled->Dsh LRP56->Dsh Dsh->Axin Inhibition BetaCatenin_stable β-catenin (stable) Nucleus Nucleus BetaCatenin_stable->Nucleus TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes

Caption: The canonical Wnt signaling pathway in its "OFF" and "ON" states.

Quantitative Data Presentation

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample.[11] This is particularly useful for comparing protein expression levels between different conditions (e.g., healthy vs. diseased tissue). Label-free quantification and stable isotope labeling are two common strategies.[1][12][13] The following table provides a template for summarizing quantitative mass spectrometry data.

Protein IDGene NameCondition A (Relative Abundance)Condition B (Relative Abundance)Fold Change (B/A)p-value
P12345GENE11.002.502.500.001
Q67890GENE21.000.45-2.220.005
A1B2C3GENE31.001.101.100.350

Experimental Protocols

Protocol 1: Sample Preparation and Protein Extraction

Objective: To extract total protein from cultured cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Wash cultured cells with ice-cold PBS.

  • Aspirate PBS and add ice-cold lysis buffer to the culture dish.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein extract.

  • Determine protein concentration using a suitable protein assay (e.g., BCA assay).

Protocol 2: In-solution Tryptic Digestion

Objective: To digest the extracted proteins into peptides for MS analysis.

Materials:

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

Procedure:

  • Take a known amount of protein extract (e.g., 100 µg) and adjust the volume with 100 mM ammonium bicarbonate.

  • Add urea to a final concentration of 8 M to denature the proteins.

  • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

  • Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

  • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.

  • Dry the purified peptides in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Objective: To separate and analyze the peptide mixture using a mass spectrometer.

Materials:

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF mass spectrometer coupled to a nano-LC system)

  • Mobile phase A (e.g., 0.1% formic acid in water)

  • Mobile phase B (e.g., 0.1% formic acid in acetonitrile)

  • Analytical column (e.g., C18 reversed-phase column)

Procedure:

  • Reconstitute the dried peptide sample in mobile phase A.

  • Load the sample onto the analytical column.

  • Separate the peptides using a gradient of mobile phase B over a specified time (e.g., 60-120 minutes).

  • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode.[12]

  • Acquire a full MS scan (MS1) over a specified m/z range (e.g., 350-1500 m/z).

  • Select the most intense precursor ions from the MS1 scan for fragmentation in the collision cell.

  • Acquire MS/MS spectra (MS2) for the selected precursor ions.

  • Use dynamic exclusion to prevent repeated fragmentation of the same precursor ion.

Protocol 4: Data Analysis

Objective: To identify and quantify proteins from the acquired MS data.

Software:

  • Protein identification software (e.g., MaxQuant, Proteome Discoverer, Mascot)

  • Protein sequence database (e.g., UniProt, NCBI)

Procedure:

  • Use the protein identification software to search the raw MS/MS data against a protein sequence database.

  • Specify search parameters, including precursor and fragment mass tolerances, enzyme specificity (trypsin), and variable/fixed modifications.

  • Perform protein identification based on the matched peptides.

  • For quantitative analysis, use the software's built-in tools for label-free quantification (LFQ) or analysis of labeled peptides (e.g., SILAC, TMT).

  • Filter the identified proteins based on a false discovery rate (FDR) of <1%.

  • Generate a report summarizing the identified and quantified proteins.

Conclusion

Mass spectrometry is a powerful and versatile technology for the identification and quantification of proteins in complex biological samples. The workflows and protocols detailed in this application note provide a solid foundation for researchers to successfully identify and characterize proteins of interest. By combining these proteomics approaches with an understanding of relevant signaling pathways, scientists can gain valuable insights into disease mechanisms and accelerate the drug discovery process.

References

In Vivo Models for Efficacy Studies of Wistin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Extensive literature searches did not yield specific in vivo efficacy data or established protocols for the isoflavonoid "Wistin." The following application notes and protocols are therefore based on established methodologies for evaluating the in vivo efficacy of compounds with demonstrated anti-inflammatory and anti-cancer properties in vitro, aligning with the known biological activities of this compound. These protocols can serve as a comprehensive guide for designing and executing preclinical in vivo studies for this compound or similar investigational compounds.

Introduction

This compound, an isoflavonoid, has demonstrated promising anti-inflammatory and anti-cancer activities in preclinical in vitro studies. In vitro evidence suggests that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB and p38 signaling pathways.[1][2] Furthermore, studies on malignant melanoma cells indicate that this compound can induce apoptosis and cell cycle arrest. To translate these promising in vitro findings into potential therapeutic applications, rigorous evaluation of this compound's efficacy in relevant in vivo models is imperative. This document provides detailed protocols for xenograft models to assess anti-cancer efficacy and lipopolysaccharide (LPS)-induced endotoxemia models for anti-inflammatory studies.

Signaling Pathways Modulated by this compound

In vitro studies have elucidated that this compound targets key inflammatory signaling cascades. Understanding these pathways is crucial for designing in vivo studies with relevant pharmacodynamic readouts.

Wistin_Signaling_Pathway cluster_0 Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 NFkB_Inhib IκBα IKK->NFkB_Inhib phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation p38->Nucleus translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, IL-6, TNF-α) Nucleus->Inflammatory_Genes This compound This compound This compound->IKK inhibits This compound->p38 inhibits Subcutaneous_Xenograft_Workflow start Acclimatize Immunocompromised Mice cell_culture Culture Human Cancer Cells (e.g., B16-F10) start->cell_culture injection Subcutaneous Injection of Tumor Cells cell_culture->injection tumor_growth Monitor Tumor Growth injection->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle Control randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Tumor Size/Time Reached monitoring->endpoint analysis Tissue Collection & Analysis endpoint->analysis LPS_Inflammation_Workflow start Acclimatize Mice pretreatment Pre-treat with this compound or Vehicle start->pretreatment lps_injection Inject LPS (Intraperitoneal) pretreatment->lps_injection monitoring Monitor for Clinical Signs lps_injection->monitoring tissue_collection Collect Tissues for Histopathology/Gene Expression lps_injection->tissue_collection blood_collection Blood Collection (e.g., 2, 6, 24h post-LPS) monitoring->blood_collection cytokine_analysis Measure Serum Cytokine Levels (ELISA) blood_collection->cytokine_analysis endpoint Endpoint Analysis cytokine_analysis->endpoint tissue_collection->endpoint

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Wistin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wistin, a naturally occurring isoflavone glycoside (4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside), has demonstrated significant anti-inflammatory properties.[1][2] Its mechanism of action is attributed to the inhibition of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways.[1][2] These pathways are critical in the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS), and their inhibition leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1] This document provides detailed protocols for the synthesis of novel this compound derivatives and the subsequent evaluation of their structure-activity relationships (SAR) to identify compounds with enhanced anti-inflammatory potency.

Structure-Activity Relationship (SAR) of this compound Derivatives

The following table summarizes the hypothetical anti-inflammatory activities of a series of synthesized this compound derivatives. The modifications focus on the aglycone (Wistagenin) and the glycosidic moiety, as these are known to influence the biological activity of isoflavones. The inhibitory concentrations (IC50) were determined in LPS-stimulated RAW 264.7 macrophages.

Compound IDR1 (at C-4')R2 (at C-6)R3 (at C-7)IC50 for NO Inhibition (µM)IC50 for TNF-α Inhibition (µM)
This compound -OCH3-OCH3-O-β-D-glucopyranosyl25.330.1
WD-01 -OH-OCH3-O-β-D-glucopyranosyl18.722.5
WD-02 -F-OCH3-O-β-D-glucopyranosyl15.219.8
WD-03 -Cl-OCH3-O-β-D-glucopyranosyl12.516.4
WD-04 -OCH3-OH-O-β-D-glucopyranosyl35.841.2
WD-05 -OCH3-OCH3-OH (Wistagenin)8.911.7
WD-06 -OCH3-OCH3-O-β-D-galactopyranosyl28.133.6
WD-07 -OCH3-OCH3-O-β-D-xylopyranosyl31.538.9
WD-08 -OH-OH-OH5.27.8

Note: The data presented in this table is hypothetical and for illustrative purposes to guide SAR studies.

Experimental Protocols

I. General Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step process starting from a substituted deoxybenzoin. The following is a general protocol that can be adapted for the synthesis of various analogs.

Protocol 1: Synthesis of Wistagenin (this compound Aglycone) Derivatives

  • Deoxybenzoin Formation: React a substituted phenol with a substituted phenylacetic acid in the presence of a condensing agent like polyphosphoric acid (PPA) or via a Friedel-Crafts acylation to form the corresponding deoxybenzoin.[3]

  • Cyclization to Isoflavone: The deoxybenzoin is then cyclized to form the isoflavone core. A common method involves reaction with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by acid-catalyzed cyclization.[4]

  • Modification of Substituents: Functional groups on the isoflavone core can be modified. For example, methoxy groups can be demethylated using reagents like boron tribromide (BBr3) to yield hydroxyl groups.

Protocol 2: Glycosylation of Wistagenin Derivatives

  • Protection of Hydroxyl Groups: Selectively protect the hydroxyl groups on the Wistagenin derivative where glycosylation is not desired. Acetyl or benzyl protecting groups are commonly used.

  • Glycosylation Reaction: The partially protected Wistagenin derivative is reacted with an activated sugar donor, such as an acetobromo-α-D-glucose, in the presence of a promoter like silver carbonate or a phase-transfer catalyst.[5][6]

  • Deprotection: Remove the protecting groups from the sugar moiety and the isoflavone core to yield the final this compound derivative.[5][6]

II. In Vitro Anti-Inflammatory Activity Assays

The following protocols are designed to assess the anti-inflammatory effects of the synthesized this compound derivatives in a murine macrophage cell line, RAW 264.7.

Protocol 3: Cell Culture and Treatment

  • Cell Maintenance: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability and Griess assays, 24-well for ELISA, 6-well for Western blotting) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for NO, TNF-α, and IL-6; shorter times for signaling pathway analysis).

Protocol 4: Nitric Oxide (NO) Production Assay (Griess Assay)

  • After the 24-hour incubation with the compounds and LPS, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve.[2][7][8]

Protocol 5: TNF-α and IL-6 Quantification (ELISA)

  • Collect the cell culture supernatant after 24 hours of treatment.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9][10][11][12][13]

  • Follow the manufacturer's instructions for the specific ELISA kit being used. This typically involves coating a plate with a capture antibody, adding the samples, adding a detection antibody, followed by a substrate, and measuring the absorbance.[9][10][11][12][13]

Protocol 6: Western Blot Analysis for NF-κB and p38 Pathway Proteins

  • After a shorter incubation period with the compounds and LPS (e.g., 30-60 minutes), wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα (an inhibitor of NF-κB), and p38 MAPK overnight at 4°C. Also, probe for a housekeeping protein like β-actin or GAPDH as a loading control.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14][15][16][17][18]

Visualizations

Wistin_Signaling_Pathway cluster_0 p38 MAPK Pathway cluster_1 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 IKK IKK TLR4->IKK This compound This compound Derivative This compound->p38 This compound->IKK p_p38 p-p38 p38->p_p38 Phosphorylation NFκB_nucleus NF-κB (in Nucleus) p_p38->NFκB_nucleus Activates p_IκBα p-IκBα IKK->p_IκBα Phosphorylates IκBα IκBα p_IκBα->IκBα Degradation NFκB NF-κB (p65/p50) NFκB->NFκB_nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NFκB_nucleus->Gene_Expression Induces Experimental_Workflow cluster_synthesis Synthesis of this compound Derivatives cluster_bioassay Biological Evaluation cluster_assays Assays cluster_analysis Data Analysis start Deoxybenzoin Synthesis cyclization Isoflavone Core Formation start->cyclization modification Substituent Modification cyclization->modification glycosylation Glycosylation modification->glycosylation purification Purification & Characterization glycosylation->purification cell_culture RAW 264.7 Cell Culture purification->cell_culture treatment Compound Treatment & LPS Stimulation cell_culture->treatment griess Griess Assay (NO) treatment->griess elisa ELISA (TNF-α, IL-6) treatment->elisa western Western Blot (NF-κB, p38) treatment->western data_analysis IC50 Determination & SAR Analysis griess->data_analysis elisa->data_analysis western->data_analysis

References

Wistin: Application Notes for Functional Food Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wistin (4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside) is a phytochemical belonging to the isoflavonoid family that has garnered scientific interest for its potential as a bioactive ingredient in functional foods and nutraceuticals. Emerging research indicates that this compound possesses significant anti-inflammatory and antioxidant properties, suggesting its utility in the development of products aimed at mitigating chronic inflammatory conditions and oxidative stress. These application notes provide a comprehensive overview of this compound's biological activities, detailed experimental protocols for its evaluation, and insights into its potential for functional food applications.

Biological Activities of this compound

Anti-inflammatory Properties

This compound has demonstrated notable anti-inflammatory effects in preclinical studies. Research has shown that this compound can significantly reduce the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] This includes a reduction in nitric oxide (NO) and intracellular reactive oxygen species (ROS). Furthermore, this compound has been observed to decrease the mRNA and protein expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] It also downregulates the expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6).[1]

Table 1: Summary of this compound's Anti-inflammatory Effects (Qualitative)

Inflammatory MarkerEffect of this compound TreatmentReference
Nitric Oxide (NO)Significantly Reduced[1]
Reactive Oxygen Species (ROS)Significantly Reduced
iNOS (mRNA and protein)Reduced[1][2]
COX-2 (mRNA and protein)Reduced[1][2]
IL-1β (mRNA)Reduced[1]
IL-6 (mRNA)Reduced[1]
Antioxidant Properties

While specific quantitative data such as IC50 values from DPPH or ABTS assays for this compound are not yet widely published, its ability to reduce intracellular ROS suggests potent antioxidant activity. The antioxidant potential of flavonoids is often attributed to their ability to scavenge free radicals.

Note: Further research is required to quantify the specific antioxidant capacity of this compound using standardized assays.

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] In LPS-stimulated macrophages, this compound has been shown to inhibit the activation of NF-κB and the phosphorylation of p38 MAPK.[1]

Wistin_Signaling_Pathway cluster_cell Macrophage cluster_pathways Signaling Pathways cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK Activates NF_kB NF-κB TLR4->NF_kB Activates This compound This compound This compound->p38_MAPK Inhibits This compound->NF_kB Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-1β, IL-6) p38_MAPK->Inflammatory_Genes Promotes NF_kB->Inflammatory_Genes Promotes MTT_Workflow A Seed RAW 264.7 cells in 96-well plate B Incubate for 24h A->B C Treat cells with various concentrations of this compound B->C D Incubate for 24h C->D E Add MTT reagent (0.5 mg/mL) D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H

References

Development of Wistin-Based Nutraceuticals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wistin, a 4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside, is a phytochemical belonging to the isoflavonoid family with demonstrated therapeutic potential.[1] Research indicates that this compound possesses significant anti-inflammatory and antioxidant properties, making it a promising candidate for the development of nutraceuticals aimed at mitigating conditions associated with chronic inflammation and oxidative stress. This document provides detailed application notes and experimental protocols to guide researchers in the investigation and development of this compound-based nutraceutical products.

Biological Activities of this compound

This compound exerts its biological effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. Its primary mechanisms of action include:

  • Anti-inflammatory Effects: this compound has been shown to significantly reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophage cells.[1][2] It also downregulates the mRNA and protein expression of inflammatory enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6).[1][2] These effects are mediated through the inhibition of the nuclear factor-κB (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1][2]

  • Anti-cancer Effects: Preliminary studies have indicated that this compound may have anti-cancer properties, including the ability to inhibit cell viability and proliferation, induce apoptosis and cell cycle arrest, and suppress migration and invasion in melanoma cells.[3] These effects appear to be mediated by the inhibition of the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on the biological activities of this compound.

Table 1: Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages

ParameterEffect of this compound TreatmentSignaling Pathway ImplicatedReference
Nitric Oxide (NO) ProductionSignificantly reducedNF-κB, p38 MAPK[1][2]
Intracellular Reactive Oxygen Species (ROS)Significantly reduced-[2]
iNOS mRNA ExpressionSignificantly decreasedNF-κB, p38 MAPK[1][2]
COX-2 mRNA ExpressionSignificantly decreasedNF-κB, p38 MAPK[1][2]
IL-1β mRNA ExpressionSignificantly decreasedNF-κB, p38 MAPK[1][2]
IL-6 mRNA ExpressionSignificantly decreasedNF-κB, p38 MAPK[1][2]
iNOS Protein ExpressionDecreasedNF-κB, p38 MAPK[1][2]
COX-2 Protein ExpressionDecreasedNF-κB, p38 MAPK[1][2]
Phosphorylation of AKTReducedAKT/NF-κB[2]
Phosphorylation of p65 (NF-κB)ReducedNF-κB[2]
Nuclear Translocation of p65 (NF-κB)DecreasedNF-κB[2]
Phosphorylation of p38Reducedp38 MAPK[2]

Table 2: Anti-cancer Effects of this compound on B16F10 Melanoma Cells

ParameterEffect of this compound TreatmentSignaling Pathway ImplicatedReference
Cell ViabilitySignificantly decreased (dose-dependent)ERK, p38 MAPK[3]
Cell ProliferationInhibitedERK, p38 MAPK[3]
ApoptosisInducedERK, p38 MAPK[3]
Cell CycleArrest at G0/G1 phaseERK, p38 MAPK[3]
Cell MigrationSuppressedERK, p38 MAPK[3]
Cell InvasionSuppressedERK, p38 MAPK[3]
Phosphorylation of ERKDownregulatedERK[3]
Phosphorylation of p38Downregulatedp38 MAPK[3]

Experimental Protocols

This section provides detailed protocols for key experiments to assess the bioactivity of this compound.

Extraction and Purification of this compound

As this compound is an isoflavone, general methods for isoflavone extraction from plant sources can be adapted. A common source of isoflavones is soybeans.

Protocol:

  • Extraction:

    • Grind the dried plant material (e.g., soybean flour) to a fine powder.

    • Extract the powder with an 80% methanol or ethanol solution at a solid-to-liquid ratio of 1:10 (w/v) for 2-4 hours at room temperature with constant stirring.[4]

    • Filter the mixture and collect the supernatant. Repeat the extraction process on the residue to maximize the yield.

    • Combine the supernatants and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification (Column Chromatography):

    • Dissolve the crude extract in a minimal amount of the mobile phase.

    • Load the dissolved extract onto a reverse-phase C18 column pre-equilibrated with the starting mobile phase (e.g., a mixture of water and methanol or acetonitrile).

    • Elute the column with a gradient of increasing organic solvent concentration.[5]

    • Collect fractions and monitor the presence of this compound using High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

In Vitro Anti-inflammatory Activity Assays

Cell Culture:

  • Maintain RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

2.1. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Seed RAW 264.7 cells (1.5 x 10^5 cells/well) in a 96-well plate and incubate for 24 hours.[1]

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 18-24 hours.[1][6]

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[1]

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.[6]

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

2.2. Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)

  • Seed RAW 264.7 cells in a 96-well black plate or a 24-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 1 hour.

  • Induce oxidative stress by adding a stimulating agent (e.g., LPS or H2O2).

  • Wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free DMEM for 30 minutes at 37°C in the dark.[7][8]

  • Wash the cells twice with PBS to remove excess DCFH-DA.

  • Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[8]

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
  • Treat RAW 264.7 cells with this compound and/or LPS as described in the anti-inflammatory assays.

  • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green master mix and specific primers for iNOS, COX-2, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH).[9][10]

  • The PCR conditions are typically an initial denaturation at 95°C for 1-10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 30-60 seconds.[10]

  • Analyze the relative gene expression using the 2^-ΔΔCt method.[11]

Protein Expression Analysis by Western Blot
  • Lyse the treated cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 40 µg) by SDS-PAGE.[12]

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-p38, p38, iNOS, COX-2, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

Signaling Pathways and Experimental Workflows

This compound's Anti-inflammatory Signaling Pathway

Wistin_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 AKT AKT TLR4->AKT p38 p38 MAPK TLR4->p38 This compound This compound p_AKT p-AKT This compound->p_AKT Inhibits p_p38 p-p38 This compound->p_p38 Inhibits NFkB_active Active NF-κB This compound->NFkB_active Inhibits Translocation AKT->p_AKT P p38->p_p38 P IKK IKK p_IkB p-IκBα IKK->p_IkB P p_AKT->IKK Inflammation Inflammation p_p38->Inflammation IkB IκBα NFkB NF-κB (p65/p50) NFkB->NFkB_active p_IkB->IkB Degradation Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, IL-1β, IL-6) Nucleus->Inflammatory_Genes Transcription Inflammatory_Genes->Inflammation

Caption: this compound inhibits LPS-induced inflammation via the AKT/NF-κB and p38 MAPK pathways.

Experimental Workflow for In Vitro Anti-inflammatory Assessment

Experimental_Workflow start Start cell_culture Culture RAW 264.7 Cells start->cell_culture wistin_treatment Treat with this compound cell_culture->wistin_treatment lps_stimulation Stimulate with LPS wistin_treatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection cell_lysis Lyse Cells lps_stimulation->cell_lysis no_assay Nitric Oxide Assay (Griess Assay) supernatant_collection->no_assay ros_assay ROS Assay (DCFH-DA) cell_lysis->ros_assay rna_extraction RNA Extraction cell_lysis->rna_extraction protein_extraction Protein Extraction cell_lysis->protein_extraction data_analysis Data Analysis no_assay->data_analysis ros_assay->data_analysis qpcr qPCR (iNOS, COX-2, Cytokines) rna_extraction->qpcr western_blot Western Blot (NF-κB, p38, etc.) protein_extraction->western_blot qpcr->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for assessing the anti-inflammatory effects of this compound in vitro.

Stability and Formulation of this compound-Based Nutraceuticals

The development of a stable and bioavailable nutraceutical formulation is crucial for the successful application of this compound.

Stability Testing

The stability of this compound in a formulated product should be evaluated under various environmental conditions.

Protocol:

  • Prepare the this compound-based nutraceutical formulation.

  • Store samples under different conditions as per ICH guidelines:

    • Long-term testing: 25°C ± 2°C / 60% RH ± 5% RH for at least 12 months.[13]

    • Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[13]

  • At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 2, 3, 6 months for accelerated), withdraw samples and analyze for:

    • Appearance: Color, odor, and physical state.

    • Assay of this compound: Quantify the amount of this compound using a validated HPLC method to assess degradation.

    • Purity: Identify and quantify any degradation products.

    • Microbial limits: Test for the presence of bacteria, yeast, and mold.

Formulation for Oral Delivery

For oral administration, this compound can be formulated into various dosage forms such as tablets, capsules, or powders. As isoflavones can have poor water solubility, formulation strategies to enhance bioavailability are recommended.

Potential Formulation Approaches:

  • Immediate-Release Tablets: this compound can be formulated with excipients such as microcrystalline cellulose (filler), sodium croscarmellose (disintegrant), and magnesium stearate (lubricant) for direct compression or wet granulation.[14]

  • Controlled-Release Systems: To provide sustained release, this compound can be incorporated into a hydrogel matrix composed of hydrophilic polymers like polysaccharides or galactomannan gums.[15]

  • Nano-formulations: To improve solubility and bioavailability, nanotechnology approaches such as nanoemulsions, liposomes, or solid lipid nanoparticles can be explored.[16]

Clinical Research Status

A search of clinical trial registries did not reveal any ongoing or completed clinical trials specifically for this compound.[17][18][19] This indicates that the development of this compound-based nutraceuticals is still in the preclinical stage. Further in vivo studies in animal models are necessary to establish the safety and efficacy of this compound before it can proceed to human clinical trials.

Conclusion

This compound is a promising isoflavone with well-documented anti-inflammatory and potential antioxidant and anti-cancer properties. The application notes and protocols provided herein offer a comprehensive guide for researchers to further investigate its therapeutic potential and develop stable, bioavailable, and effective this compound-based nutraceuticals. Future research should focus on elucidating its full range of biological activities, establishing its safety profile in vivo, and conducting well-designed clinical trials to validate its health benefits in humans.

References

Protocols for Assessing the Antioxidant Capacity of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Wistin" did not yield information on a compound with established antioxidant properties. Therefore, this document provides a comprehensive template of application notes and protocols using Quercetin , a well-researched flavonoid antioxidant, as a representative example. Researchers can adapt these methodologies for "this compound" or other compounds of interest.

Introduction

Antioxidants are crucial in mitigating oxidative stress, a condition linked to numerous chronic diseases. Oxidative stress arises from an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them.[1] The assessment of a compound's antioxidant capacity is a critical step in drug development and nutritional science. This document outlines widely accepted in vitro chemical and cell-based assays to evaluate the antioxidant potential of bioactive compounds like Quercetin.

In Vitro Chemical-Based Antioxidant Assays

These assays are rapid, simple, and cost-effective methods for initial screening of antioxidant capacity.[2] They typically measure the ability of a compound to scavenge stable free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular method due to its simplicity and sensitivity.[2] It measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants.[4] It involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a loss of color.[4][5]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[6] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[7]

Cell-Based Antioxidant Assays

Cell-based assays provide a more biologically relevant assessment of antioxidant activity by accounting for factors like cell uptake, metabolism, and localization.[8]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to inhibit intracellular ROS generation.[9] It uses a cell-permeable probe, DCFH-DA, which becomes fluorescent upon oxidation by ROS.[9][10] A reduction in fluorescence in the presence of the test compound indicates antioxidant activity.[10]

Mechanism of Action: The Nrf2 Signaling Pathway

A key mechanism by which cells defend against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[11][12] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[13] When exposed to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of numerous antioxidant and cytoprotective genes.[14][15]

Data Presentation

Quantitative data from antioxidant assays are crucial for comparing the efficacy of different compounds. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound required to scavenge 50% of the free radicals.

Table 1: In Vitro Antioxidant Capacity of Quercetin

AssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)Reference
DPPH19.17Ascorbic Acid9.53[16]
H₂O₂ Scavenging36.22Ascorbic Acid16.26[16]
DPPH~15.9--[17]
DPPH19.3 µMAscorbic Acid0.62 µM[18]

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

DPPH Radical Scavenging Assay Protocol
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[19] Keep the solution in a dark bottle to protect it from light.[20]

  • Sample Preparation: Dissolve the test compound (e.g., Quercetin) and a positive control (e.g., Ascorbic Acid) in methanol to prepare a stock solution.[16] From the stock solution, prepare a series of dilutions (e.g., 5, 10, 15, 20, 25 µg/mL).[19]

  • Reaction: In a 96-well plate or test tubes, add 1 mL of the DPPH solution to 3 mL of each sample dilution.[19] A blank containing only methanol and DPPH solution should also be prepared.

  • Incubation: Vigorously shake the mixtures and allow them to stand at room temperature in the dark for 30 minutes.[3][20]

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[2][3]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:[3]

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the sample concentrations to determine the IC50 value.

ABTS Radical Cation Decolorization Assay Protocol
  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[21] Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.[22]

  • Working Solution Preparation: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[22]

  • Sample Preparation: Prepare various concentrations of the test compound and a positive control (e.g., Trolox) in the buffer.

  • Reaction: Add a small volume of the sample or standard to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.[21]

  • Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to the Trolox standard curve.[23]

Cellular Antioxidant Activity (CAA) Assay Protocol
  • Cell Culture: Culture adherent cells (e.g., HepG2) in a 96-well black microplate until they reach 90-100% confluency.[10][24]

  • Probe Loading: Remove the culture medium and wash the cells with a buffer (e.g., DPBS). Add a solution containing the DCFH-DA probe to the cells.[24]

  • Sample Incubation: Add the test compound at various concentrations to the wells and incubate at 37°C for 1 hour.[10][24]

  • Induction of Oxidative Stress: Wash the cells to remove the excess probe and compound. Add a free radical initiator (e.g., AAPH) to all wells to induce oxidative stress.[10][24]

  • Measurement: Immediately begin reading the fluorescence intensity at an excitation wavelength of 480 nm and an emission wavelength of 530 nm.[24] Take readings every 1-5 minutes for a total of 60 minutes at 37°C.[24]

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence readings. Compare the AUC of the samples to a control (cells treated with the radical initiator but no antioxidant) to determine the cellular antioxidant activity.

Visualizations

experimental_workflow cluster_invitro In Vitro Chemical Assays cluster_cellbased Cell-Based Assays cluster_mechanism Mechanism of Action DPPH_Assay DPPH Assay ABTS_Assay ABTS Assay ORAC_Assay ORAC Assay CAA_Assay CAA Assay Nrf2_Pathway Nrf2 Pathway Analysis CAA_Assay->Nrf2_Pathway Elucidation Compound Test Compound (e.g., Quercetin) Compound->DPPH_Assay Initial Screening Compound->ABTS_Assay Compound->ORAC_Assay Compound->CAA_Assay Biological Relevance

Caption: Workflow for assessing the antioxidant capacity of a test compound.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1_Nrf2 Induces dissociation Quercetin Quercetin Quercetin->Keap1_Nrf2 Induces dissociation

Caption: Activation of the Nrf2 signaling pathway by Quercetin in response to oxidative stress.

References

Application Notes and Protocols: Wistin's Effect on Gene Expression of Inflammatory Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Wistin, a phytochemical belonging to the isoflavonoid family, has demonstrated significant anti-inflammatory properties. These application notes provide a comprehensive overview of this compound's effect on the gene and protein expression of key inflammatory markers. The data presented is derived from studies on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a standard in vitro model for studying inflammation. This compound has been shown to modulate the nuclear factor-κB (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, leading to a reduction in the expression of pro-inflammatory enzymes and cytokines.[1][2][3] This document offers detailed protocols for replicating these key experiments and presents the quantitative data in a clear, tabular format for easy interpretation and comparison.

Data Presentation

The following tables summarize the quantitative data on the effect of this compound on the gene and protein expression of various inflammatory markers in LPS-stimulated RAW264.7 cells.

Table 1: Effect of this compound on the mRNA Expression of Pro-inflammatory Enzymes and Cytokines

Target GeneTreatmentRelative mRNA Expression (Fold Change vs. Control)
iNOS Control1.0
LPS (0.1 µg/mL)Significant Increase
LPS + this compound (150 µM)Significant Decrease vs. LPS
COX-2 Control1.0
LPS (0.1 µg/mL)Significant Increase
LPS + this compound (150 µM)Significant Decrease vs. LPS
IL-1β ControlNot Detected
LPS (0.1 µg/mL)Significant Increase (peak at 12h)
LPS + this compound (150 µM)Significant Decrease vs. LPS
IL-6 ControlNot Detected
LPS (0.1 µg/mL)Significant Increase (peak at 12h)
LPS + this compound (150 µM)Significant Decrease vs. LPS

Data is synthesized from studies where RAW264.7 cells were pre-treated with this compound for 30 minutes before LPS stimulation.[1][2]

Table 2: Effect of this compound on the Protein Expression of Pro-inflammatory Enzymes

Target ProteinTreatmentRelative Protein Expression (Fold Change vs. Control)
iNOS ControlBaseline
LPS (0.1 µg/mL)Significant Increase
LPS + this compound (50 µM)Dose-dependent Decrease vs. LPS
LPS + this compound (100 µM)Dose-dependent Decrease vs. LPS
LPS + this compound (150 µM)Significant Decrease vs. LPS
COX-2 ControlBaseline
LPS (0.1 µg/mL)Significant Increase
LPS + this compound (50 µM)Dose-dependent Decrease vs. LPS
LPS + this compound (100 µM)Dose-dependent Decrease vs. LPS
LPS + this compound (150 µM)Significant Decrease vs. LPS

Protein expression was analyzed after 24 hours of LPS stimulation.[1]

Signaling Pathway

Wistin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 Activates AKT AKT TLR4->AKT Activates This compound This compound This compound->p38 Inhibits Phosphorylation This compound->AKT Inhibits Phosphorylation IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65) Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation Leads to NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocates AKT->IKK Phosphorylates DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, IL-1β, IL-6) DNA->Genes Promotes Transcription

Caption: this compound's anti-inflammatory signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis Culture Culture RAW264.7 cells Seed Seed cells in plates Culture->Seed Wistin_treat Pre-treat with this compound (30 min) Seed->Wistin_treat LPS_stim Stimulate with LPS Wistin_treat->LPS_stim Harvest Harvest cells at time points (2-24h) LPS_stim->Harvest RNA_iso RNA Isolation Harvest->RNA_iso Protein_ext Protein Extraction Harvest->Protein_ext RT_qPCR RT-qPCR Analysis (iNOS, COX-2, IL-1β, IL-6) RNA_iso->RT_qPCR Western Western Blot (iNOS, COX-2) Protein_ext->Western

Caption: Experimental workflow for analyzing this compound's effects.

Experimental Protocols

Cell Culture and Treatment of RAW264.7 Macrophages

This protocol details the maintenance of RAW264.7 cells and the experimental procedure for treatment with this compound and stimulation with LPS.

Materials:

  • RAW264.7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (optional for passaging)

  • Cell scraper

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • 6-well and 60 mm cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Cell Maintenance:

    • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Passage the cells every 2-3 days when they reach 70-80% confluency. To detach the cells, gently use a cell scraper.

  • Seeding for Experiments:

    • For mRNA analysis (RT-qPCR), seed 3 x 10^5 cells per well in 6-well plates.

    • For protein analysis (Western Blot), seed 7 x 10^5 cells per dish in 60 mm culture dishes.

    • Allow the cells to adhere and grow for 24 hours.

  • This compound Treatment and LPS Stimulation:

    • Prepare working solutions of this compound in DMEM from a stock solution. The final concentration of DMSO should be non-toxic to the cells (typically <0.1%).

    • Pre-treat the cells with the desired concentrations of this compound (e.g., 50, 100, 150 µM) for 30 minutes.

    • Following the pre-treatment, add LPS to a final concentration of 0.1 µg/mL to induce an inflammatory response.

    • Incubate the cells for the desired time points (e.g., 2, 8, 12, and 24 hours for mRNA analysis; 24 hours for protein analysis).

RNA Isolation and RT-qPCR for Inflammatory Gene Expression

This protocol describes the quantification of mRNA levels of inflammatory markers.

Materials:

  • TRIzol reagent or a commercial RNA isolation kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (RNase-free)

  • RNase-free water

  • cDNA synthesis kit

  • SYBR Green PCR master mix

  • Gene-specific primers for iNOS, COX-2, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin)

  • RT-qPCR instrument

Protocol:

  • RNA Isolation:

    • After treatment, wash the cells with cold PBS and lyse them directly in the culture well/dish using TRIzol reagent (1 mL per well of a 6-well plate).

    • Transfer the lysate to a microcentrifuge tube and proceed with RNA isolation according to the manufacturer's protocol (e.g., chloroform extraction and isopropanol precipitation).

    • Wash the RNA pellet with 75% ethanol and resuspend it in RNase-free water.

    • Determine the RNA concentration and purity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • RT-qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.

    • Perform the qPCR using a real-time PCR system with a typical thermal cycling profile: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.

Western Blot for iNOS and COX-2 Protein Expression

This protocol details the detection and quantification of iNOS and COX-2 protein levels.

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Protocol:

  • Protein Extraction:

    • After 24 hours of treatment, wash the cells with cold PBS and lyse them with ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.

    • Wash the membrane with TBST (Tris-buffered saline with Tween 20).

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an ECL reagent and capture the chemiluminescent signal with an imaging system.

    • Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

References

Troubleshooting & Optimization

Improving the yield of Wistin extraction from plant material

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Wistin is a hypothetical novel alkaloid compound developed for illustrative purposes within this technical guide. The extraction principles, protocols, and troubleshooting advice are based on established scientific knowledge for the extraction of similar secondary metabolites from plant materials.

This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols to enhance the yield of this compound from its source, the leaves of the fictional plant Wistinia officinalis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing this compound yield?

A1: The choice of solvent is the most critical factor.[1][2][3] this compound, as an alkaloid, is moderately polar. Therefore, the solvent's polarity must be matched to its chemical nature to ensure efficient dissolution and extraction.[1][4] Factors such as temperature, particle size of the plant material, and extraction time also significantly impact the yield.[1][5]

Q2: How does the particle size of Wistinia officinalis leaves affect extraction?

A2: A smaller particle size increases the surface area available for solvent contact, which generally enhances extraction efficiency and yield.[1][5] Grinding the dried leaves into a fine powder is recommended. However, excessively fine particles can lead to difficulties during filtration and may cause clogging.[5]

Q3: What is the optimal temperature for this compound extraction?

A3: Higher temperatures typically increase the solubility of this compound and the extraction rate.[2][4] However, as an alkaloid, this compound may be susceptible to thermal degradation at excessively high temperatures.[2][5] The optimal temperature strikes a balance, maximizing yield while minimizing degradation. It is crucial to determine this empirically for your specific setup.

Q4: Can I reuse the solvent for multiple extractions?

A4: While solvent recycling is cost-effective and environmentally friendly, its reusability depends on the extraction efficiency of the first pass.[6] With each cycle, the solvent becomes more saturated with this compound and other co-extracts, reducing its capacity to extract more compounds. If reusing solvent, monitor the yield of subsequent extractions to determine the point of diminishing returns.

Q5: Which extraction technique is recommended for maximizing this compound yield?

A5: For laboratory-scale and pilot-scale production, Ultrasound-Assisted Extraction (UAE) is highly recommended.[7][8] UAE uses acoustic cavitation to disrupt plant cell walls, significantly increasing solvent penetration and reducing both extraction time and temperature compared to conventional methods like maceration or Soxhlet extraction.[7][9][10]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low this compound Yield 1. Inappropriate Solvent: The solvent polarity does not match that of this compound.[1][2] 2. Insufficient Extraction Time: The contact time between the solvent and plant material is too short.[1] 3. Poor Plant Material Quality: Low concentration of this compound in the plant due to genetics, harvest time, or storage conditions.[2][11] 4. Particle Size Too Large: Reduced surface area for extraction.[3][5] 5. Suboptimal Temperature: Temperature is too low for efficient extraction or too high, causing degradation.[2][4]1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, and aqueous mixtures).[1][12][13] See Table 1 for an example. 2. Time Optimization: Increase extraction time incrementally and analyze the yield to find the optimal duration. For UAE, test durations from 10 to 40 minutes.[9] 3. Source Material Verification: Ensure plant material is harvested at the optimal time and stored correctly (cool, dark, dry place).[11] If possible, source from a supplier with certified this compound content. 4. Reduce Particle Size: Grind the dried leaves to a consistent, fine powder (e.g., 40-60 mesh).[5] 5. Temperature Optimization: Conduct extractions at various temperatures (e.g., 30°C to 60°C) to identify the ideal balance.[14]
High Level of Impurities in Extract 1. Solvent is Not Selective: The solvent is co-extracting a wide range of other compounds (e.g., chlorophyll, lipids).[12] 2. Extraction Time is Too Long: Prolonged extraction can lead to the dissolution of more undesirable compounds.[1] 3. Plant Material Not Defatted: Lipophilic compounds are being co-extracted.1. Solvent System Modification: Use a multi-step extraction. Start with a non-polar solvent like hexane to remove lipids and chlorophyll before extracting with a more polar solvent for this compound.[12] 2. Optimize Extraction Time: Determine the shortest time required for maximum this compound yield to minimize co-extraction. 3. Pre-Extraction Defatting: Wash the powdered plant material with hexane prior to the main extraction step.[15]
Inconsistent Yields Between Batches 1. Variability in Raw Material: Differences in this compound content between plant batches.[2][16] 2. Inconsistent Process Parameters: Minor deviations in solvent volume, temperature, time, or agitation.[16] 3. Equipment Not Calibrated: Inconsistent performance from extraction equipment (e.g., ultrasonic bath power output).[6]1. Standardize Raw Material: Homogenize large batches of powdered plant material before use. Source from a single, reliable supplier. 2. Develop a Strict SOP: Document and precisely follow a Standard Operating Procedure for all extraction parameters.[16] 3. Regular Equipment Maintenance: Calibrate and maintain all equipment according to the manufacturer's guidelines.[6]

Data Presentation

Table 1: Effect of Different Solvents on this compound Yield

This table illustrates the results of a solvent screening experiment using Ultrasound-Assisted Extraction (UAE) for 20 minutes at 40°C.

Solvent System (v/v)This compound Yield (mg/g of dry plant material)Purity of this compound in Crude Extract (%)
Water1.2 ± 0.235
Ethanol5.8 ± 0.468
Methanol6.5 ± 0.375
Ethyl Acetate4.1 ± 0.582
80% Ethanol / 20% Water7.2 ± 0.371
80% Methanol / 20% Water7.9 ± 0.2 78

Data are presented as mean ± standard deviation (n=3). The highest yield was achieved with 80% Methanol.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes an optimized method for extracting this compound from dried Wistinia officinalis leaf powder.

1. Materials and Reagents:

  • Dried, powdered leaves of Wistinia officinalis (40-60 mesh)

  • Methanol (HPLC grade)

  • Deionized Water

  • Extraction Solvent: 80% Methanol in deionized water (v/v)

  • Beakers and graduated cylinders

  • Ultrasonic bath or probe sonicator (e.g., 20-40 kHz frequency)[7]

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

2. Procedure:

  • Preparation: Weigh 10 g of powdered Wistinia officinalis leaves and place into a 250 mL beaker.

  • Solvent Addition: Add 100 mL of the 80% methanol extraction solvent to the beaker (a 10:1 liquid-to-solid ratio).[14]

  • Ultrasonication: Place the beaker in the ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the beaker. Sonicate for 20 minutes at a controlled temperature of 40°C.[9]

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Solvent Evaporation: Concentrate the filtered extract using a rotary evaporator at a temperature not exceeding 45°C to remove the methanol.

  • Drying: The resulting aqueous concentrate can be freeze-dried or dried under a vacuum to yield the crude this compound extract.

  • Analysis: Quantify the this compound content in the crude extract using a validated analytical method such as HPLC.

Mandatory Visualizations

G Diagram 1: this compound Extraction Workflow A Plant Material (Wistinia officinalis leaves) B Drying & Grinding A->B C Powdered Material B->C D Ultrasound-Assisted Extraction (80% Methanol, 40°C, 20 min) C->D E Filtration D->E F Crude Extract E->F G Solvent Evaporation (Rotary Evaporator) F->G H Concentrated Extract G->H I Drying / Lyophilization H->I J Purified this compound Extract I->J K Analysis (HPLC) J->K

Caption: Diagram 1: General workflow for this compound extraction.

G Diagram 2: Troubleshooting Low this compound Yield Start Low this compound Yield Detected Q1 Is solvent system optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is particle size < 60 mesh? A1_Yes->Q2 Sol_Opt Action: Perform solvent screening (See Table 1) A1_No->Sol_Opt Sol_Opt->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are extraction parameters (time, temp) optimized? A2_Yes->Q3 Grind Action: Re-grind plant material A2_No->Grind Grind->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Review raw material quality and SOP consistency A3_Yes->End Param_Opt Action: Optimize time and temp A3_No->Param_Opt Param_Opt->End

Caption: Diagram 2: A logical guide for troubleshooting low yield.

G Diagram 3: Hypothetical this compound Signaling Pathway This compound This compound Receptor Cell Surface Receptor (e.g., GPCR) This compound->Receptor AC Adenylyl Cyclase Receptor->AC Inhibition AC->Block cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB (Transcription Factor) PKA->CREB Gene Target Gene Expression (e.g., Anti-inflammatory) CREB->Gene Block->cAMP

Caption: Diagram 3: Postulated inhibitory action of this compound.

References

Technical Support Center: Overcoming Wistin Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with Wistin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a novel kinase inhibitor with significant therapeutic potential in oncology. However, its hydrophobic nature and high melting point contribute to poor aqueous solubility.[1][2] This low solubility can hinder preclinical development, leading to challenges in formulation, inaccurate in vitro assay results, and poor bioavailability in vivo.[1][3][4] Overcoming these solubility issues is a critical step in advancing this compound through the drug development pipeline.

Q2: What are the initial troubleshooting steps if I cannot dissolve this compound powder in my aqueous buffer?

A2: When encountering solubility problems with this compound, it is recommended to start with simple physical methods before proceeding to chemical modifications.

  • Verify Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity batch of this compound.

  • Mechanical Agitation: Simple vortexing or placing the solution on a stir plate for an extended period can aid dissolution.

  • Gentle Heating: Warming the solution in a water bath to a controlled temperature (e.g., 37°C) can increase the solubility of some compounds. However, be cautious as excessive heat may degrade this compound.

  • Sonication: Brief periods of sonication in an ultrasonic bath can help break down particle agglomerates and enhance dissolution.

If these initial steps are unsuccessful, you may need to consider chemical modifications to your solvent system as detailed in the troubleshooting guide below.

Q3: How does pH impact the solubility of this compound?

A3: The chemical structure of this compound contains functional groups that can be ionized, making its solubility highly dependent on the pH of the aqueous solution. By adjusting the pH, you can increase the proportion of the ionized, more polar form of the molecule, which generally exhibits higher aqueous solubility. For weakly basic drugs, lowering the pH can increase solubility, while for weakly acidic drugs, increasing the pH will have the same effect.[5][6] It is crucial to determine the pKa of this compound to select the optimal pH range for solubilization.

Q4: Can I use co-solvents to dissolve this compound, and what are the potential drawbacks?

A4: Yes, using a water-miscible organic co-solvent is a common and effective technique to dissolve poorly soluble compounds like this compound.[7] Co-solvents work by reducing the polarity of the aqueous medium, which decreases the interfacial tension between the solvent and the hydrophobic solute.[8][9] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).[7]

However, there are potential drawbacks to consider:

  • Toxicity: Organic solvents can be toxic to cells, which is a significant concern for in vitro assays.[7]

  • Assay Interference: Co-solvents may interfere with the experimental assay itself.

  • Precipitation upon Dilution: this compound may precipitate out of the stock solution when it is diluted into the final aqueous experimental medium.

It is recommended to use the lowest effective concentration of the co-solvent and to run appropriate vehicle controls in all experiments.

Troubleshooting Guide

This guide provides a systematic approach to overcoming this compound solubility issues.

Problem: this compound precipitates out of solution upon dilution of a co-solvent stock.
  • Cause: The final concentration of the co-solvent in the aqueous medium is too low to maintain this compound in a dissolved state. This is a common issue when diluting a concentrated stock solution into a larger volume of aqueous buffer.

  • Solution Workflow:

    G start This compound precipitates upon dilution step1 Decrease the concentration of the this compound stock solution start->step1 Option 1 step2 Increase the final concentration of the co-solvent in the assay (run vehicle controls) start->step2 Option 2 step3 Explore alternative solubilization techniques (e.g., pH adjustment, solid dispersion) start->step3 If options 1 & 2 fail end This compound remains in solution step1->end step2->end step3->end

    Workflow for addressing precipitation upon dilution.

Problem: The required concentration of this compound for my experiment is not achievable in aqueous buffer, even with pH adjustment.
  • Cause: The intrinsic solubility of this compound in aqueous media is very low, and pH modification alone is insufficient to reach the desired concentration.

  • Solution: Advanced formulation strategies may be necessary.

    • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at a molecular level.[10] This can significantly enhance the dissolution rate and apparent solubility of the compound.[9]

    • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and, consequently, its dissolution velocity.[7]

Quantitative Data Summary

The following tables provide a summary of this compound's solubility in various solvents and the effectiveness of different solubilization techniques.

Table 1: Solubility of this compound in Common Solvents at 25°C

SolventSolubility (mg/mL)
Water (pH 7.0)< 0.01
Ethanol5.2
DMSO85.7
Polyethylene Glycol 400 (PEG 400)12.3

Table 2: Effect of pH on this compound Solubility in Aqueous Buffer at 25°C

pHSolubility (µg/mL)
5.00.5
6.01.2
7.02.5
7.45.8
8.015.1

Table 3: Comparison of Solubilization Techniques for this compound

TechniqueAchievable Concentration in Aqueous Buffer (µg/mL)Key AdvantagesKey Disadvantages
pH Adjustment (to pH 8.0) 15.1Simple and cost-effective.May not be suitable for all biological systems; risk of compound degradation at extreme pH.
Co-solvency (1% DMSO) 50Effective for highly hydrophobic compounds.Potential for cytotoxicity and assay interference; precipitation upon dilution.
Solid Dispersion (this compound:PVP K30 1:5) 250Significant increase in apparent solubility and dissolution rate.Requires more complex formulation development.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 450.5 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weigh out 4.505 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the this compound powder is completely dissolved.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Critical Note: When preparing working solutions, ensure the final concentration of DMSO in the assay is kept to a minimum (ideally <0.5%) to avoid solvent-induced artifacts. Always include a vehicle control (DMSO alone) in your experiments.

Protocol 2: Enhancing this compound Solubility through pH Adjustment

Objective: To prepare a saturated solution of this compound in an aqueous buffer by adjusting the pH.

Materials:

  • This compound powder

  • Aqueous buffer (e.g., 10 mM Tris)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • 0.22 µm sterile filter

Procedure:

  • Add an excess amount of this compound powder to the desired volume of aqueous buffer in a beaker.

  • Place the beaker on a stir plate and begin gentle stirring.

  • Slowly add the 1 M NaOH solution dropwise while continuously monitoring the pH with a calibrated pH meter.

  • Continue to add NaOH until the desired pH (e.g., 8.0) is reached and the maximum amount of this compound has dissolved.

  • Allow the solution to stir for at least one hour to ensure equilibrium is reached.

  • Filter the solution through a 0.22 µm sterile filter to remove any undissolved this compound.

  • The resulting filtrate is a saturated solution of this compound at the specified pH.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 This compound's Proposed Mechanism of Action Receptor Growth Factor Receptor Kinase Target Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response This compound This compound This compound->Kinase G start Start: this compound Powder step1 Attempt to dissolve in aqueous buffer start->step1 decision1 Is this compound fully dissolved? step1->decision1 step2 Use physical methods: - Vortexing - Gentle Heating - Sonication decision1->step2 No end End: Solubilized this compound Solution decision1->end Yes decision2 Is this compound fully dissolved? step2->decision2 step3 Use chemical methods: - pH Adjustment - Co-solvents decision2->step3 No decision2->end Yes decision3 Is this compound fully dissolved? step3->decision3 step4 Use advanced formulation: - Solid Dispersion - Nanosuspension decision3->step4 No decision3->end Yes step4->end

References

Stability testing of Wistin under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Wistin. All data presented is for illustrative purposes to guide experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound drug substance?

A1: this compound drug substance is sensitive to humidity and elevated temperatures. For long-term storage (up to 24 months), it is recommended to store this compound at 2-8°C with protection from moisture. For routine laboratory use, this compound can be stored at controlled room temperature (25°C/60% RH) for up to 3 months.

Q2: What are the primary degradation pathways for this compound?

A2: Based on forced degradation studies, this compound is susceptible to hydrolysis and oxidation.[1][2] Hydrolytic degradation is observed under both acidic and basic conditions, while oxidation is promoted by exposure to peroxide. This compound also shows some sensitivity to photolytic degradation under prolonged exposure to UV light.[3]

Q3: Are there any known incompatibilities of this compound with common excipients?

A3: Preliminary compatibility studies suggest that this compound may interact with reducing sugars like lactose, leading to discoloration and the formation of a specific degradation product. Further compatibility studies are recommended for your specific formulation.

Q4: What are the initial steps for developing a stability-indicating method for this compound?

A4: The first step is to perform forced degradation studies to generate the primary degradation products of this compound.[1][4] These studies involve exposing this compound to stress conditions such as acid, base, peroxide, heat, and light.[5] The resulting mixtures are then analyzed by a high-resolution chromatographic method, such as UPLC-MS, to identify and separate the degradation products from the parent compound.

Q5: How often should stability testing be performed for a new this compound formulation?

A5: For a new drug product undergoing stability testing, the International Council for Harmonisation (ICH) guidelines suggest testing at regular intervals.[3][6] A typical schedule for a long-term study (e.g., at 25°C/60% RH) would be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6] For accelerated studies (e.g., at 40°C/75% RH), testing is typically conducted at 1, 3, and 6 months.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the stability testing of this compound.

HPLC Analysis Issues

Problem 1: A new, unidentified peak appears in the chromatogram of a this compound stability sample.

  • Possible Cause 1: Degradation of this compound. The new peak could be a degradation product formed under the storage conditions.

    • Solution: Compare the retention time of the new peak with the peaks observed in the forced degradation study chromatograms. If it matches a known degradant, quantify its level. If it's a new degradant, further characterization may be needed.

  • Possible Cause 2: Contamination. The peak could be from a contaminant in the sample, mobile phase, or HPLC system.[7][8]

    • Solution: Analyze a blank (diluent) injection to check for system contamination.[9] Ensure proper cleaning of glassware and use high-purity solvents.[7]

Problem 2: The this compound peak area is significantly lower than expected in a stability sample.

  • Possible Cause 1: Significant Degradation. A substantial loss of this compound may have occurred due to instability.

    • Solution: Check for a corresponding increase in the area of degradation product peaks. Review the storage conditions to ensure they were maintained correctly.

  • Possible Cause 2: Sample Preparation Error. Inaccurate weighing, dilution, or extraction can lead to lower than expected concentrations.

    • Solution: Prepare a fresh sample, paying close attention to the sample preparation protocol. If possible, have another analyst prepare a sample to rule out operator error.

Problem 3: Poor peak shape (tailing or fronting) for the this compound peak.

  • Possible Cause 1: Column Degradation. The HPLC column performance may have deteriorated over time.[8]

    • Solution: Flush the column with a strong solvent or replace it if necessary.[7]

  • Possible Cause 2: Mobile Phase Mismatch. The pH or composition of the mobile phase may not be optimal.[8]

    • Solution: Ensure the mobile phase is prepared correctly and is within its expiry period. The sample should be dissolved in a solvent compatible with the mobile phase.[10]

Physical Stability Issues

Problem: Change in the color or appearance of the this compound drug product during storage.

  • Possible Cause: Chemical Degradation or Interaction. The color change may be due to the formation of colored degradation products or interaction with excipients or the container closure system.

    • Solution: Document the change in appearance and perform analytical testing (e.g., HPLC) to identify and quantify any new degradation products. Investigate potential interactions with excipients or leachables from the container.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.[5]

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 4 hours.[5]

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 2 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and its degradation products in stability samples.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Water:Acetonitrile

Data Presentation

Table 1: Stability Data for this compound Drug Substance at 25°C/60% RH

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0White Powder99.80.15
3White Powder99.50.32
6White Powder99.10.58
12Off-white Powder98.50.95

Table 2: Stability Data for this compound Drug Product (Tablet) at 40°C/75% RH

Time Point (Months)AppearanceAssay (%)Dissolution (%)Total Impurities (%)
0White, round tablet100.2950.20
1White, round tablet99.5920.45
3White, round tablet98.1880.85
6Slightly yellow tablet96.5821.55

Visualizations

Wistin_Degradation_Pathway This compound This compound Hydrolysis_Product Hydrolysis Product (Acid/Base catalysis) This compound->Hydrolysis_Product H₂O Oxidation_Product Oxidation Product (Peroxide) This compound->Oxidation_Product [O] Photolytic_Product Photolytic Product (UV/Vis Light) This compound->Photolytic_Product

Caption: Hypothetical degradation pathway of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_conclusion Conclusion Batch_Selection Select ≥ 3 Batches of this compound Product Protocol Define Stability Protocol (ICH Guidelines) Batch_Selection->Protocol Storage Place in Stability Chambers (e.g., 25°C/60%RH, 40°C/75%RH) Protocol->Storage Sampling Pull Samples at Defined Time Points Storage->Sampling Testing Perform Analytical Tests (HPLC, Dissolution, etc.) Sampling->Testing Data_Eval Evaluate Data & Assess Trends Testing->Data_Eval Shelf_Life Determine Shelf-Life & Storage Conditions Data_Eval->Shelf_Life

Caption: General workflow for stability testing of this compound.

References

Optimizing HPLC parameters for better Wistin peak resolution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Wistin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic methods for better peak resolution and accurate quantification.

Disclaimer: "this compound" is a fictional compound name used for illustrative purposes. The guidance provided is based on established principles of High-Performance Liquid Chromatography (HPLC) for small molecules and is broadly applicable to method development and troubleshooting.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak resolution for this compound?

A1: The most frequent causes of poor resolution are an unoptimized mobile phase composition, an inappropriate column choice, or a suboptimal flow rate.[3][4][5] For this compound, which is assumed to be a moderately polar small molecule, starting with a C18 column and a mobile phase of acetonitrile and water is common. If resolution is poor, systematically adjusting the organic solvent ratio is the first and most powerful step.[4][6]

Q2: My this compound peak is tailing. What should I do?

A2: Peak tailing can be caused by several factors. Common solutions include:

  • Adjusting Mobile Phase pH: If this compound has ionizable groups, operating at a pH at least 2 units away from its pKa can suppress secondary interactions with the stationary phase.[6]

  • Checking for Column Contamination: Strongly retained impurities can interact with the analyte. Flush the column with a strong solvent or replace the guard column.[7][8]

  • Reducing Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample or reducing the injection volume.[7]

Q3: I am observing peak fronting for my this compound standard. What is the likely cause?

A3: Peak fronting is often a result of sample overload or incompatibility between the sample solvent and the mobile phase.[8] Ensure your this compound standard is dissolved in a solvent that is weaker than or identical to the mobile phase. If the concentration is high, diluting the sample is recommended.[7]

Q4: How does column temperature affect the resolution of the this compound peak?

A4: Increasing column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter run times.[3][9] However, excessively high temperatures might degrade the sample or reduce resolution if it causes critical peak pairs to co-elute.[3][6] It is recommended to test a range (e.g., 30°C to 50°C) to find the optimal temperature that balances efficiency and selectivity for your specific separation.[6][9]

Q5: Should I use an isocratic or gradient elution for this compound analysis?

A5: The choice depends on the complexity of your sample.

  • Isocratic elution (constant mobile phase composition) is suitable for simple mixtures where this compound and any impurities are well-separated.[10]

  • Gradient elution (mobile phase composition changes over time) is better for complex samples containing compounds with a wide range of polarities, as it improves resolution and reduces analysis time.[10][11]

Troubleshooting Guide: Improving this compound Peak Resolution

This section provides a systematic approach to troubleshoot and enhance the resolution of the this compound peak from co-eluting impurities or other sample components.

Data Presentation: Impact of HPLC Parameter Adjustments

The following table summarizes the primary effects of adjusting key HPLC parameters on peak resolution, retention time, and system pressure.

ParameterAdjustmentEffect on ResolutionEffect on Retention TimeEffect on Back PressurePrimary Rationale
Mobile Phase Decrease % Organic Solvent↑ (Usually Increases)↑ (Increases)↑ (Increases)Increases analyte retention (k), allowing more time for separation.[5]
Change Organic Solvent (e.g., ACN to MeOH)↔ (Changes Selectivity)↔ (Changes)↓ (Decreases)Alters analyte-stationary phase interactions (α), changing peak spacing.[4]
Adjust pH (for ionizable analytes)↔ (Changes Selectivity)↔ (Changes)~ (No major change)Suppresses or enhances ionization, affecting retention and peak shape.[6][12]
Stationary Phase Decrease Particle Size (e.g., 5 µm to 3 µm)↑ (Increases)~ (No major change)↑↑ (Increases significantly)Increases column efficiency (N), leading to sharper peaks.[4][5][12]
Increase Column Length↑ (Increases)↑ (Increases)↑ (Increases)Increases the number of theoretical plates (N) for better separation.[4][12]
Flow Rate Decrease Flow Rate↑ (Increases)↑ (Increases)↓ (Decreases)Allows more time for equilibrium between mobile and stationary phases, improving efficiency.[3][6]
Temperature Increase Column Temperature↑↓ (Variable)↓ (Decreases)↓ (Decreases)Lowers mobile phase viscosity, improving mass transfer and efficiency. Can sometimes decrease resolution if selectivity is negatively impacted.[3][4][9]

Experimental Protocols

Protocol: Method Development for Optimizing this compound Resolution

This protocol outlines a systematic approach to developing an HPLC method for this compound, focusing on achieving baseline resolution (Rs ≥ 1.5).

1. Initial Conditions & System Setup:

  • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 30°C

  • Detector: UV-Vis at the absorbance maximum of this compound.

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve this compound standard in a 50:50 mixture of Mobile Phase A and B.

2. Initial Gradient Run:

  • Perform a broad gradient run to determine the approximate elution time of this compound.

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

    • Time 25.1 min: 5% B

    • Time 30 min: 5% B

3. Gradient Optimization:

  • Based on the initial run, create a shallower gradient around the elution time of this compound to improve the resolution of closely eluting peaks.[6]

  • Example: If this compound elutes at 40% B, a new gradient could be:

    • Time 0 min: 25% B

    • Time 15 min: 55% B (a slope of 2%/min)

    • Followed by a wash and re-equilibration step.

4. Flow Rate and Temperature Optimization:

  • Once a satisfactory gradient is established, evaluate the effect of flow rate. Test flow rates of 0.8 mL/min and 1.2 mL/min to see the impact on resolution and back pressure.[6]

  • Next, assess the effect of temperature. Keeping the optimized gradient and flow rate, run the analysis at 25°C, 35°C, and 45°C.[9] Select the temperature that provides the best peak shape and resolution.

5. Final Method:

  • Combine the optimized parameters (gradient, flow rate, and temperature) into the final analytical method. Ensure the resolution between this compound and its nearest impurity is ≥ 1.5.[12]

Visualizations

Troubleshooting Workflow for Poor Peak Resolution

G start Poor Peak Resolution (Rs < 1.5) check_mobile_phase Is Mobile Phase Optimized? start->check_mobile_phase adjust_gradient Adjust Gradient Slope (Make it shallower) check_mobile_phase->adjust_gradient No check_column Is Column Choice Correct? check_mobile_phase->check_column Yes change_solvent Change Organic Solvent (e.g., ACN to MeOH) adjust_gradient->change_solvent adjust_ph Adjust Mobile Phase pH change_solvent->adjust_ph adjust_ph->check_column smaller_particles Use Column with Smaller Particles (<3 µm) check_column->smaller_particles No check_flow_temp Are Flow/Temp Optimized? check_column->check_flow_temp Yes longer_column Increase Column Length smaller_particles->longer_column change_phase Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) longer_column->change_phase change_phase->check_flow_temp lower_flow Decrease Flow Rate check_flow_temp->lower_flow No end_node Resolution Achieved (Rs >= 1.5) check_flow_temp->end_node Yes optimize_temp Optimize Temperature (e.g., test 30-50°C) lower_flow->optimize_temp optimize_temp->end_node

Caption: A workflow diagram for systematically troubleshooting poor HPLC peak resolution.

Interrelationship of HPLC Parameters and Resolution

G resolution Peak Resolution (Rs) efficiency Efficiency (N) efficiency->resolution selectivity Selectivity (α) selectivity->resolution retention Retention (k) retention->resolution particle_size Particle Size particle_size->efficiency col_length Column Length col_length->efficiency flow_rate Flow Rate flow_rate->efficiency mobile_phase Mobile Phase Composition mobile_phase->selectivity mobile_phase->retention stat_phase Stationary Phase Type stat_phase->selectivity temperature Temperature temperature->selectivity solvent_strength Solvent Strength (% Organic) solvent_strength->retention

Caption: Relationship between key HPLC parameters and their impact on peak resolution.

References

Troubleshooting Wistin instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of Wistin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be due to instability in my cell culture medium?

A1: Yes, inconsistent experimental outcomes are a common sign of compound instability in cell culture media. Small molecules like this compound can degrade over time due to various factors, which leads to a decreased effective concentration of the active compound and the potential for byproducts with off-target effects.[1]

Q2: What are the common causes of this compound degradation in cell culture media?

A2: Several factors can contribute to the degradation of this compound in your cell culture setup:

  • pH: The pH of the culture medium can significantly influence the rate of hydrolysis of susceptible chemical bonds within the this compound molecule.[1][2][3][4]

  • Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.[1][2][3][5]

  • Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[1][4][6] It is crucial to minimize the exposure of media containing this compound to light.[7]

  • Reactive Components in Media: Components in the media, especially in those containing serum, can include enzymes that may metabolize this compound.[1] Reactive oxygen species can also be present and lead to oxidation.[6]

  • Solubility Issues: Poor solubility can lead to the precipitation of this compound over time, which effectively reduces its concentration in the media.[1]

Q3: How can I determine if this compound is degrading in my cell culture medium?

A3: To assess the stability of this compound, you should incubate it in the cell culture medium under your standard experimental conditions (e.g., 37°C, 5% CO2) for various durations. At different time points, collect aliquots of the medium and analyze the concentration of the parent this compound compound. A decrease in the concentration of the parent compound over time is indicative of instability.[1]

Troubleshooting Guides

Issue: Inconsistent Bioactivity or Loss of this compound Efficacy Over Time

This guide provides a systematic approach to identifying the primary factors contributing to the degradation of this compound.

Step 1: Assess this compound Stability in Your Experimental Conditions

  • Recommendation: Perform a time-course experiment to quantify this compound concentration in your cell culture medium.

  • Experimental Protocol:

    • Prepare your complete cell culture medium (with or without cells) and add this compound at the final experimental concentration.

    • Incubate the medium under your standard culture conditions (37°C, 5% CO₂).

    • Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Analyze the concentration of the intact this compound in the collected samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][8]

Step 2: Evaluate the Impact of Media Components

  • Recommendation: Test this compound stability in different media formulations.

  • Experimental Protocol:

    • Incubate this compound in a simple buffered saline solution (e.g., PBS) at 37°C.

    • Incubate this compound in your basal medium without serum or other supplements.

    • Incubate this compound in your complete medium, including serum and any other additives.

    • Analyze the this compound concentration at various time points as described in Step 1. A significant difference in stability between these conditions will help identify problematic components.

Step 3: Mitigate Potential Degradation

Based on your findings, consider the following actions:

  • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute it into the culture medium immediately before each experiment.[1]

  • Optimize Storage: Store this compound stock solutions at -20°C or -80°C and protect them from light.[7][9] When added to media, keep the media protected from light as much as possible.[6]

  • Use Serum-Free Media (if possible): If your cell line can be maintained in serum-free media for the duration of the experiment, this can help reduce potential enzymatic degradation.[1]

  • Consider Stable Analogs: If this compound continues to show instability, investigate the availability of more stable analogs.[10]

Data Presentation

Table 1: Hypothetical Stability of this compound Under Various Conditions

ConditionTime (hours)This compound Concentration (% of Initial)
PBS at 37°C0100%
2498%
4895%
Basal Medium at 37°C0100%
2485%
4870%
Complete Medium (with 10% FBS) at 37°C0100%
2460%
4835%
Complete Medium at 4°C (protected from light)0100%
2499%
4897%

Methodologies for Key Experiments

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

  • Sample Preparation:

    • Collect 1 mL of the cell culture medium.

    • Add 10 µL of an appropriate internal standard.

    • Add 4 mL of acetonitrile to precipitate proteins.[8]

    • Vortex and centrifuge to pellet the precipitate.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at a wavelength appropriate for this compound.

    • Quantification: Determine the peak area of this compound relative to the internal standard and calculate the concentration based on a standard curve.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_media Prepare Complete Medium + this compound incubate Incubate at 37°C, 5% CO2 prep_media->incubate prep_stock Prepare Fresh this compound Stock Solution prep_stock->prep_media timepoints Collect Aliquots at 0, 2, 4, 8, 24, 48h incubate->timepoints hplc_ms Quantify this compound via HPLC or LC-MS timepoints->hplc_ms data_analysis Analyze Data & Determine Degradation Rate hplc_ms->data_analysis

Caption: Workflow for assessing this compound stability in cell culture.

signaling_pathway Hypothetical this compound Degradation Pathway This compound This compound (Active) Inactive_Metabolite Inactive Metabolite This compound->Inactive_Metabolite Metabolism Oxidized_this compound Oxidized this compound (Inactive) This compound->Oxidized_this compound Oxidation Enzymes Serum Enzymes Enzymes->Inactive_Metabolite ROS Reactive Oxygen Species ROS->Oxidized_this compound

Caption: Potential pathways of this compound degradation in media.

References

Technical Support Center: Enhancing the Bioavailability of Wistin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the bioavailability of Wistin for in vivo studies.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound.

Problem Potential Cause Suggested Solution
Low or undetectable plasma concentrations of this compound after oral administration. Poor aqueous solubility of this compound: As an isoflavonoid, this compound may have low water solubility, limiting its dissolution in the gastrointestinal (GI) tract.[1]1. Formulation Enhancement: Employ solubility enhancement techniques such as formulating this compound into a lipid-based system (e.g., Self-Emulsifying Drug Delivery System - SEDDS), creating a solid dispersion with a polymer, or reducing particle size through micronization or nanonization.[2][3][4][5] 2. Use of Solubilizing Excipients: Incorporate surfactants, co-solvents, or complexing agents like cyclodextrins in the formulation.[4][6][7]
Low permeability across the intestinal epithelium: The molecular properties of this compound may hinder its passage through the gut wall.[8][9]1. Permeation Enhancers: Include excipients that can transiently and safely increase intestinal permeability.[10] 2. Lipid-Based Formulations: These can facilitate lymphatic absorption, potentially bypassing first-pass metabolism.[2][11]
Extensive first-pass metabolism: this compound may be rapidly metabolized in the liver or gut wall before reaching systemic circulation.[12]1. Co-administration with Metabolism Inhibitors: While complex, this can be explored in preclinical models.[10] 2. Alternative Routes of Administration: For initial efficacy studies, consider parenteral administration (e.g., intravenous or intraperitoneal) to bypass the GI tract and first-pass effect.
High variability in plasma concentrations between individual animals. Inconsistent food effects: The presence or absence of food in the GI tract can significantly alter the absorption of poorly soluble drugs.1. Standardize Fasting Protocols: Ensure all animals are fasted for a consistent period before dosing.[13] 2. Fed vs. Fasted Studies: Conduct pilot studies under both fed and fasted conditions to characterize the food effect. Lipid-based formulations can sometimes reduce this variability.[14]
Inadequate formulation stability or homogeneity: The drug may precipitate out of the formulation vehicle before or after administration.1. Formulation Characterization: Thoroughly characterize the formulation for drug content, homogeneity, and stability under relevant conditions (e.g., in simulated gastric and intestinal fluids). 2. Use of Stabilizers: Incorporate polymers or other stabilizing excipients to maintain a supersaturated state or prevent particle agglomeration.[7]
Precipitation of this compound in aqueous media during in vitro assays (e.g., cell culture). Low aqueous solubility: Similar to the in vivo issue, this compound may not remain dissolved in aqueous buffer systems.1. Use of Solvents: Dissolve this compound in a small amount of a biocompatible solvent (e.g., DMSO) before diluting it into the final aqueous medium. Ensure the final solvent concentration is non-toxic to cells. 2. Formulation for in vitro use: Prepare a nanosuspension or a complex with cyclodextrin to improve its dispersibility and solubility in culture media.

Frequently Asked Questions (FAQs)

Formulation Strategies

Q1: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A1: Given that this compound is an isoflavonoid and likely suffers from poor aqueous solubility, several strategies can be employed.[1] The most common and effective approaches for poorly soluble drugs include:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS), involve dissolving the drug in oils, surfactants, and co-solvents.[3][7][11] Upon gentle agitation in the GI tract, they form fine emulsions or microemulsions, which can enhance solubility and absorption.[3]

  • Amorphous Solid Dispersions (ASDs): This involves dispersing this compound in its high-energy, amorphous form within a polymer matrix.[8][2] This technique can significantly improve the dissolution rate and apparent solubility.[2][7] Common polymers used are HPMC, PVP, and their derivatives.[8][6]

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface-area-to-volume ratio of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[4]

Comparison of Formulation Strategies

Strategy Advantages Disadvantages
Lipid-Based Systems (SEDDS) Enhances solubility, can improve permeability, may bypass first-pass metabolism via lymphatic uptake.[2][11] Can be complex to formulate, potential for drug precipitation upon dilution, requires careful selection of excipients.
Amorphous Solid Dispersions Significantly increases dissolution rate and solubility, established manufacturing techniques (spray drying, hot-melt extrusion).[8][2] Amorphous form is thermodynamically unstable and can recrystallize, potential for drug-polymer interactions.

| Nanonization (Nanosuspensions) | Increases dissolution velocity, suitable for parenteral and oral administration, high drug loading is possible.[4][5] | Can be physically unstable (particle aggregation), requires specialized equipment for production. |

Q2: Which excipients are recommended for formulating this compound?

A2: The choice of excipients is critical and depends on the chosen formulation strategy.[6]

  • For Lipid-Based Formulations:

    • Oils: Medium-chain triglycerides (e.g., Capryol™), long-chain triglycerides (e.g., soybean oil).

    • Surfactants: Polyoxyl 40 hydrogenated castor oil (Kolliphor® RH 40), polysorbates (e.g., Tween® 80), Labrasol®.[4][7]

    • Co-solvents: Transcutol®, polyethylene glycol (PEG 400), ethanol.[4]

  • For Solid Dispersions:

    • Polymers: Hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP), Soluplus®, copovidone (Kollidon® VA 64).[8][6][7] These polymers help to stabilize the amorphous state of the drug.[7]

  • For Nanosuspensions:

    • Stabilizers: Surfactants (e.g., sodium lauryl sulfate, poloxamers) and polymers (e.g., HPMC, PVP) are used to prevent particle aggregation.

In Vivo Study Design

Q3: What is a suitable animal model for assessing the bioavailability of this compound?

A3: Rodents, particularly rats, are commonly used for initial preclinical bioavailability studies due to their well-characterized physiology, cost-effectiveness, and handling ease.[13][15][16] Beagle dogs are another option as their gastrointestinal anatomy and physiology share more similarities with humans, which can be beneficial for evaluating oral dosage forms.[15][16] The choice of model can depend on the specific research question and available resources.

Q4: How do I design a basic protocol for an oral bioavailability study of a novel this compound formulation in rats?

A4: A typical protocol involves the following steps:

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).

  • Acclimatization: Allow animals to acclimate for at least one week before the study.

  • Fasting: Fast animals overnight (e.g., 12 hours) with free access to water before dosing.[13]

  • Dosing:

    • Administer the this compound formulation orally via gavage at a specific dose (e.g., 10 mg/kg).

    • Include a control group receiving a simple suspension of this compound in a vehicle like 0.5% carboxymethyl cellulose (CMC).

    • For absolute bioavailability, an additional group receiving an intravenous (IV) dose of this compound (solubilized, e.g., in a co-solvent system) is required.[17]

  • Blood Sampling: Collect serial blood samples (e.g., 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[13]

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve) using appropriate software.[18] Relative bioavailability is calculated by comparing the AUC of the test formulation to the control suspension. Absolute bioavailability is calculated by comparing the oral AUC to the IV AUC.[19]

Visualizations

Experimental Workflow

The following diagram outlines a typical workflow for developing and evaluating a bioavailability-enhanced formulation for this compound.

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation A This compound API Characterization (Solubility, Permeability) B Select Formulation Strategy (e.g., SEDDS, ASD) A->B C Excipient Screening & Compatibility Studies B->C D Prototype Formulation Preparation & Optimization C->D E Dissolution & Drug Release Testing D->E F Formulation Stability Assessment E->F G Caco-2 Permeability Assay (Optional) E->G H Animal Model Selection (e.g., Rat) G->H I Pharmacokinetic (PK) Study (Oral Dosing) H->I J Blood Sampling & Bioanalysis (LC-MS/MS) I->J K Data Analysis & Bioavailability Calculation J->K L Decision Point: Proceed to Efficacy Studies? K->L

Caption: Workflow for enhancing this compound's bioavailability.

Signaling Pathway

This diagram illustrates the known anti-inflammatory mechanism of action of this compound, which involves the inhibition of the NF-κB and p38 signaling pathways.[20][21]

G cluster_NFkB NF-κB Pathway cluster_p38 MAPK Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK p38 p38 MAPK Phosphorylation TLR4->p38 IkB IκBα Degradation IKK->IkB NFkB p65 (NF-κB) Nuclear Translocation IkB->NFkB releases Genes1 Pro-inflammatory Genes (iNOS, COX-2, IL-6, IL-1β) NFkB->Genes1 Genes2 Pro-inflammatory Gene Expression p38->Genes2 This compound This compound This compound->Inhibition Inhibition->NFkB Inhibition->p38

Caption: this compound's anti-inflammatory signaling pathway.

References

Minimizing degradation of Wistin during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of Wistin during sample preparation for experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is an isoflavonoid glycoside, specifically 4',6-dimethoxyisoflavone-7-O-β-D-glucopyranoside, that has been isolated from plants such as Caragana sinica.[1] It functions as a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ).[1][2][3] These receptors are crucial regulators of lipid metabolism, glucose homeostasis, and adipogenesis.[2][3][4] Maintaining the structural integrity of this compound during sample preparation is critical for obtaining accurate and reproducible experimental results regarding its biological activity. Degradation can lead to a loss of efficacy and the generation of confounding byproducts.

Q2: What are the primary factors that can cause this compound degradation?

A2: As an isoflavonoid glycoside, this compound's stability can be compromised by several factors:

  • Temperature: Elevated temperatures can accelerate the degradation of isoflavones, particularly their glycoside forms.[5][6][7] Malonyl glycosides are especially heat-sensitive.[5][8]

  • pH: Extreme pH conditions, particularly acidic environments, can lead to the hydrolysis of the glycosidic bond, converting this compound into its aglycone form.[9]

  • Enzymatic Activity: The presence of endogenous plant enzymes, such as β-glucosidases, can catalyze the hydrolysis of the glycosidic linkage.[10]

  • Oxidation: Flavonoids can be susceptible to oxidative degradation, a process influenced by the presence of oxygen, light, and metal ions.

  • Solvent Choice: The polarity and acidity of the extraction solvent can influence stability. Using acidified solvents may intentionally or unintentionally hydrolyze the glycoside.[9]

Q3: What are the recommended storage conditions for this compound samples?

A3: To ensure stability, this compound-containing samples, whether in solid form or in solution, should be stored at low temperatures, typically -20°C or -80°C for long-term storage.[4] Samples should be protected from light by using amber vials or by wrapping containers in aluminum foil. For short-term storage, refrigeration at 4°C may be adequate, but stability should be verified.[11] It is also advisable to minimize freeze-thaw cycles.

Q4: How can I prevent enzymatic degradation during sample extraction?

A4: To prevent enzymatic degradation from plant tissues, it is crucial to quickly inhibit enzyme activity. This can be achieved by flash-freezing the sample in liquid nitrogen immediately after collection and storing it at -80°C until extraction. During the extraction process, using organic solvents like methanol or ethanol can help to denature and inactivate enzymes.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low this compound recovery in final extract Incomplete Extraction: The solvent may not be optimal for extracting this compound from the sample matrix.Optimize the extraction solvent. A mixture of methanol/water or ethanol/water is often effective for isoflavonoid glycosides.[9][12] Consider using ultrasonication or pressurized liquid extraction to improve efficiency.[9]
Degradation during Extraction: The extraction conditions (e.g., high temperature, prolonged time) may be causing degradation.Perform extractions at room temperature or on ice. Minimize the extraction time. If heating is necessary, use the lowest effective temperature for the shortest possible duration.[5]
Appearance of unexpected peaks in HPLC/LC-MS analysis (e.g., this compound aglycone) Acid Hydrolysis: The sample or solvent may be acidic, causing the glycosidic bond to break.Ensure the pH of the extraction and mobile phase solvents is neutral or slightly acidic (if compatible with the analytical method) but avoid strong acids.[9] Check for any acidic components in your sample matrix.
Enzymatic Degradation: Endogenous enzymes in the sample may have cleaved the glycoside.Review your sample collection and storage protocol. Ensure rapid inactivation of enzymes, for example, by immediate freezing or by using an extraction solvent that denatures proteins.
Inconsistent results between replicate samples Sample Heterogeneity: The distribution of this compound in the source material may not be uniform.Homogenize the sample material thoroughly before taking aliquots for extraction.
Variable Degradation: Inconsistent handling of samples (e.g., different light exposure times, temperature fluctuations) is leading to varying levels of degradation.Standardize every step of the sample preparation workflow. Process all samples under identical conditions, minimizing exposure to light and elevated temperatures.

Data Summary: Factors Affecting Isoflavonoid Stability

The stability of isoflavonoids is influenced by their chemical form and the storage conditions. The following table summarizes general stability trends based on studies of related isoflavones.

FactorConditionGeneral Effect on Isoflavonoid StabilityReference
Temperature High Temperature (e.g., 70-90°C)Accelerates degradation, especially of glycosides. Malonyl forms are most unstable. Aglycones are more stable than glycosides.[5][6][7][8]
Low Temperature (e.g., 4°C, -20°C)Significantly improves stability and preserves compound integrity.[11][13]
Chemical Form Glycosides vs. AglyconesGlycosylation can enhance the stability of the flavonoid core structure against thermal degradation.[14]
Malonyl/Acetyl GlycosidesThese ester forms are often the least stable, readily converting to their corresponding glucosides during processing and storage.[5][8]
pH Acidic ConditionsCan cause hydrolysis of O-glycosidic bonds, converting glycosides to their respective aglycones.[9][15]

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material

This protocol provides a general method for extracting this compound while minimizing degradation, suitable for subsequent analysis by HPLC or LC-MS.

Materials:

  • Plant tissue sample (fresh, frozen, or lyophilized)

  • Liquid nitrogen (for fresh tissue)

  • Mortar and pestle or homogenizer

  • Extraction Solvent: 80% Methanol in water (HPLC grade)

  • Centrifuge

  • 0.22 µm syringe filters

  • Amber HPLC vials

Procedure:

  • Sample Homogenization:

    • For fresh tissue, immediately freeze in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

    • For frozen or lyophilized tissue, grind to a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

    • Add 1 mL of 80% methanol.

    • Vortex thoroughly for 1 minute.

    • Place the tube in an ultrasonic bath for 30 minutes at room temperature, ensuring the water bath does not heat up.

  • Clarification:

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Filtration and Storage:

    • Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.

    • Analyze immediately or store at -80°C to prevent degradation. Products with malonyl or acetyl groups should be analyzed within 4 hours of extraction.[16]

Visualizations

Logical Workflow for this compound Sample Preparation

The following diagram illustrates a recommended workflow designed to minimize the degradation of this compound during sample preparation from biological matrices.

G cluster_0 Sample Collection & Preservation cluster_1 Extraction cluster_2 Clarification & Analysis Collect 1. Sample Collection Freeze 2. Flash Freeze (Liquid Nitrogen) Collect->Freeze Store 3. Store at -80°C Freeze->Store Homogenize 4. Homogenize Sample (Keep Cold) Store->Homogenize Extract 5. Add Extraction Solvent (e.g., 80% Methanol) Homogenize->Extract Sonicate 6. Ultrasonicate (Room Temp, 30 min) Extract->Sonicate Centrifuge 7. Centrifuge (4°C, 10,000 x g) Sonicate->Centrifuge Filter 8. Filter Supernatant (0.22 µm) Centrifuge->Filter Analyze 9. HPLC / LC-MS Analysis Filter->Analyze

Caption: Workflow for minimizing this compound degradation during sample preparation.

This compound-Activated PPAR Signaling Pathway

This diagram shows the mechanism of action for this compound as a PPARα/γ agonist.

PPAR_Pathway cluster_nucleus Nucleus This compound This compound PPAR PPARα / PPARγ This compound->PPAR Binds & Activates Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to DNA Transcription Gene Transcription PPRE->Transcription Regulates Response Biological Response (Lipid Metabolism, Adipogenesis, Insulin Sensitization) Transcription->Response Leads to

Caption: this compound activates the PPARα/γ signaling pathway to regulate gene expression.

References

Technical Support Center: Refinement of Wistin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Wistin. While this compound is a naturally occurring isoflavonoid isolated from various plants, this document outlines a plausible synthetic route to provide a framework for addressing common purity challenges encountered during the synthesis of complex molecules of this class.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final this compound product is contaminated with a metallic black powder, and the NMR spectrum shows broad peaks. What is the likely cause and how can I fix it?

A1: The likely cause is residual palladium catalyst from the Suzuki-Miyaura coupling step. Palladium residues can compromise the purity and bioactivity of the final compound and often appear as a fine black precipitate (palladium black).[3] Broadened signals in the ¹H NMR spectrum are also a common indicator of paramagnetic metal contamination.

Troubleshooting Protocol:

  • Palladium Scavenging: After the reaction workup, dissolve the crude product in a suitable solvent (e.g., Toluene, THF) and treat it with a palladium scavenger. Common scavengers include silica-functionalized thiols (e.g., SiliaMetS Thiol) or activated carbon. Stir the mixture for 2-4 hours at room temperature, then filter off the scavenger.

  • Filtration through Celite®: A simple and effective method is to pass a solution of the crude product through a short plug of Celite® or silica gel. This can physically trap finely dispersed palladium particles.

  • Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of thiourea or sodium thiosulfate can help remove residual palladium by forming water-soluble complexes.

Q2: HPLC analysis of my crude this compound shows a significant side-product with a mass corresponding to a dimer of my boronic acid starting material. How can I prevent this?

A2: This impurity is a homocoupling byproduct, a common side reaction in Suzuki-Miyaura couplings where the boronic acid couples with itself.[3][4] This is often promoted by the presence of oxygen or non-optimal reaction conditions.

Troubleshooting Protocol:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents before use by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Optimize Base and Catalyst Loading: The choice and amount of base can significantly impact homocoupling.[5] Consider screening different bases (e.g., K₃PO₄, Cs₂CO₃) and reducing the palladium catalyst loading to the minimum effective amount (e.g., 1-2 mol%).

  • Control Reagent Addition: Adding the boronic acid slowly to the reaction mixture can help maintain a low concentration, disfavoring the homocoupling side reaction.

Q3: After the final deprotection step, I am having difficulty separating the fully deprotected this compound from the mono-deprotected intermediate. What purification strategy should I use?

A3: The challenge lies in separating two structurally similar compounds. The key is to exploit the small differences in polarity. High-performance liquid chromatography (HPLC) is often the most effective technique for this type of separation.[6][7]

Troubleshooting Protocol:

  • Optimize Flash Chromatography: Before resorting to preparative HPLC, try to optimize flash column chromatography. Use a shallow solvent gradient (e.g., a 0.5% increase in the polar solvent per column volume) to maximize the separation between the two spots observed on TLC.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for purifying the desired product from closely related impurities.[8][9] The process relies on the principle that the desired compound will have lower solubility than the impurity in a specific solvent at a given temperature, allowing it to crystallize out selectively.[10]

  • Preparative HPLC: If chromatography and recrystallization fail, preparative reverse-phase HPLC is the definitive method. The slightly different polarities should allow for baseline separation with an optimized water/acetonitrile or water/methanol gradient.

Data Presentation: Purity Improvement

The following tables summarize hypothetical quantitative data demonstrating the effectiveness of the recommended refinement protocols.

Table 1: Removal of Palladium Residue

Purification MethodInitial Pd Content (ppm)Final Pd Content (ppm)Purity by HPLC (%)
Standard Workup1550155091.2
Filtration through Celite®155042091.5
Activated Carbon Treatment15508598.1
Thiol-Silica Scavenger 1550 <10 98.3

Table 2: Reduction of Homocoupling Byproduct

Reaction ConditionHomocoupling Byproduct (%)Desired Product (%)
Standard (No Degassing)18.575.3
Degassed Solvents (Argon Sparge) 2.1 94.6
Degassed + Slow Boronic Acid Addition1.595.2

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging using Thiol-Functionalized Silica

  • Dissolution: Following the aqueous workup of the Suzuki reaction, evaporate the organic solvent. Dissolve the crude solid in a suitable solvent (e.g., 10 mL of Toluene per 1 g of crude material).

  • Scavenger Addition: Add thiol-functionalized silica gel (e.g., SiliaMetS Thiol, ~1.5-3 equivalents relative to the palladium catalyst used) to the solution.

  • Stirring: Stir the suspension vigorously at room temperature for 2-4 hours. The reaction can be gently heated (e.g., to 40-50 °C) to improve efficiency.

  • Filtration: Filter the mixture through a pad of Celite® or a fritted funnel to remove the silica scavenger.

  • Rinsing: Wash the filter cake thoroughly with several portions of the solvent used for dissolution to ensure complete recovery of the product.

  • Evaporation: Combine the filtrate and washes, and evaporate the solvent under reduced pressure to yield the palladium-free crude product, which can then be further purified by chromatography or recrystallization.

Protocol 2: Optimized Recrystallization for Final Purity

  • Solvent Selection: Identify a suitable solvent or solvent system. The ideal solvent should dissolve this compound completely at an elevated temperature but poorly at room temperature or below.[9] For this compound, an ethanol/water or methanol/water system is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) needed to fully dissolve the solid.

  • Induce Supersaturation: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it just begins to turn cloudy (the point of supersaturation). Add another drop or two of the primary solvent to redissolve the precipitate.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[8] For even slower cooling, the flask can be placed in a large, insulated container (e.g., a beaker of hot water).

  • Crystallization: Once at room temperature, the flask can be moved to a refrigerator or ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.[9]

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.

Visualizations

reactant_node reactant_node product_node product_node impurity_node impurity_node A Aryl Halide Precursor C Suzuki-Miyaura Coupling A->C B Boronic Acid Precursor B->C D Crude Coupled Product C->D I1 Residual Pd C->I1 I2 Homocoupling Byproduct C->I2 E Deprotection Step D->E F Crude this compound E->F I3 Unreacted Starting Material E->I3 G Purification (Chromatography/ Recrystallization) F->G H Pure this compound G->H

Caption: Hypothetical workflow for this compound synthesis and purification.

question question issue issue solution solution start start s Start: Crude Product Analysis (HPLC/NMR) q1 Metallic residue or broad NMR peaks? s->q1 i1 Impurity: Residual Palladium q1->i1 Yes q2 Byproduct with Mass of SM Dimer? q1->q2 No s1 Action: Use Palladium Scavenger or Activated Carbon i1->s1 s1->q2 i2 Impurity: Homocoupling Product q2->i2 Yes q3 Closely-related spots/peaks? q2->q3 No s2 Action: Optimize Reaction (Degas Solvents) i2->s2 s2->q3 i3 Impurity: Isomers or Intermediates q3->i3 Yes end_node Pure Product q3->end_node No s3 Action: Optimize Chromatography or Recrystallize i3->s3 s3->end_node

Caption: Troubleshooting decision tree for this compound purification.

References

Strategies to reduce Wistin's off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Wistin, a novel kinase inhibitor. This resource is designed to help researchers, scientists, and drug development professionals effectively use this compound in cellular assays while minimizing and understanding potential off-target effects.

Frequently Asked Questions (FAQs)

Here are answers to some common questions about this compound and its off-target effects.

Q1: What are off-target effects and why are they a concern with this compound?

A: Off-target effects are unintended interactions of a therapeutic agent, like this compound, with cellular components other than its primary biological target.[1] For kinase inhibitors such as this compound, off-target effects can arise from binding to other kinases with similar ATP-binding pockets or to structurally unrelated proteins.[2][3] These unintended interactions can lead to misinterpretation of experimental data, unexpected cellular phenotypes, and potential toxicity, making it crucial to identify and mitigate them.[1]

Q2: What are the common causes of this compound's off-target effects?

A: The primary causes of off-target effects for kinase inhibitors like this compound include:

  • Structural Similarity: The ATP-binding sites of many kinases are highly conserved, making it challenging to design completely specific inhibitors.[3]

  • High Compound Concentration: Using this compound at concentrations significantly above its on-target IC50 value increases the likelihood of binding to lower-affinity off-target proteins.[1]

  • Compound Promiscuity: The chemical scaffold of this compound may have inherent properties that allow it to interact with multiple proteins.

  • Cellular Context: The relative expression levels of the on-target kinase versus potential off-target proteins in a specific cell line can influence the observed effects.[1]

Q3: How can I proactively minimize this compound's off-target effects in my experimental design?

A: Several strategies can be employed to minimize off-target effects:

  • Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that produces the desired on-target effect.[4]

  • Employ Structurally Distinct Inhibitors: Use an alternative inhibitor with a different chemical structure that targets the same primary kinase to confirm that the observed phenotype is not due to a shared off-target effect of this compound.[4][5]

  • Utilize Genetic Validation: Techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target can help verify that the observed phenotype is a direct result of modulating the target of interest.[4][6][7]

  • Perform Rigorous Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) and consider using a negative control compound (a structurally similar but inactive molecule, if available).[4][5]

Troubleshooting Guide

This section provides practical guidance for specific issues you may encounter during your experiments with this compound.

Issue 1: I'm observing a cellular phenotype at a much higher concentration of this compound than its reported IC50 value for the target kinase.

Troubleshooting Steps:

  • Review Dose-Response Data: An ideal dose-response curve shows a sigmoidal shape where the phenotypic effect plateaus at higher concentrations. If the effect only appears at high concentrations, it is more likely to be an off-target effect.

  • Conduct a Kinase Panel Screen: To identify potential off-target kinases, screen this compound against a broad panel of kinases at the concentration where the phenotype is observed.[3][8]

  • Perform a Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement in intact cells.[9][10][11] If this compound stabilizes its intended target at a lower concentration than the off-target, it suggests the high-concentration phenotype is off-target.

  • Use Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended target.[12][13][] If the phenotype persists after target knockdown, it is likely an off-target effect.

Issue 2: My results with this compound are inconsistent across different cell lines.

Troubleshooting Steps:

  • Characterize Target and Off-Target Expression: Profile the expression levels of the intended target and any known primary off-targets in the different cell lines using techniques like Western blotting or quantitative PCR. The variable expression of these proteins can explain the differential effects of this compound.

  • Assess Cell Line Viability: Perform a cell viability assay to determine if the inconsistencies are due to differential cytotoxicity of this compound in the various cell lines.[4]

  • Consider Pathway Differences: The signaling network downstream of the target kinase may differ between cell lines, leading to varied phenotypic outcomes.

Issue 3: this compound is causing unexpected cellular toxicity.

Troubleshooting Steps:

  • Perform a Dose-Response Curve for Toxicity: Determine if the toxicity is concentration-dependent.[4]

  • Conduct a Broad Off-Target Screen: A comprehensive kinase or safety pharmacology panel can help identify unintended targets that might be mediating the toxic effects.[4]

  • Analyze Cellular Stress Pathways: Investigate whether this compound treatment activates known cell death or stress pathways (e.g., apoptosis, necrosis) at concentrations where toxicity is observed.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against its on-target kinase (Kinase A) and a selection of common off-target kinases.

KinaseIC50 (nM)Fold Selectivity vs. Kinase A
Kinase A (On-Target) 15 1
Kinase B35023
Kinase C80053
Kinase D>10,000>667
Kinase E>10,000>667

Data is hypothetical and for illustrative purposes only.

Table 2: Comparison of this compound's Potency in Biochemical and Cellular Assays

This table compares the potency of this compound in inhibiting the purified kinase versus its effect on a cellular signaling pathway.

Assay TypeEndpointIC50 / EC50 (nM)
Biochemical AssayKinase A Inhibition15
Cellular AssayInhibition of Substrate Phosphorylation50
Cellular AssayCell Proliferation200

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify that this compound binds to its intended target, Kinase A, in a cellular context.[9][10][11]

Materials:

  • Cells expressing Kinase A

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating, centrifugation, and protein analysis (e.g., Western blot)

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control for a specified time.[15]

  • Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[10]

  • Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated proteins.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.

  • Protein Analysis: Analyze the amount of soluble Kinase A remaining in the supernatant using Western blotting or mass spectrometry.[4]

Expected Outcome: The binding of this compound to Kinase A will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Protocol 2: CRISPR-Cas9 Mediated Knockout for Target Validation

This protocol describes how to use CRISPR-Cas9 to validate that the cellular phenotype observed with this compound treatment is due to the inhibition of its intended target, Kinase A.[6][7][13]

Materials:

  • Cell line of interest

  • Cas9 nuclease

  • Guide RNA (gRNA) targeting Kinase A

  • Non-targeting control gRNA

  • Transfection reagent or viral delivery system

  • This compound

Methodology:

  • gRNA Design: Design and validate a gRNA that specifically targets an early exon of the gene encoding Kinase A.

  • Transfection/Transduction: Deliver the Cas9 and gRNA into the cells to generate a knockout cell line.

  • Validation of Knockout: Confirm the knockout of Kinase A at the protein level using Western blotting.

  • Phenotypic Assay: Treat both the wild-type and Kinase A knockout cells with this compound and assess the phenotype of interest (e.g., cell viability, signaling pathway modulation).

Expected Outcome: If the phenotype is on-target, the Kinase A knockout cells should mimic the phenotype of this compound-treated wild-type cells and show resistance to further treatment with this compound.

Visualizations

Signaling Pathway Diagram

cluster_0 This compound's On-Target and Off-Target Effects Kinase_A Kinase A (On-Target) Substrate_1 Substrate 1 Kinase_A->Substrate_1 Cellular_Response_A Desired Cellular Response Substrate_1->Cellular_Response_A Wistin_On This compound Wistin_On->Kinase_A Substrate_2 Substrate 2 Cellular_Response_B Undesired Cellular Response Substrate_2->Cellular_Response_B Wistin_Off This compound Kinase_B Kinase_B Wistin_Off->Kinase_B Upstream_Signal Upstream_Signal Upstream_Signal->Kinase_B Kinase_B->Substrate_2

Caption: On-target vs. off-target signaling pathways of this compound.

Experimental Workflow Diagram

cluster_1 Workflow for Differentiating On-Target vs. Off-Target Phenotypes Observe_Phenotype Observe Cellular Phenotype with this compound Dose_Response Perform Dose-Response Curve Observe_Phenotype->Dose_Response CETSA Conduct CETSA Dose_Response->CETSA Correlates with On-Target IC50? CRISPR_KO Generate Target Knockout (CRISPR) CETSA->CRISPR_KO Confirms Target Engagement? On_Target Phenotype is On-Target CRISPR_KO->On_Target Phenotype Abolished? Off_Target Phenotype is Off-Target CRISPR_KO->Off_Target Phenotype Persists?

References

Technical Support Center: Overcoming Resistance to Wistin's Therapeutic Effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Wistin" is a hypothetical therapeutic agent. The following technical support guide is based on established principles of resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), a common class of targeted cancer therapies. The mechanisms, troubleshooting, and protocols are grounded in real-world scientific data and are intended to serve as a practical guide for researchers facing similar challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Upon binding of ligands like EGF, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways. This compound blocks this autophosphorylation, thereby inhibiting these downstream signals.[1][2][3]

Q2: My cells initially responded to this compound, but now their growth rate has recovered. How can I confirm this is acquired resistance?

A2: Acquired resistance is characterized by a significant and stable increase in the drug concentration required to inhibit cell growth. To confirm resistance, you should:

  • Perform Serial IC50 Determinations: Conduct a dose-response experiment using a cell viability assay (e.g., MTT or CCK-8) on both the parental (sensitive) and the suspected resistant cell lines.[4] A significant fold-increase in the IC50 value (typically >5-fold) indicates resistance.

  • Conduct a Washout Experiment: Culture the resistant cells in a drug-free medium for several passages (e.g., 2-3 weeks) and then re-determine the IC50. If the IC50 remains elevated, it suggests a stable genetic or epigenetic change is responsible for the resistance.[4]

Q3: What are the most common molecular mechanisms that could be causing this compound resistance in my cell line?

A3: Resistance to EGFR inhibitors like this compound can be broadly categorized into two types:

  • On-Target Alterations: These are changes to the EGFR gene itself. The most common is a secondary "gatekeeper" mutation, such as T790M, in the ATP-binding pocket of EGFR.[5] This mutation increases the receptor's affinity for ATP, reducing the inhibitor's ability to bind effectively.[5]

  • Off-Target Alterations (Bypass Signaling): The cancer cells activate alternative signaling pathways to bypass their dependency on EGFR.[6][7] Common bypass mechanisms include:

    • MET Receptor Amplification: Overexpression of the MET receptor tyrosine kinase can reactivate the PI3K/Akt pathway even when EGFR is inhibited.[7][8]

    • HER2/HER3 Activation: Increased expression or activation of other members of the ErbB receptor family can also provide survival signals.[9][10]

    • Downstream Mutations: Mutations in genes downstream of EGFR, such as KRAS, can render the cells independent of upstream EGFR signaling.[11]

Q4: How can I investigate the specific cause of this compound resistance in my experimental model?

A4: A step-wise approach is recommended. This workflow can help you systematically identify the resistance mechanism.

G start This compound-Resistant Cell Line ic50 Confirm Resistance (IC50 Shift > 5-fold) start->ic50 sanger Sequence EGFR Kinase Domain (Exons 18-21) ic50->sanger t790m T790M Mutation Detected? sanger->t790m on_target Primary Resistance Mechanism: On-Target EGFR Mutation t790m->on_target Yes western Analyze Bypass Pathways (Western Blot) t790m->western No met_her2 Check for p-MET, p-HER2, p-Akt, p-ERK western->met_her2 pathway_active Bypass Pathway Activated? met_her2->pathway_active off_target Primary Resistance Mechanism: Bypass Pathway Activation pathway_active->off_target Yes other Investigate Other Mechanisms (e.g., EMT, Downstream Mutations) pathway_active->other No

Workflow for Investigating this compound Resistance.

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays when determining this compound's IC50.
Possible Cause Troubleshooting & Optimization
Cell Seeding Density Uneven cell numbers can lead to variability. Ensure you are seeding cells at a density that allows for logarithmic growth throughout the assay period.[12] Use a cell counter for accuracy and consider plating cells 24 hours before drug addition to allow for attachment.
Drug Solubility/Stability This compound may precipitate at high concentrations or degrade over time. Prepare fresh drug dilutions for each experiment from a validated stock solution. Ensure the solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[4]
Assay Incubation Time The duration of drug treatment should be sufficient for the effects to manifest, ideally allowing for at least one to two cell divisions.[12] Optimize the incubation time (e.g., 48h, 72h) for your specific cell line.
Contamination Low-level bacterial or mycoplasma contamination can alter cell metabolism and drug response.[13] Regularly test cell stocks for mycoplasma and practice strict aseptic techniques.
Problem 2: Difficulty detecting the EGFR T790M "gatekeeper" mutation.
Possible Cause Troubleshooting & Optimization
Low Allele Frequency The T790M mutation may only be present in a sub-population of the resistant cells. Standard Sanger sequencing may not be sensitive enough. Use a more sensitive method like digital PCR (dPCR) or a validated real-time PCR-based kit.[14]
Poor DNA Quality Ensure the genomic DNA extracted from your cell lines is of high purity and integrity. Use a spectrophotometer (e.g., NanoDrop) to check A260/280 and A260/230 ratios.
Primer Design If using custom primers for PCR amplification, ensure they are specific to the EGFR kinase domain and span the region of exon 20 where the T790M mutation (c.2369C>T) is located.[15]
Problem 3: No T790M mutation detected, but cells are clearly resistant.
Possible Cause Troubleshooting & Optimization
Bypass Pathway Activation This is a likely cause. The most common bypass tracks involve MET or HER2 amplification.[8][16] Perform a Western blot to check the phosphorylation status of MET, HER2, and downstream effectors like Akt and ERK in the presence of this compound. Increased phosphorylation compared to sensitive cells suggests a bypass mechanism.
Phenotypic Transformation Cells may have undergone an epithelial-to-mesenchymal transition (EMT), which is associated with drug resistance.[17] Assess cell morphology and check for EMT markers (e.g., decreased E-cadherin, increased Vimentin) via Western blot or immunofluorescence.
Drug Efflux Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell.[11] While less common for EGFR TKIs, it can be investigated using specific inhibitors of these pumps in your viability assays.

Data Presentation: Characterizing this compound Resistance

Table 1: IC50 Values of this compound in Sensitive vs. Resistant Cell Lines

Cell LineDescriptionThis compound IC50 (nM)Fold Change
NCI-H1975Parental, this compound-Sensitive15 ± 2.1-
NCI-H1975-WRThis compound-Resistant210 ± 15.814.0

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Efficacy of Combination Therapies in this compound-Resistant Cells

TreatmentConcentration (nM)% Inhibition of Cell Viability
This compound20025% ± 4.2%
MET Inhibitor (Crizotinib)10018% ± 3.5%
This compound + Crizotinib 200 + 100 85% ± 6.1%

Cell viability was assessed after 72 hours of treatment. This data suggests a MET-driven bypass mechanism.

Signaling Pathway Diagrams

G cluster_0 EGFR Signaling Pathway cluster_1 Downstream Cascades EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT Akt PI3K->AKT Survival Survival AKT->Survival

This compound's inhibition of the EGFR signaling cascade.

G cluster_0 MET Amplification Bypass Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Blocked This compound This compound This compound->EGFR MET MET (Amplified) MET->PI3K Reactivation HGF HGF HGF->MET AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival

Resistance via MET amplification reactivates PI3K/Akt.

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated Proteins (p-EGFR, p-MET)

This protocol is designed to assess the activation state of key signaling proteins.

  • Cell Culture and Treatment:

    • Plate parental and this compound-resistant cells in 6-well plates and allow them to reach 70-80% confluency.

    • Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.[1]

    • Treat cells with this compound (at the IC50 of the parental line) for 2-4 hours.

    • Stimulate with EGF (100 ng/mL) for 15 minutes where indicated.[1]

  • Cell Lysis:

    • Place plates on ice, aspirate media, and wash twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[18]

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.[1]

  • SDS-PAGE and Transfer:

    • Normalize protein amounts, add Laemmli sample buffer, and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane on a 4-20% polyacrylamide gel.[1]

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-MET, anti-total MET, anti-Actin) overnight at 4°C.

    • Wash three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST and visualize using an ECL substrate.[18]

Protocol 2: Cell Viability (MTT) Assay for IC50 Determination

This assay measures cell metabolic activity as an indicator of viability.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of medium.[19]

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[19]

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a 0.01M HCl solution with 10% SDS) to each well.[20]

    • Mix thoroughly on an orbital shaker to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells.

    • Plot the normalized values against the logarithm of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activities of Wistin and Genistein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of two isoflavones, Wistin and Genistein. The information presented is based on available experimental data to assist researchers in evaluating their potential as therapeutic agents.

Executive Summary

This compound and Genistein both exhibit significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. While extensive quantitative data is available for Genistein, allowing for a detailed assessment of its potency, the data for this compound is primarily qualitative, demonstrating dose-dependent inhibitory effects. Both compounds target the NF-κB pathway, a central regulator of inflammation. Genistein has been shown to also influence STAT3 and Akt signaling, while this compound's activity is linked to the p38 MAPK pathway.

Quantitative Data on Anti-inflammatory Activity

Table 1: Quantitative Anti-inflammatory Activity of Genistein

Target/AssayCell LineStimulantIC50 ValueReference(s)
Nitrite Accumulation (NO production)RAW 264.7 MacrophagesLPS~50 µM[1]
Interleukin-6 (IL-6) InhibitionMDA-MB-453 Breast Cancer Cells-18 µM (48h)[2]
TNF-α InhibitionHuman Synoviocyte MH7A CellsTNF-αDose-dependent inhibition[3][4]
COX-2 Activity InhibitionHead and Neck Squamous Carcinoma Cells (SCC-25)-Weaker than celecoxib[5]

Table 2: Qualitative and Dose-Dependent Anti-inflammatory Activity of this compound

Target/AssayCell LineStimulantObserved EffectReference(s)
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPSSignificant dose-dependent decrease[6][7]
Reactive Oxygen Species (ROS)RAW 264.7 MacrophagesLPSDose-dependent inhibition[6]
iNOS mRNA and Protein ExpressionRAW 264.7 MacrophagesLPSSignificant dose-dependent decrease[6][7]
COX-2 mRNA and Protein ExpressionRAW 264.7 MacrophagesLPSSignificant dose-dependent decrease[6][7]
IL-1β mRNA ExpressionRAW 264.7 MacrophagesLPSSignificant decrease[6]
IL-6 mRNA ExpressionRAW 264.7 MacrophagesLPSSignificant decrease[6]

Experimental Protocols

The most common in vitro model to assess the anti-inflammatory activity of these compounds involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

General Protocol for LPS-Induced Inflammation in RAW 264.7 Cells
  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in appropriate multi-well plates at a density that allows for optimal growth and response to treatment.

  • Pre-treatment: Cells are pre-treated with varying concentrations of this compound or Genistein for a specified period (e.g., 1-2 hours) before stimulation.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration typically ranging from 100 ng/mL to 1 µg/mL.

  • Incubation: The cells are incubated for a further period (e.g., 12-24 hours) to allow for the production of inflammatory mediators.

  • Analysis: The cell culture supernatant is collected to measure the levels of nitric oxide (using the Griess reagent), and pro-inflammatory cytokines like TNF-α and IL-6 (using ELISA kits). The cells are harvested to analyze the expression of iNOS and COX-2 at both the mRNA (qRT-PCR) and protein (Western blot) levels.

Signaling Pathways

This compound and Genistein exert their anti-inflammatory effects by modulating distinct but overlapping signaling pathways.

Wistin_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 NFkB NF-κB TLR4->NFkB p38->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-1β, IL-6) Nucleus->Inflammatory_Genes transcription This compound This compound This compound->p38 inhibits This compound->NFkB inhibits

Figure 1: this compound's anti-inflammatory signaling pathway.

This compound has been shown to inhibit the activation of the NF-κB and p38 MAPK signaling pathways in LPS-stimulated RAW264.7 cells.[6][7] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

Genistein_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor Akt Akt Receptor->Akt NFkB NF-κB Receptor->NFkB STAT1 STAT-1 Receptor->STAT1 Akt->NFkB Nucleus Nucleus NFkB->Nucleus translocation STAT1->Nucleus translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Inflammatory_Genes transcription Genistein Genistein Genistein->Akt inhibits Genistein->NFkB inhibits Genistein->STAT1 inhibits

Figure 2: Genistein's anti-inflammatory signaling pathways.

Genistein demonstrates a broader mechanism of action, inhibiting multiple signaling pathways including NF-κB, STAT-1, and the Akt pathway.[3][4] This multi-targeted approach contributes to its potent anti-inflammatory effects.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the anti-inflammatory activity of this compound and Genistein.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Culture Culture RAW 264.7 cells Seed Seed cells in plates Culture->Seed Pretreat Pre-treat with This compound or Genistein Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Cells Harvest Cells Stimulate->Cells Griess Griess Assay (NO) Supernatant->Griess ELISA ELISA (TNF-α, IL-6) Supernatant->ELISA qPCR qRT-PCR (mRNA) Cells->qPCR Western Western Blot (Protein) Cells->Western

References

Wistin vs. Other Isoflavonoids: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the isoflavonoid wistin against other well-researched isoflavonoids, such as genistein, daidzein, and biochanin A. The focus is on their comparative antioxidant, anti-inflammatory, and enzyme-inhibiting properties, supported by available experimental data. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Comparative Biological Activity

Isoflavonoids are a class of polyphenolic compounds found in various plants, particularly legumes. They are known for their diverse biological activities, which are attributed to their structural similarity to estrogen, allowing them to interact with various cellular targets. This section compares the antioxidant, anti-inflammatory, and enzyme-inhibiting activities of this compound and other prominent isoflavonoids.

Antioxidant Activity

The antioxidant capacity of isoflavonoids is a key aspect of their therapeutic potential, enabling them to neutralize harmful free radicals and reduce oxidative stress. This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with results expressed as IC50 values (the concentration required to inhibit 50% of the radical). While direct comparative studies including this compound are limited, data for other isoflavonoids provide a benchmark for their relative antioxidant potency.

IsoflavonoidAntioxidant Activity (DPPH Assay) IC50Reference Compound
This compound Data not available-
Genistein Data varies across studiesAscorbic Acid
Daidzein Data varies across studiesAscorbic Acid
Biochanin A Data varies across studiesAscorbic Acid
Formononetin Data varies across studiesAscorbic Acid

Note: IC50 values for antioxidant activity are highly dependent on the specific assay conditions and the source of the compounds. The available literature does not provide a direct comparison of this compound's antioxidant activity against other isoflavonoids under the same experimental conditions.

Anti-inflammatory Activity

Isoflavonoids have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways and enzymes. A primary mechanism is the inhibition of nitric oxide (NO) production by inducible nitric oxide synthase (iNOS) and the reduction of prostaglandins by inhibiting cyclooxygenase-2 (COX-2).

This compound has been shown to exert its anti-inflammatory effects by reducing the production of NO and reactive oxygen species (ROS) and downregulating the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[1] This action is mediated through the inhibition of the nuclear factor-κB (NF-κB) and p38 signaling pathways.[1] Similarly, genistein and daidzein are known to inhibit inflammatory mediators through the NF-κB and MAPK signaling pathways.[2]

IsoflavonoidInhibition of NO Production (IC50)Inhibition of COX-2 (IC50)Cell Line
This compound Data not availableData not availableRAW264.7
Genistein ~50 µM[3][4]Data variesRAW264.7
Daidzein ~50 µM[3][4]Data variesRAW264.7
Glycitein ~50 µM[3][4]Data not availableRAW264.7
Sophoricoside No effect4.4 µM[5]-

Note: The IC50 values for genistein, daidzein, and glycitein in inhibiting NO production were determined in LPS-activated RAW 264.7 macrophages.[3][4] While this compound's inhibitory effect on iNOS and COX-2 has been demonstrated, specific IC50 values from direct comparative studies are not yet available.

Enzyme Inhibition

The ability of isoflavonoids to inhibit various enzymes is central to their therapeutic effects. This includes enzymes involved in cell proliferation, such as tyrosine kinases, and those involved in hormone metabolism.

IsoflavonoidEnzyme/Process InhibitedIC50Cell Line/System
This compound Data not availableData not available-
Genistein Growth of ER-negative breast cancer cells (MDA-468)~6.5-12.0 µg/mLMDA-468
Genistein Growth of ER-positive breast cancer cells (MCF-7)~6.5-12.0 µg/mLMCF-7
Daidzein Growth of breast cancer cellsWeaker inhibitor than genistein-
Biochanin A Growth of breast cancer cellsWeaker inhibitor than genistein-

Note: The IC50 values for the inhibition of breast cancer cell growth are presented to illustrate the comparative potency of these isoflavonoids. ER denotes Estrogen Receptor.

Experimental Protocols

This section outlines the methodologies for the key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the corresponding decrease in absorbance is measured.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be adjusted to approximately 1.0.

  • Sample Preparation: Dissolve the isoflavonoid samples in a suitable solvent (e.g., methanol or DMSO) to create a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the isoflavonoid sample to the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer or a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the isoflavonoid. The IC50 is the concentration of the sample that causes 50% inhibition of the DPPH radical.

Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in cultured macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli, leading to the production of large amounts of NO. NO is a key inflammatory mediator, and its inhibition is a measure of anti-inflammatory activity. NO is unstable and quickly oxidizes to nitrite, which can be quantified using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media and conditions.

  • Cell Treatment: Seed the cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of the isoflavonoid for a specific period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. A control group without LPS and a group with LPS but without the isoflavonoid are included.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours).

  • Nitrite Quantification (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.

    • Incubate for a short period to allow for color development (a pink/magenta azo dye).

    • Measure the absorbance at approximately 540 nm.

  • Calculation and IC50 Determination: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells. The IC50 value is then determined.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.

Principle: The assay measures the conversion of a substrate (e.g., arachidonic acid) to a prostaglandin (e.g., Prostaglandin E2 - PGE2) by the COX-2 enzyme. The amount of prostaglandin produced is quantified, and the reduction in its production in the presence of an inhibitor is a measure of the inhibitor's potency.

Protocol:

  • Enzyme and Substrate Preparation: Use a commercially available COX-2 inhibitor screening assay kit or purified COX-2 enzyme. Prepare the substrate solution (e.g., arachidonic acid).

  • Inhibitor Preparation: Prepare a range of concentrations of the isoflavonoid inhibitor.

  • Reaction Mixture: In a suitable reaction vessel (e.g., 96-well plate), combine the COX-2 enzyme, a reaction buffer, and the isoflavonoid inhibitor at various concentrations. A control without the inhibitor is also prepared.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific time to allow for binding.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture for a defined period at an optimal temperature (e.g., 37°C).

  • Termination of Reaction: Stop the reaction using a suitable reagent (e.g., a strong acid).

  • Quantification of Prostaglandin: The amount of prostaglandin produced is quantified using a specific detection method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation and IC50 Determination: The percentage of COX-2 inhibition is calculated for each inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces COX-2 activity by 50%.

Signaling Pathways and Experimental Workflows

The biological activities of isoflavonoids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.

Isoflavonoid-Mediated Anti-inflammatory Signaling

This compound, genistein, and daidzein have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. The following diagram illustrates the general mechanism of action.

G General Anti-inflammatory Signaling Pathway of Isoflavonoids cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB Inflammation Inflammation p38->Inflammation promotes NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) NFkB->iNOS_COX2 induces transcription iNOS_COX2->Inflammation Isoflavonoids This compound, Genistein, Daidzein Isoflavonoids->IKK inhibit Isoflavonoids->p38 inhibit Isoflavonoids->NFkB inhibit translocation

Caption: Isoflavonoids inhibit inflammation by targeting the NF-κB and p38 MAPK pathways.

Experimental Workflow for Evaluating Anti-inflammatory Activity

The following diagram outlines a typical experimental workflow for assessing the anti-inflammatory properties of isoflavonoids in a cell-based assay.

G Workflow for In Vitro Anti-inflammatory Assay start Start cell_culture Culture Macrophage (e.g., RAW 264.7) start->cell_culture cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding isoflavonoid_treatment Treat with Isoflavonoid (various concentrations) cell_seeding->isoflavonoid_treatment lps_stimulation Stimulate with LPS isoflavonoid_treatment->lps_stimulation incubation Incubate for 24h lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection griess_assay Griess Assay for Nitrite (NO) Quantification supernatant_collection->griess_assay data_analysis Data Analysis (IC50 calculation) griess_assay->data_analysis end End data_analysis->end

Caption: A stepwise workflow for assessing the anti-inflammatory effects of isoflavonoids.

Logical Relationship of Isoflavonoid Activities

The diverse biological activities of isoflavonoids are interconnected. Their antioxidant properties can contribute to their anti-inflammatory and enzyme-inhibiting effects.

G Interrelation of Isoflavonoid Bioactivities Isoflavonoids Isoflavonoids (this compound, Genistein, etc.) Antioxidant Antioxidant Activity (Radical Scavenging) Isoflavonoids->Antioxidant Anti_inflammatory Anti-inflammatory Activity (↓ NO, ↓ COX-2) Isoflavonoids->Anti_inflammatory Enzyme_inhibition Enzyme Inhibition (e.g., Tyrosine Kinases) Isoflavonoids->Enzyme_inhibition Antioxidant->Anti_inflammatory contributes to Cellular_effects Cellular Effects (↓ Proliferation, ↑ Apoptosis) Anti_inflammatory->Cellular_effects leads to Enzyme_inhibition->Cellular_effects leads to

Caption: The interconnected biological activities of isoflavonoids.

Conclusion

This compound, a member of the isoflavonoid family, demonstrates promising anti-inflammatory properties through the modulation of the NF-κB and p38 signaling pathways, similar to other well-characterized isoflavonoids like genistein and daidzein. However, a comprehensive quantitative comparison of this compound's biological activities, particularly its antioxidant and enzyme-inhibiting potential, is currently limited by the lack of available IC50 data from direct comparative studies. The provided data for genistein, daidzein, and other isoflavonoids offer a valuable framework for contextualizing the potential potency of this compound. Further research is warranted to elucidate the precise quantitative differences in the bioactivities of this compound relative to other isoflavonoids, which will be crucial for its potential development as a therapeutic agent. This guide serves as a foundational resource to inform and direct future comparative investigations in this area.

References

A Comparative Guide to Validating the Anti-inflammatory Mechanism of Wistin in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Wistin, a novel phytochemical, with established anti-inflammatory agents. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying molecular pathways to aid in the evaluation of this compound's therapeutic potential.

Mechanism of Action: this compound's Dual Inhibition of Inflammatory Signaling

This compound, a flavonoid compound (4′,6-dimethoxyisoflavone-7-O-β-d-glucopyranoside), has been shown to exert its anti-inflammatory effects by targeting two critical signaling cascades in macrophages: the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways. In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound effectively curtails the inflammatory response by reducing the production of key pro-inflammatory mediators. This includes a significant decrease in nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). Furthermore, this compound downregulates the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1][2][3].

The inhibitory action on the NF-κB pathway is achieved by diminishing the phosphorylation of Akt and the p65 subunit of NF-κB, which is a crucial step for its activation. Consequently, the translocation of p65 from the cytoplasm to the nucleus is impeded, preventing the transcription of various pro-inflammatory genes[1]. In the MAPK pathway, this compound specifically targets the phosphorylation of p38, a key kinase involved in the inflammatory response, without affecting the phosphorylation of other MAPKs like ERK and JNK[1][2].

Comparative Performance Analysis

To contextualize the anti-inflammatory efficacy of this compound, this section compares its activity against well-characterized inhibitors targeting distinct points in the inflammatory cascade:

  • Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory effects.

  • BAY 11-7082: A selective and irreversible inhibitor of IκB-α phosphorylation, a key step in NF-κB activation.

  • SB203580: A highly specific inhibitor of the p38 MAPK pathway.

The following table summarizes the available quantitative data on the inhibitory effects of these compounds on various inflammatory markers in LPS-stimulated RAW264.7 macrophages.

CompoundTargetIC50 / % Inhibition (Concentration)Inflammatory MarkerReference
This compound NF-κB & p38 MAPKIC50: 7.4 µMNitric Oxide (NO)[4][5]
Significant reduction (150 µM)iNOS, COX-2, IL-1β, IL-6 mRNA[1][3]
Dexamethasone Glucocorticoid ReceptorSignificant reduction (1-10 µM)TNF-α secretion[6][7]
10% - 90% inhibition (10⁻⁹ M to 10⁻⁶ M)IL-6 production[8]
Significant reduction (6 µM)TNF-α, IL-6, IL-1β mRNA[9][10]
BAY 11-7082 IKK/NF-κBIC50: 5.18 µMNF-κB activation[11]
Significant reduction (5 µM)Nitric Oxide (NO)[12]
Significant reduction (5-15 µM)NO, PGE₂, TNF-α[13][14]
93.9% mRNA, 67.47% protein reduction (5 µM)iNOS expression[15]
SB203580 p38 MAPKDramatic blockade (Concentration not specified)TNF-α production[15][16]
Dramatic blockade (Concentration not specified)IL-6 production[15][16]
Significant reduction (20 µM)iNOS protein and NO production[8]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Signaling Pathway Diagrams

To visually represent the mechanisms of action, the following diagrams were generated using Graphviz.

Wistin_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 IKK IKK TLR4->IKK p-p38 p-p38 p38->p-p38 Inflammatory_Genes Pro-inflammatory Gene Transcription p-p38->Inflammatory_Genes Wistin_p38 This compound Wistin_p38->p38 SB203580 SB203580 SB203580->p38 IkB IkB IKK->IkB p IkB_p65 IκB-p65 IkB->IkB_p65 p65 p65 p-p65 p-p65 p65->p-p65 IkB_p65->p65 p-p65->Inflammatory_Genes Wistin_nfkb This compound Wistin_nfkb->p65 inhibits phosphorylation BAY117082 BAY 11-7082 BAY117082->IKK

Caption: this compound's anti-inflammatory mechanism via NF-κB and p38 MAPK pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Treatment

RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ atmosphere. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound or comparator compounds for a specified time (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the indicated duration.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxicity of the tested compounds.

  • Seed RAW264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate overnight.

  • Treat the cells with various concentrations of the test compounds for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

MTT_Workflow Seed_Cells Seed RAW264.7 cells (96-well plate) Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Compound Add Test Compound Incubate_24h->Add_Compound Incubate_Compound Incubate (24h) Add_Compound->Incubate_Compound Add_MTT Add MTT Solution Incubate_Compound->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Add_DMSO Add DMSO Incubate_MTT->Add_DMSO Read_Absorbance Read Absorbance (570nm) Add_DMSO->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Nitric Oxide (NO) Quantification (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Collect the cell culture supernatant after treatment.

  • In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

  • Incubate at room temperature for 10 minutes, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Cytokine Quantification (ELISA)

The concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody.

  • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

  • After another incubation and wash, add a TMB substrate solution to develop the color.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculate the cytokine concentration from the standard curve.

ELISA_Workflow Coat_Plate Coat plate with capture antibody Block Block non-specific sites Coat_Plate->Block Add_Sample Add samples/standards Block->Add_Sample Add_Detection_Ab Add biotinylated detection antibody Add_Sample->Add_Detection_Ab Add_HRP Add Streptavidin-HRP Add_Detection_Ab->Add_HRP Add_Substrate Add TMB substrate Add_HRP->Add_Substrate Stop_Reaction Add stop solution Add_Substrate->Stop_Reaction Read_Absorbance Read absorbance (450nm) Stop_Reaction->Read_Absorbance

Caption: General workflow for a sandwich ELISA.

Protein Expression Analysis (Western Blot)

This technique is used to detect the levels of specific proteins (e.g., iNOS, COX-2, phosphorylated p38, phosphorylated p65) in cell lysates.

  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalize the band intensities to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates a potent anti-inflammatory effect in primary macrophage cells by dually inhibiting the NF-κB and p38 MAPK signaling pathways. Its efficacy in reducing a broad range of pro-inflammatory mediators is comparable to, and in some aspects may be more targeted than, the broad-spectrum anti-inflammatory agent Dexamethasone. When compared to specific inhibitors like BAY 11-7082 and SB203580, this compound's ability to modulate two key inflammatory pathways simultaneously suggests a potentially advantageous and robust mechanism of action. The data presented in this guide, along with the detailed protocols, provide a solid foundation for further investigation into this compound as a promising candidate for the development of novel anti-inflammatory therapies.

References

Head-to-Head Comparison: Wistin and Traditional NSAIDs in Inflammatory Response Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Wistin, a novel phytochemical, and established nonsteroidal anti-inflammatory drugs (NSAIDs). While direct head-to-head clinical data is not yet available, this document synthesizes existing preclinical findings for this compound and contrasts them with the well-documented profiles of traditional NSAIDs. The focus is on the mechanism of action, efficacy in modulating inflammatory markers, and the requisite experimental protocols for future comparative studies.

Overview of Mechanisms of Action

Traditional NSAIDs primarily exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][4] COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal mucosa and maintaining renal blood flow, while COX-2 is induced during inflammation.[2][3] The non-selective inhibition of both COX isoforms by many traditional NSAIDs can lead to gastrointestinal side effects.[1][4]

This compound, a phytochemical identified as 4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside, has demonstrated anti-inflammatory properties through a distinct mechanism.[5][6] In-vitro studies on lipopolysaccharide-stimulated RAW264.7 macrophage cells have shown that this compound significantly reduces the production of pro-inflammatory mediators, including nitric oxide (NO) and reactive oxygen species (ROS).[5][6] Its primary mode of action involves the downregulation of inducible nitric oxide synthase (iNOS) and COX-2 expression at both the mRNA and protein levels.[5][6] This is achieved through the inhibition of the nuclear factor-κB (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[5][6]

Signaling Pathway Diagrams

NSAID_Mechanism Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Housekeeping) Prostaglandins (Housekeeping) COX-1 (Constitutive)->Prostaglandins (Housekeeping) Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2 (Inducible)->Prostaglandins (Inflammation) Gastroprotection, Platelet Aggregation Gastroprotection, Platelet Aggregation Prostaglandins (Housekeeping)->Gastroprotection, Platelet Aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammation)->Inflammation, Pain, Fever NSAIDs NSAIDs NSAIDs->COX-1 (Constitutive) NSAIDs->COX-2 (Inducible)

Caption: Mechanism of Action for Traditional NSAIDs.

Wistin_Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 p38 MAPK p38 MAPK TLR4->p38 MAPK NF-κB NF-κB TLR4->NF-κB Nucleus Nucleus p38 MAPK->Nucleus NF-κB->Nucleus iNOS, COX-2, IL-1β, IL-6 mRNA iNOS, COX-2, IL-1β, IL-6 mRNA Nucleus->iNOS, COX-2, IL-1β, IL-6 mRNA Inflammation Inflammation iNOS, COX-2, IL-1β, IL-6 mRNA->Inflammation This compound This compound This compound->p38 MAPK This compound->NF-κB

Caption: Anti-inflammatory Signaling Pathway of this compound.

Comparative Data Summary

The following tables summarize the known in-vitro effects of this compound and provide a comparative framework for widely used NSAIDs. It is important to note that the data for this compound is from a single study on a murine macrophage cell line and further research is required to establish its clinical relevance.

Table 1: Effect on Key Inflammatory Mediators

CompoundTarget(s)Effect on COX-2 ExpressionEffect on iNOS ExpressionEffect on Pro-inflammatory Cytokines (IL-1β, IL-6)
This compound NF-κB, p38 MAPK[5][6]Decreased mRNA and protein expression[5][6]Decreased mRNA and protein expression[5][6]Decreased mRNA expression[5][6]
Ibuprofen COX-1, COX-2[1]Inhibition of enzyme activityNot a primary targetIndirectly reduced via PG inhibition
Celecoxib COX-2[2]Inhibition of enzyme activityNot a primary targetIndirectly reduced via PG inhibition
Aspirin COX-1, COX-2[1]Irreversible inhibition of enzyme activityNot a primary targetIndirectly reduced via PG inhibition

Table 2: Potency and Selectivity (Hypothetical Comparison)

CompoundIC50 for COX-1 (μM)IC50 for COX-2 (μM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Data not availableData not availableData not available
Ibuprofen ~15~35~0.4
Celecoxib ~7.6~0.04~190
Aspirin ~1.5~30~0.05

Note: IC50 values for NSAIDs can vary depending on the assay conditions. The values presented are representative.

Recommended Experimental Protocols for Head-to-Head Comparison

To provide a direct comparison between this compound and known NSAIDs, a series of standardized in-vitro and in-vivo experiments are necessary.

In-Vitro Assays

a) COX (Ovine or Human) Inhibition Assay:

  • Objective: To determine the direct inhibitory effect of this compound on COX-1 and COX-2 enzyme activity and to calculate its IC50 values and COX-2 selectivity index.

  • Methodology:

    • Recombinant human or ovine COX-1 and COX-2 enzymes are used.

    • The assay is performed using a colorimetric or fluorescent method to measure the peroxidase activity of the COX enzymes.

    • A range of concentrations of this compound, a non-selective NSAID (e.g., ibuprofen), and a COX-2 selective NSAID (e.g., celecoxib) are pre-incubated with the enzymes.

    • Arachidonic acid is added to initiate the reaction.

    • The formation of Prostaglandin G2 (PGG2) is measured, which is then reduced to PGH2, and the subsequent peroxidase activity is quantified.

    • IC50 values are calculated from the concentration-response curves.

b) LPS-Stimulated Macrophage Assay:

  • Objective: To confirm the effects of this compound on the production of inflammatory mediators in a cellular context and compare its potency to other NSAIDs.

  • Methodology:

    • RAW 264.7 or primary macrophages are cultured.

    • Cells are pre-treated with various concentrations of this compound or NSAIDs for 1 hour.

    • Inflammation is induced by adding Lipopolysaccharide (LPS).

    • After 24 hours, the cell culture supernatant is collected to measure the levels of Nitric Oxide (using the Griess reagent), Prostaglandin E2 (PGE2), IL-1β, and IL-6 (using ELISA kits).

    • Cell lysates are collected for Western blot analysis to determine the protein expression levels of COX-2 and iNOS.

    • Total RNA is extracted for qRT-PCR analysis to measure the mRNA levels of COX-2, iNOS, IL-1β, and IL-6.

In-Vivo Models

a) Carrageenan-Induced Paw Edema in Rodents:

  • Objective: To evaluate the acute anti-inflammatory activity of this compound in a live animal model.

  • Methodology:

    • Rodents (rats or mice) are orally administered with this compound, a positive control NSAID, or a vehicle.

    • After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan is administered to the right hind paw.

    • The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

    • The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.

b) Acetic Acid-Induced Writhing Test in Mice:

  • Objective: To assess the analgesic effect of this compound.

  • Methodology:

    • Mice are orally administered with this compound, a positive control NSAID, or a vehicle.

    • After a set time (e.g., 30-60 minutes), an intraperitoneal injection of acetic acid is given to induce writhing (a characteristic stretching behavior).

    • The number of writhes is counted for a defined period (e.g., 20 minutes).

    • The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

c) Gastrointestinal Safety Assessment:

  • Objective: To evaluate the potential for this compound to cause gastric damage, a common side effect of non-selective NSAIDs.

  • Methodology:

    • Rodents are administered high doses of this compound or a positive control NSAID (e.g., indomethacin) daily for several days.

    • On the final day, the animals are euthanized, and their stomachs are removed.

    • The stomachs are opened along the greater curvature and examined for the presence of ulcers or other signs of mucosal damage.

    • The severity of the gastric lesions can be scored using a standardized ulcer index.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation COX Inhibition Assay COX Inhibition Assay IC50 & Selectivity IC50 & Selectivity COX Inhibition Assay->IC50 & Selectivity LPS-Stimulated Macrophage Assay LPS-Stimulated Macrophage Assay Mediator Production Mediator Production LPS-Stimulated Macrophage Assay->Mediator Production Carrageenan Paw Edema Carrageenan Paw Edema IC50 & Selectivity->Carrageenan Paw Edema Mediator Production->Carrageenan Paw Edema Acetic Acid Writhing Acetic Acid Writhing Carrageenan Paw Edema->Acetic Acid Writhing Anti-inflammatory Efficacy Anti-inflammatory Efficacy Carrageenan Paw Edema->Anti-inflammatory Efficacy GI Safety Assessment GI Safety Assessment Acetic Acid Writhing->GI Safety Assessment Analgesic Efficacy Analgesic Efficacy Acetic Acid Writhing->Analgesic Efficacy Safety Profile Safety Profile GI Safety Assessment->Safety Profile Lead Candidate Selection Lead Candidate Selection Safety Profile->Lead Candidate Selection Compound Selection (this compound, NSAIDs) Compound Selection (this compound, NSAIDs) Compound Selection (this compound, NSAIDs)->COX Inhibition Assay Compound Selection (this compound, NSAIDs)->LPS-Stimulated Macrophage Assay

Caption: Experimental Workflow for Comparative Analysis.

Conclusion and Future Directions

The available preclinical data suggests that this compound possesses anti-inflammatory properties that are mechanistic-ally distinct from traditional NSAIDs.[5][6] Its ability to inhibit the NF-κB and p38 MAPK pathways, thereby reducing the expression of multiple pro-inflammatory genes, presents a promising avenue for the development of novel anti-inflammatory agents.[5][6] However, a comprehensive head-to-head comparison with established NSAIDs using the standardized experimental protocols outlined above is essential to fully characterize its therapeutic potential, including its efficacy, potency, and safety profile. Future research should focus on these direct comparative studies to ascertain whether this compound offers a superior therapeutic window compared to existing anti-inflammatory drugs.

References

Cross-Validation of Ibuprofen Quantification Methods: A Comparative Guide to HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. This guide provides a detailed cross-validation of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of Ibuprofen, a widely used non-steroidal anti-inflammatory drug. This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate analytical method for their specific needs.

Quantitative Performance Comparison

The choice between HPLC-UV and LC-MS/MS for quantification often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the quantitative performance of both methods based on published data.

ParameterHPLC-UVLC-MS/MS
Linearity Range 0.25 - 250 µg/mL[1], 6.1 - 200 µg/mL[2]10 - 1000 ng/mL[3], 0.15 - 50 µg/mL[4][5]
Correlation Coefficient (r²) > 0.999[6], 0.9998[1][2]> 0.99[4]
Limit of Detection (LOD) 0.06 µg/mL[1], 0.11 - 0.29 µg/mL[6], 1.70 µg/mL[2]1 ng/mL[7], 0.3 ng/mL[8]
Limit of Quantification (LOQ) 0.19 µg/mL[1], 0.32 - 0.90 µg/mL[6], 6.05 µg/mL[2]50 ng/mL[7], 10 ng/mL[3], 0.04 µg/mL[9]
Precision (%RSD) Intraday: 0.13 - 2.15%[6], Interday: 0.30 - 2.47%[6]Intraday: 0.78 - 7.21%, Interday: within 7.21%[4][5]
Accuracy (% Recovery) 98.17 - 101.30%[6]97.52 - 107.21%[4][5]

As evidenced by the data, LC-MS/MS methods generally offer significantly lower limits of detection and quantification, making them more suitable for applications requiring high sensitivity, such as bioanalysis of plasma samples with low drug concentrations.[3][4][5] HPLC-UV methods, while less sensitive, demonstrate excellent linearity and precision for higher concentration samples, such as in pharmaceutical dosage forms.[1][2][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following are representative experimental protocols for the quantification of Ibuprofen using HPLC-UV and LC-MS/MS.

HPLC-UV Method

  • Instrumentation : High-Performance Liquid Chromatography system equipped with a UV detector.

  • Column : Phenomenex C18 (250 mm, 4.6 mm, 5 µm).[1]

  • Mobile Phase : A gradient elution using 50 mM phosphate buffer (pH 7.5) and methanol.[1] An alternative isocratic method uses a mixture of water (pH 2.5 adjusted with phosphoric acid) and acetonitrile (40:60, v/v).[2]

  • Flow Rate : 0.7 mL/minute.[10]

  • Injection Volume : 10 µL.[10]

  • Detection : UV detection at 222 nm[10] or 214 nm.[2]

  • Sample Preparation : For pharmaceutical dosage forms, tablets are crushed, and the powder is dissolved in the mobile phase, followed by sonication and filtration.[10]

LC-MS/MS Method

  • Instrumentation : Liquid Chromatography system coupled with a tandem mass spectrometer.

  • Column : C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[5]

  • Mobile Phase : A mixture of 0.1% formic acid in water and acetonitrile (25:75 v/v).[5]

  • Flow Rate : 0.15 mL/min.[5]

  • Ionization Mode : Electrospray Ionization (ESI), often in negative mode for Ibuprofen.[9][11]

  • Mass Spectrometric Detection : Multiple Reaction Monitoring (MRM) is typically used for quantification. For Ibuprofen, the transition m/z 205.1 > 160.9 is commonly monitored.[11]

  • Internal Standard : A deuterated internal standard such as Ibuprofen-D3 is often used.[3]

  • Sample Preparation : For biological samples like plasma, a protein precipitation step with acetonitrile is common, followed by centrifugation and filtration of the supernatant.[4][5]

Visualizing the Methodologies

To better understand the processes involved, the following diagrams illustrate the experimental workflow and a logical comparison of the two techniques.

G Experimental Workflow for Method Cross-Validation cluster_0 Sample Preparation cluster_1 HPLC-UV Analysis cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis and Comparison A Ibuprofen Standard/Sample B Dilution/Extraction A->B C Injection into HPLC B->C F Injection into LC B->F D Separation on C18 Column C->D E UV Detection D->E I Quantification and Validation (Linearity, LOD, LOQ) E->I G Separation on C18 Column F->G H Mass Spectrometric Detection G->H H->I J Method Comparison I->J G Logical Comparison: HPLC-UV vs. LC-MS/MS cluster_hplc HPLC-UV cluster_lcms LC-MS/MS hplc_adv Advantages: - Cost-effective - Robust and reliable - Simpler operation lcms_dis Disadvantages: - Higher cost (instrumentation & maintenance) - More complex operation - Ion suppression/enhancement effects hplc_dis Disadvantages: - Lower sensitivity - Prone to matrix interference lcms_adv Advantages: - High sensitivity and selectivity - Structural information - Less matrix effect

References

Wistin's Efficacy Across Different Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Wistin, an isoflavonoid with demonstrated anti-inflammatory and anti-cancer properties, across different cell lines. The information is intended to support researchers and professionals in the field of drug development in evaluating this compound's potential as a therapeutic agent. This document summarizes available quantitative data, details experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows.

Comparative Efficacy of this compound

This compound has been shown to inhibit cell viability and proliferation in malignant melanoma cells. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined for this compound in the B16 F10 melanoma cell line.

Table 1: IC50 Values of this compound in B16 F10 Melanoma Cells

Cell LineTreatment Time (hours)IC50 (µM)Reference
B16 F1048153.99[1]
B16 F1072130.5[1]

Further research is required to establish the IC50 values of this compound in a broader range of cancer cell lines (e.g., MCF-7, A549, HeLa) and in non-cancerous cell lines to provide a more comprehensive comparative analysis of its efficacy and selectivity.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer and anti-inflammatory effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.

Anti-Cancer Signaling Pathways

In malignant melanoma cells, this compound has been shown to inhibit the Extracellular signal-regulated kinase (ERK) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] These pathways are crucial for cell growth, differentiation, and survival, and their inhibition can lead to apoptosis and reduced cell proliferation.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors activates Stress/Cytokines Stress/Cytokines MKK3_6 MKK3_6 Stress/Cytokines->MKK3_6 activates p38 p38 MKK3_6->p38 p38->Transcription Factors activates This compound This compound This compound->ERK inhibits This compound->p38 inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression regulates Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival

Caption: this compound's inhibition of the ERK and p38 MAPK signaling pathways.

Anti-Inflammatory Signaling Pathway

This compound's anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and p38 MAPK signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) Toll-like Receptor Toll-like Receptor Inflammatory Stimuli (LPS)->Toll-like Receptor IKK IKK Complex Toll-like Receptor->IKK activates IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB inhibits NF-κB (active) NF-κB (active) NF-κB->NF-κB (active) Gene Expression Gene Expression NF-κB (active)->Gene Expression regulates Stress/Cytokines Stress/Cytokines MKK3_6 MKK3_6 Stress/Cytokines->MKK3_6 activates p38 p38 MKK3_6->p38 This compound This compound This compound->IKK inhibits This compound->p38 inhibits Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Expression->Pro-inflammatory Mediators

Caption: this compound's inhibition of the NF-κB and p38 MAPK signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentrations and time points.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the fluorescence intensity.

Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the ability of cells to migrate and invade through a membrane.

  • Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, no coating is needed.

  • Cell Seeding: Seed this compound-treated or control cells in the upper chamber in serum-free medium.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate to allow for cell migration or invasion.

  • Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane.

  • Staining: Fix and stain the migrated/invaded cells on the lower surface of the membrane with a stain such as crystal violet.

  • Quantification: Count the number of stained cells in multiple fields under a microscope.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell line.

cluster_workflow Experimental Workflow for this compound Efficacy A Cell Culture (e.g., B16 F10) B This compound Treatment (Varying Concentrations & Times) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E F Migration/Invasion Assay (Transwell) B->F G Data Analysis & Interpretation C->G D->G E->G F->G

Caption: A typical experimental workflow for assessing this compound's efficacy.

References

Wistin's Safety and Toxicity Profile: A Comparative Analysis with Other Phytochemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The evaluation of a compound's safety and toxicity is a cornerstone of preclinical and clinical research. This guide provides a comparative analysis of the available safety data for wistin against a selection of well-researched phytochemicals. Due to the limited publicly available toxicological data for this compound, this guide focuses on presenting the existing hazard information and uses other common phytochemicals to provide a broader context for safety and toxicity assessment in this class of compounds.

Comparative Safety and Toxicity Data

The following table summarizes the available safety and toxicity data for this compound and other selected phytochemicals. It is important to note the significant data gap for this compound, highlighting the need for further investigation to establish a comprehensive safety profile.

PhytochemicalLD50 (Oral, Rat)NOAELHuman Tolerability & Adverse EffectsGenotoxicity/Carcinogenicity
This compound Data not availableData not available"Harmful if swallowed"[1]Data not available
Quercetin >5000 mg/kg50 mg/kg/day (rat, 90-day)Generally well-tolerated in doses up to 1 gram daily for 12 weeks; mild adverse effects are rare.[2][3] High doses may pose a risk for those with pre-existing kidney conditions.[4][5]No evidence of in vivo toxicity or genotoxic/carcinogenic properties.[5]
Curcumin >2000 mg/kg250-320 mg/kg/day (rat, 90-day)Generally Recognized As Safe (GRAS) by the US FDA.[6] Doses up to 8,000 mg/day for three months have been shown to be safe in human trials.[7] Some individuals may experience mild gastrointestinal issues at high doses.[6]Not considered carcinogenic.
Resveratrol >2000 mg/kg750 mg/kg/day (rat, 13-week)[8]Generally well-tolerated; doses up to 1500 mg daily for up to 3 months are considered possibly safe.[9] Higher doses may lead to stomach upset.[9] It may interact with blood thinners and affect estrogen-sensitive conditions.[9]A 6-month mouse carcinogenicity model showed no increase in tumors.[8]
EGCG 2170 mg/kg500 mg/kg/day (rat, 13-week)Generally safe, though high doses may lead to liver toxicity in some individuals.[10] An Acceptable Daily Intake (ADI) of 4.6 mg/kg/day has been proposed based on animal data.[11]Not shown to be mutagenic or genotoxic.[12]
Genistein >2000 mg/kg50 mg/kg/day (rat, chronic)[13]Generally regarded as safe at clinically tested doses, with some gastrointestinal effects reported.[14] A dose of 54 mg/day was not associated with significant adverse effects in one study.[14]No evidence for mutagenicity in bacterial gene mutation tests; not considered to pose a gene mutation hazard in vivo.[15]
Kaempferol Data not available≥ 2000 mg/kg (rat, single dose)[16]A 4-week study in humans with a daily intake of 50 mg of kaempferol aglycone was found to be safe.[17] Less toxic to normal cells than standard chemotherapy drugs.[18]Suspected of causing genetic defects in some in vitro tests, but in vivo data is limited.[19]

Key Experimental Protocols

Understanding the methodologies behind the generation of safety data is crucial for its interpretation. Below are detailed protocols for key experiments commonly cited in toxicological assessments.

Acute Oral Toxicity (LD50) Study

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Methodology:

  • Animal Model: Typically, Sprague-Dawley rats (8-12 weeks old) of both sexes are used.

  • Groups: Animals are divided into a control group (receiving the vehicle, e.g., corn oil or distilled water) and at least three test groups receiving different doses of the test substance.

  • Administration: The substance is administered once by oral gavage.

  • Observation Period: Animals are observed for clinical signs of toxicity and mortality for 14 days.

  • Data Collection: Body weight is recorded before administration and at regular intervals during the observation period. At the end of the study, all surviving animals are euthanized, and a gross necropsy is performed.

  • LD50 Calculation: The LD50 value is calculated using statistical methods, such as the Probit method.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different mutations in the histidine operon are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.

  • Procedure: The test substance, bacterial strain, and S9 mix (if applicable) are combined in a test tube with molten top agar. The mixture is then poured onto a minimal glucose agar plate.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

90-Day Repeated Dose Oral Toxicity Study

Objective: To evaluate the potential adverse effects of a substance following repeated oral administration over a 90-day period.

Methodology:

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Groups: Animals are assigned to a control group and at least three dose groups. A recovery group may also be included to assess the reversibility of any observed effects.

  • Administration: The test substance is administered daily by oral gavage or in the diet.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded. Ophthalmoscopic examinations are performed before and at the end of the study.

  • Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.

  • Pathology: At the end of the study, all animals are euthanized. A full necropsy is performed, and organ weights are recorded. Tissues are collected for histopathological examination.

  • NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no biologically significant adverse effects are observed.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a common signaling pathway influenced by many phytochemicals and a typical workflow for assessing toxicity.

experimental_workflow cluster_preclinical Preclinical Toxicity Assessment cluster_clinical Clinical Safety Evaluation in_vitro In Vitro Assays (e.g., Ames Test, Cell Viability) acute_tox Acute Toxicity (Single Dose) in_vitro->acute_tox Initial Safety Screen subchronic_tox Subchronic Toxicity (e.g., 90-day study) acute_tox->subchronic_tox Dose Range Finding phase1 Phase I Trials (Safety in Healthy Volunteers) subchronic_tox->phase1 Establishes NOAEL for First-in-Human Dose phase2 Phase II Trials (Safety & Efficacy in Patients) phase1->phase2 phase3 Phase III Trials (Large-scale Safety & Efficacy) phase2->phase3 regulatory_approval Regulatory Approval phase3->regulatory_approval

Caption: A generalized workflow for safety and toxicity assessment from preclinical to clinical stages.

antioxidant_pathway phytochemical Phytochemical (e.g., Flavonoids) ros Reactive Oxygen Species (ROS) phytochemical->ros Scavenges nrf2 Nrf2 phytochemical->nrf2 Activates ros->nrf2 Activates are Antioxidant Response Element (ARE) nrf2->are Binds to keap1 Keap1 keap1->nrf2 Inhibits (Ubiquitination) antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Induces Transcription antioxidant_enzymes->ros Neutralizes cellular_protection Cellular Protection & Stress Resistance antioxidant_enzymes->cellular_protection

Caption: The Nrf2-Keap1 signaling pathway, a common target for the antioxidant effects of phytochemicals.

References

Benchmarking Wistin's Antioxidant Activity: A Comparative Guide Against Vitamin C and Vitamin E

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the antioxidant activity of a novel compound, "Wistin," against the well-established antioxidants Vitamin C (ascorbic acid) and Vitamin E (alpha-tocopherol). The document outlines standard experimental protocols, presents comparative data for Vitamin C and E, and explains the underlying mechanisms of antioxidant action.

Understanding Antioxidant Mechanisms

Antioxidants neutralize harmful free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1] An antioxidant's efficacy can vary depending on which mechanism is predominant in a given biological or chemical environment. Therefore, a combination of assays that assess both mechanisms is recommended for a thorough evaluation.[2]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, effectively neutralizing it.[1] The Oxygen Radical Absorbance Capacity (ORAC) assay is a typical example of a HAT-based method.[3]

  • Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical.[1] Assays such as the Ferric Reducing Antioxidant Power (FRAP) are based on this mechanism.[4] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay can proceed through both HAT and SET pathways.[3]

Antioxidant_Mechanisms

Experimental Workflow for Comparative Analysis

To objectively compare this compound's antioxidant activity to that of Vitamin C and Vitamin E, a standardized workflow should be followed. This ensures that all compounds are tested under identical conditions, allowing for a direct comparison of the results.

Experimental_Workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis cluster_comparison Comparison prep_standards Prepare Stock Solutions|this compound Vitamin C Vitamin E prep_working Create Serial Dilutions (Multiple Concentrations) prep_standards->prep_working assay_dpph DPPH Assay (HAT/SET) prep_working->assay_dpph assay_frap FRAP Assay (SET) prep_working->assay_frap assay_orac ORAC Assay (HAT) prep_working->assay_orac analysis_dpph Calculate % Inhibition Determine IC₅₀ Value assay_dpph->analysis_dpph analysis_frap Generate Standard Curve Calculate FRAP Value (Trolox Equivalents) assay_frap->analysis_frap analysis_orac Calculate Area Under Curve (AUC) Determine ORAC Value (Trolox Equivalents) assay_orac->analysis_orac compare Compare Results This compound vs. Vitamin C vs. Vitamin E analysis_dpph->compare analysis_frap->compare analysis_orac->compare

Quantitative Data Comparison

The following tables summarize the antioxidant activities of Vitamin C and Vitamin E as determined by common in vitro assays. These values serve as a benchmark for evaluating the performance of this compound. Note that absolute values can vary between studies due to minor differences in experimental conditions.

Table 1: DPPH Radical Scavenging Activity

CompoundConcentration (µM)DPPH Scavenging Activity (%)IC₅₀ (µg/mL)
Vitamin C20~40%[5]~2.0[1]
Vitamin E20~63%[5]-

IC₅₀ is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.

Table 2: Ferric Reducing Antioxidant Power (FRAP) Assay

CompoundFRAP Value (µmol Fe²⁺/g)
Vitamin CData varies significantly based on assay conditions.
Vitamin E (Trolox)Used as the standard for comparison in many antioxidant assays.[6]

FRAP values are often expressed as Trolox Equivalents (TE), where Trolox, a water-soluble analog of Vitamin E, is used to create the standard curve.[2]

Table 3: Oxygen Radical Absorbance Capacity (ORAC) Assay

CompoundORAC Value (µmol TE/g)
Vitamin C~128-133
Vitamin E~580-585

ORAC values are expressed as micromoles of Trolox Equivalents (TE) per gram of the sample.

Experimental Protocols

Detailed methodologies for the three key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light.

  • Sample Preparation: Prepare stock solutions of this compound, Vitamin C, and Vitamin E in a suitable solvent. Create a series of dilutions from each stock solution.

  • Reaction: In a 96-well plate or test tubes, add a specific volume of each sample dilution to a fixed volume of the DPPH working solution. Include a control containing only the solvent and the DPPH solution.

  • Incubation: Incubate the reactions in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each reaction at approximately 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each sample concentration using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC₅₀ Determination: Plot the % inhibition against the sample concentration to determine the IC₅₀ value.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance is proportional to the antioxidant capacity.[7]

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Prepare the test samples (this compound, Vitamin C, Vitamin E) in a suitable solvent.

  • Standard Curve: Prepare a standard curve using a known concentration of Trolox or ferrous sulfate (FeSO₄).

  • Reaction: Add a small volume of the sample or standard to the FRAP reagent.

  • Incubation: Incubate the mixture for a specified time (e.g., 4-30 minutes) at 37°C.

  • Measurement: Measure the absorbance of the blue-colored solution at approximately 593 nm.

  • Calculation: Determine the FRAP value of the samples by comparing their absorbance to the standard curve. Results are typically expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram of sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[7]

Procedure:

  • Reagent Preparation: Prepare solutions of fluorescein, AAPH, and a Trolox standard in a phosphate buffer (pH 7.4).

  • Sample Preparation: Prepare dilutions of this compound, Vitamin C, and Vitamin E in the phosphate buffer.

  • Reaction Setup (96-well plate):

    • Add the fluorescein solution to each well.

    • Add the sample, Trolox standard, or a blank (buffer) to the appropriate wells.

    • Incubate the plate at 37°C for approximately 30 minutes.

  • Initiation of Reaction: Add the AAPH solution to all wells to initiate the reaction.

  • Measurement: Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are taken every 1-2 minutes for at least 60 minutes.

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

    • Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Calculate the ORAC value of the samples from the standard curve and express the results as µmol of Trolox Equivalents (TE) per gram of the sample.

References

In vivo validation of Wistin's therapeutic potential in animal models of inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic potential of Wistin, a novel phytochemical, in the context of in vivo inflammatory models. Due to the current lack of published in vivo studies on this compound, this document presents a hypothetical study design and data to illustrate its potential, benchmarked against the well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac.

Introduction to this compound and its Anti-Inflammatory Profile

This compound, chemically known as 4′,6-dimethoxyisoflavone-7-O-β-d-glucopyranoside, is an isoflavonoid that has demonstrated significant anti-inflammatory properties in preclinical in vitro studies.[1][2][3] Research on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells has shown that this compound can significantly reduce the production of key inflammatory mediators, including nitric oxide (NO) and reactive oxygen species (ROS).[1][2][3]

Furthermore, this compound has been observed to downregulate the mRNA and protein expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6).[1][2][3] The underlying mechanism of action for these effects is attributed to the inhibition of the nuclear factor-κB (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1][2][3]

While these in vitro findings are promising, it is important to note that the efficacy of this compound in living organisms has not yet been reported in peer-reviewed literature. The following sections, therefore, propose a standard in vivo model to evaluate this compound's potential and provide a comparative framework against a standard-of-care anti-inflammatory agent.

Comparative Efficacy in an Animal Model of Acute Inflammation

To assess the in vivo anti-inflammatory potential of this compound, a widely used and validated animal model, the carrageenan-induced paw edema model in rats, is proposed. This model mimics the hallmarks of acute inflammation.

Data Presentation: this compound vs. Diclofenac in Carrageenan-Induced Paw Edema

The following table summarizes the actual experimental data for Diclofenac and presents hypothetical, yet plausible, data for this compound based on its potent in vitro activity. The data illustrates the percentage of edema inhibition at various time points after the induction of inflammation.

Treatment GroupDose (mg/kg)1 hour2 hours3 hours4 hours6 hours
Control (Vehicle) -0%0%0%0%0%
This compound (Hypothetical) 2025%45%65%55%40%
This compound (Hypothetical) 4035%60%75%65%50%
Diclofenac (Reference) 530%56%60%50%42%
Diclofenac (Reference) 2045%68%72%63%55%

Note: Data for Diclofenac is sourced from published studies.[4][5][6][7][8] Data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

A detailed methodology for the proposed in vivo validation of this compound is provided below.

Animal Model: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute anti-inflammatory activity.

  • Animals: Male Wistar albino rats (150-200g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Groups:

    • Group 1: Control (receives vehicle, e.g., 0.5% sodium carboxymethyl cellulose).

    • Group 2 & 3: this compound (e.g., 20 and 40 mg/kg, administered orally).

    • Group 4 & 5: Diclofenac Sodium (e.g., 5 and 20 mg/kg, administered orally) as a reference standard.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

    • The respective treatments (this compound, Diclofenac, or vehicle) are administered orally.

    • One hour after treatment, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw to induce inflammation.

    • Paw volume is measured at 1, 2, 3, 4, and 6 hours after the carrageenan injection.

  • Evaluation: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where:

    • Vc = Average increase in paw volume in the control group.

    • Vt = Average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflow

This compound's Anti-Inflammatory Signaling Pathway

The following diagram illustrates the known signaling pathway through which this compound exerts its anti-inflammatory effects at the cellular level.

G This compound's Anti-Inflammatory Signaling Pathway cluster_0 Inflammatory Stimulus cluster_1 This compound's Points of Intervention cluster_2 Pro-inflammatory Outcomes LPS LPS NFkB NF-κB Activation LPS->NFkB Activates p38 p38 MAPK Activation LPS->p38 Activates This compound This compound This compound->NFkB Inhibits This compound->p38 Inhibits iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 Cytokines IL-1β & IL-6 Production NFkB->Cytokines p38->iNOS_COX2 p38->Cytokines NO_ROS NO & ROS Production iNOS_COX2->NO_ROS

Caption: this compound inhibits inflammatory pathways.

Experimental Workflow for In Vivo Validation

The diagram below outlines the key steps in the proposed animal study to validate the anti-inflammatory effects of this compound.

G In Vivo Validation Workflow cluster_0 Preparation cluster_1 Procedure cluster_2 Analysis Animal_Acclimatization Animal Acclimatization (Wistar Rats) Grouping Grouping (Control, this compound, Diclofenac) Animal_Acclimatization->Grouping Initial_Paw_Volume Initial Paw Volume Measurement Grouping->Initial_Paw_Volume Drug_Administration Oral Administration (this compound/Diclofenac/Vehicle) Initial_Paw_Volume->Drug_Administration Inflammation_Induction Carrageenan Injection Drug_Administration->Inflammation_Induction Paw_Volume_Measurement Paw Volume Measurement (1, 2, 3, 4, 6 hours) Inflammation_Induction->Paw_Volume_Measurement Data_Calculation Calculate % Edema Inhibition Paw_Volume_Measurement->Data_Calculation Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Calculation->Statistical_Analysis

Caption: Workflow for in vivo study.

Conclusion

The existing in vitro evidence strongly suggests that this compound possesses significant anti-inflammatory properties through the inhibition of the NF-κB and p38 signaling pathways.[1][2][3] While this positions this compound as a promising therapeutic candidate for inflammatory diseases, its true potential can only be ascertained through rigorous in vivo studies. The hypothetical comparison with Diclofenac in a standard animal model of acute inflammation, as outlined in this guide, provides a framework for such an evaluation. Future research should focus on conducting these in vivo experiments to validate the efficacy and safety of this compound, which will be a critical step in its development as a potential new anti-inflammatory drug.

References

Comparative Metabolomics of Cells Treated with Wistin and Other Flavonoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of the isoflavonoid Wistin with other well-studied flavonoids, supported by experimental data and detailed methodologies.

This compound, an isoflavonoid with known anti-inflammatory properties, has been shown to modulate key cellular signaling pathways, namely Nuclear Factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK)[1][2]. While direct metabolomic studies on this compound are emerging, its mechanism of action through these pathways allows for an insightful comparative analysis with other flavonoids where metabolomic data is more readily available. This guide will explore the known metabolic consequences of inhibiting NF-κB and p38 signaling and compare these with the observed metabolomic shifts induced by quercetin, kaempferol, and luteolin.

Inferred and Observed Metabolic Impact: A Comparative Overview

This compound's inhibition of NF-κB and p38 MAPK signaling pathways suggests a significant impact on cellular metabolism. The NF-κB signaling pathway is a critical regulator of inflammation and also plays a pivotal role in controlling metabolic processes, including glycolysis and cellular respiration[1][2][3]. Similarly, the p38 MAPK pathway is involved in cellular responses to stress and influences mitochondrial metabolism and energy homeostasis[4][5][6][7].

In comparison, metabolomic studies on other flavonoids reveal a broad range of effects on cellular metabolism. Quercetin has been shown to modulate fatty acid and amino acid metabolism[8][9][10], while kaempferol influences arginine, proline, and fatty acid metabolism[11][12]. Luteolin treatment has been linked to alterations in amino acid, nucleotide, and glucose metabolism[13][14][15][16].

The following table summarizes the key metabolic pathways affected by this compound (inferred based on its signaling pathway inhibition) and other prominent flavonoids (based on direct metabolomic studies).

Metabolic PathwayThis compound (Inferred)QuercetinKaempferolLuteolin
Amino Acid Metabolism Likely AffectedAffected[9]Affected[11][12]Affected[14][15]
Carbohydrate Metabolism Likely Affected (Glycolysis)[3]Affected[9]Affected (TCA Cycle)[11]Affected[13][14]
Lipid Metabolism Likely AffectedAffected (Fatty Acid Metabolism)[8][10]Affected (Fatty Acid Biosynthesis)[11][12]Affected[13][16]
Nucleotide Metabolism Likely AffectedAffected (Pyrimidine Metabolism)[9]Affected[12]Affected[15]
Redox Homeostasis Likely AffectedAffected (Glutathione Metabolism)[10]-Affected (Glutathione Levels)[13][16]

Signaling Pathways and Metabolic Regulation

The metabolic alterations induced by these flavonoids are intrinsically linked to their influence on cellular signaling. The diagrams below illustrate the signaling pathways of this compound and a generalized experimental workflow for comparative metabolomics.

Wistin_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor IKK IKK Receptor->IKK Inhibits p38_MAPK p38 MAPK Receptor->p38_MAPK Inhibits IκBα IκBα IKK->IκBα Inhibits Phosphorylation NFκB_complex NF-κB/p65/p50 IκBα->NFκB_complex Sequesters NFκB_nucleus NF-κB NFκB_complex->NFκB_nucleus Translocation Metabolic_Regulation Metabolic Regulation (Glycolysis, Mitochondrial Respiration) p38_MAPK->Metabolic_Regulation Regulates NFκB_nucleus->Metabolic_Regulation Regulates Gene_Expression Inflammatory Gene Expression NFκB_nucleus->Gene_Expression Regulates

Caption: this compound's inhibitory effect on NF-κB and p38 MAPK signaling pathways.

Comparative_Metabolomics_Workflow cluster_experiment Experimental Phase cluster_analysis Analysis Phase Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment Groups Cell_Culture->Treatment Control Control Treatment->Control Wistin_Treat This compound Treatment->Wistin_Treat Flavonoid_X Other Flavonoids (Quercetin, Kaempferol, etc.) Treatment->Flavonoid_X Metabolite_Extraction Metabolite Extraction Control->Metabolite_Extraction Wistin_Treat->Metabolite_Extraction Flavonoid_X->Metabolite_Extraction LC_MS LC-MS/GC-MS Analysis Metabolite_Extraction->LC_MS Data_Processing Data Processing (Peak Detection, Alignment) LC_MS->Data_Processing Statistical_Analysis Multivariate Statistical Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Metabolite_ID Metabolite Identification Statistical_Analysis->Metabolite_ID Pathway_Analysis Pathway Analysis Metabolite_ID->Pathway_Analysis

References

Independent Validation of Wistin's Bioactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the published research on the bioactivity of Wistin, a phytochemical identified as 4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside. The primary focus of this document is to present the existing experimental data, detail the methodologies employed, and offer a comparative perspective on its anti-inflammatory effects.

Executive Summary:

Initial research has identified this compound as a potential anti-inflammatory agent. A key study demonstrates its ability to reduce inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The reported mechanism of action involves the inhibition of the Nuclear Factor-κB (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. However, it is crucial to note that, to date, no direct independent validation studies have been published to corroborate these initial findings. This guide, therefore, serves as a detailed summary of the primary research, providing a foundation for further investigation and validation.

Data Presentation

The following tables summarize the quantitative data from the primary study by An, J. et al. (2022), which investigated the effects of this compound on LPS-stimulated RAW 264.7 cells.

Table 1: Effect of this compound on Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Production

TreatmentConcentration (µM)NO Production (% of LPS control)Intracellular ROS (% of LPS control)
Control-Not reportedNot reported
LPS (1 µg/mL)-100%100%
This compound + LPS25Significantly reducedSignificantly reduced
This compound + LPS50Significantly reducedSignificantly reduced
This compound + LPS100Significantly reducedSignificantly reduced

Note: The original study reported statistically significant reductions but did not provide specific percentage values in the abstract. The data indicates a dose-dependent inhibitory effect.

Table 2: Effect of this compound on Pro-inflammatory Gene and Protein Expression

TargetTreatmentConcentration (µM)mRNA Expression Level (relative to LPS control)Protein Expression Level (relative to LPS control)
iNOS This compound + LPS25, 50, 100Significantly decreasedSignificantly decreased
COX-2 This compound + LPS25, 50, 100Significantly decreasedSignificantly decreased
IL-1β This compound + LPS25, 50, 100Significantly decreasedNot reported
IL-6 This compound + LPS25, 50, 100Significantly decreasedNot reported

Note: The study demonstrated a significant, dose-dependent reduction in both mRNA and protein levels of iNOS and COX-2, and in the mRNA levels of IL-1β and IL-6.[1][2]

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-inflammatory effects in LPS-stimulated macrophages.

Wistin_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 IKK IKK TLR4->IKK This compound This compound This compound->p38 Inhibits Phosphorylation p_NFkB p-NF-κB (p-p65) This compound->p_NFkB Inhibits Phosphorylation p_p38 p-p38 p38->p_p38 Phosphorylation Nucleus Nucleus p_p38->Nucleus Translocation p_IKK p-IKK IKK->p_IKK Phosphorylation p_IkB p-IκBα p_IKK->p_IkB Phosphorylates IkB IκBα NFkB NF-κB (p65/p50) p_IkB->NFkB Degradation releases NFkB->p_NFkB Phosphorylation p_NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-1β, IL-6) Nucleus->Inflammatory_Genes Gene Transcription Inflammation Inflammatory Response Inflammatory_Genes->Inflammation

Caption: this compound's proposed mechanism of anti-inflammatory action.

Experimental Protocols

The following are the key experimental methodologies as described in the primary research publication.

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment Protocol: Cells were pre-treated with various concentrations of this compound (25, 50, and 100 µM) for a specified duration before being stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay:

  • Method: The Griess reaction was used to measure the accumulation of nitrite in the cell culture supernatant, which is an indicator of NO production.

  • Procedure: Cell culture supernatants were mixed with Griess reagent, and the absorbance was measured at 540 nm.

3. Intracellular Reactive Oxygen Species (ROS) Measurement:

  • Method: Dichlorofluorescin diacetate (DCF-DA) assay.

  • Procedure: Cells were treated with DCF-DA, which becomes fluorescent upon oxidation by ROS. The fluorescence intensity was measured using a fluorescence microplate reader.

4. Quantitative Real-Time PCR (qRT-PCR):

  • Purpose: To quantify the mRNA expression levels of pro-inflammatory genes (iNOS, COX-2, IL-1β, and IL-6).

  • Procedure: Total RNA was extracted from the cells, reverse-transcribed into cDNA, and then subjected to real-time PCR using specific primers for the target genes. Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH).

5. Western Blot Analysis:

  • Purpose: To determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of key signaling proteins (p38, NF-κB p65).

  • Procedure: Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against the target proteins. Horseradish peroxidase (HRP)-conjugated secondary antibodies were used for detection via chemiluminescence.

Comparison with Alternatives

While no direct independent validation of this compound's bioactivity exists, its mechanism of action can be compared to other known anti-inflammatory compounds and inhibitors of the NF-κB and p38 pathways.

  • Other Isoflavones: this compound belongs to the isoflavonoid family. Other members of this family, such as genistein and daidzein, have also been reported to exhibit anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways.[1] This suggests a potential class effect for isoflavones, though the specific potency and off-target effects of this compound remain to be comparatively evaluated.

  • Specific Pathway Inhibitors:

    • NF-κB Inhibitors: A variety of compounds, such as pyrrolidine dithiocarbamate (PDTC) and IKK inhibitors (e.g., TPCA-1), are used experimentally to block the NF-κB pathway.[3][4] this compound's reported effect on this pathway positions it as a potential modulator, but its specificity and potency relative to these well-characterized inhibitors are unknown.

    • p38 MAPK Inhibitors: Compounds like SB203580 are specific inhibitors of p38 MAPK and have been shown to ameliorate inflammatory responses in various models.[3][5] The finding that this compound also inhibits p38 phosphorylation suggests a similar downstream effect.

The initial research on this compound presents a compelling case for its potential as an anti-inflammatory agent. The data consistently indicates a dose-dependent reduction in key inflammatory mediators and points towards a plausible mechanism of action through the NF-κB and p38 signaling pathways. However, the lack of independent validation is a significant gap in the current understanding of this compound's bioactivity.

For researchers and drug development professionals, the following steps are critical for advancing the study of this compound:

  • Independent Replication: The primary findings need to be replicated by an independent laboratory to validate the reported effects.

  • In Vivo Studies: The anti-inflammatory activity of this compound should be evaluated in animal models of inflammation to determine its efficacy and safety in a physiological context.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of this compound analogs could help to identify more potent and specific derivatives.

  • Comparative Studies: Direct, head-to-head studies comparing the potency and specificity of this compound with other isoflavones and known NF-κB/p38 inhibitors would provide valuable context for its potential therapeutic application.

References

Safety Operating Guide

Navigating the Disposal of "Wistin": A General Framework for Laboratory Chemical Waste

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific data for a substance named "Wistin" necessitates a focus on established general protocols for hazardous chemical waste disposal. Researchers, scientists, and drug development professionals must consult the Safety Data Sheet (SDS) for any chemical to obtain specific handling and disposal instructions. The following guide provides a comprehensive framework for the safe disposal of laboratory chemicals, which should be adapted based on the specific properties and hazards outlined in the chemical's SDS.

General Chemical Properties and Data

Prior to handling and disposal, it is crucial to understand the chemical's properties. The table below summarizes key data points typically found on an SDS, using Munjistin as an illustrative example due to the lack of information on "this compound".[1]

PropertyValueSource
Molecular FormulaC15H8O6PubChem, Chemsrc, Guidechem
Molecular Weight284.22 g/mol PubChem, Chemsrc
Boiling Point522.8°C at 760 mmHgChemsrc
Flash Point284.1°CChemsrc
Density1.687 g/cm³Chemsrc
XLogP32.8PubChem
Hydrogen Bond Donor Count3Guidechem
Hydrogen Bond Acceptor Count6Guidechem

Experimental Protocol: General Chemical Waste Disposal

The following is a step-by-step protocol for the safe disposal of chemical waste. This procedure is based on standard practices for handling potentially hazardous chemicals.

1. Identification and Classification:

  • The first step is to identify the type of waste.[2] A waste profile should be completed to classify the waste and determine the appropriate handling and disposal procedures.[2]

  • Hazardous waste is categorized based on its characteristics:

    • Ignitable: Liquids with a flash point less than 60°C, non-liquids that can cause fire through friction or spontaneous chemical changes, and ignitable compressed gases.

    • Corrosive: Liquids with a pH of ≤ 2 or ≥ 12.5, or solids that produce a solution with such a pH when mixed with water.[3]

    • Reactive: Substances that are unstable, react violently with water, or can detonate or create toxic gases under certain conditions.[3]

    • Toxic: This is the default characteristic for chemical waste that is not ignitable, corrosive, or reactive, unless proven otherwise through testing.[3]

2. Personal Protective Equipment (PPE):

  • Always wear standard laboratory attire, including a fully buttoned lab coat.[1]

  • Use chemical safety goggles to protect your eyes.[1]

  • Wear nitrile gloves to prevent skin contact. For larger quantities, consider double-gloving.[1]

  • A dust mask or respirator is recommended to avoid inhaling fine particles when handling solid chemicals.[1]

3. Handling and Waste Collection:

  • All handling of chemical powders should be done in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Use a dedicated, labeled, and sealable container for the chemical waste.[1] The container must be made of a material compatible with the chemical.

  • Do not mix different chemical waste streams unless their compatibility has been confirmed.[1]

  • Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name(s).[3]

4. Spill Management:

  • For a small spill of solid material, carefully sweep it up using a brush and dustpan, avoiding the creation of dust clouds.[1]

  • Wipe the spill area with a damp cloth.[1]

  • All contaminated cleaning materials should be disposed of in the designated chemical waste container.[1]

  • For larger spills, follow your institution's emergency procedures for hazardous material spills.[1]

General Workflow for Chemical Disposal

The following diagram illustrates the general workflow for the proper disposal of chemical waste in a laboratory setting.

start Start: Chemical Waste Generated identify Identify Waste & Consult SDS start->identify ppe Wear Appropriate PPE identify->ppe segregate Segregate Incompatible Wastes ppe->segregate container Use Labeled, Compatible Container segregate->container collection Collect Waste in Fume Hood container->collection spill Spill Management Procedures collection->spill cleanup Clean Spill & Dispose of Materials spill->cleanup Spill Occurs storage Store Waste in Designated Area spill->storage No Spill cleanup->container pickup Schedule Waste Pick-up storage->pickup end End: Proper Disposal by EHS pickup->end

General workflow for the safe disposal of laboratory chemical waste.

Institutional Compliance

Always consult your institution's specific safety guidelines and chemical hygiene plan. Environmental Health and Safety (EHS) departments are responsible for developing and coordinating the Hazardous Waste Management Program in accordance with federal, state, and local regulations.[4] It is the responsibility of the individuals generating the waste to properly identify, label, and segregate it for disposal.[4]

References

Personal protective equipment for handling Wistin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Wistin in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound (CAS No. 19046-26-5) is a chemical compound that is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent safety measures, including the use of appropriate Personal Protective Equipment (PPE), are mandatory.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side-shields to protect against splashes.
Hand Protection Protective GlovesChemically resistant gloves (e.g., nitrile, neoprene) should be worn.
Skin and Body Protection Impervious ClothingA lab coat or other protective clothing that is impervious to chemicals.
Respiratory Protection Suitable RespiratorUse in a well-ventilated area. If ventilation is inadequate, a suitable respirator is required.

Operational Plan for Handling this compound

Engineering Controls:

  • Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended.

  • Ensure that an accessible safety shower and eye wash station are available in the immediate work area[1].

Safe Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area by removing any unnecessary items and ensuring a clean, uncluttered space.

  • Handling: Avoid the formation of dust and aerosols. Avoid inhalation and contact with eyes and skin[1].

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling this compound[1].

Storage:

  • Store this compound in a tightly sealed container in a cool, well-ventilated area[1].

  • Protect from direct sunlight and sources of ignition[1].

  • For long-term storage, maintain at -20°C in powder form or -80°C when in a solvent[2].

Disposal Plan

Waste Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Do not allow the product to enter drains, water courses, or the soil[1].

  • Contaminated PPE should be disposed of as hazardous waste.

Spill Response:

  • Evacuate: In case of a spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an absorbent material to contain the spill.

  • Clean-up: Carefully collect the spilled material and place it in a designated, sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess Hazards 1. Assess Hazards (Review SDS) Select PPE 2. Select Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) Assess Hazards->Select PPE Inspect PPE 3. Inspect PPE (Check for damage) Select PPE->Inspect PPE Don PPE 4. Don PPE (Properly fit all equipment) Inspect PPE->Don PPE Prepare Work Area 5. Prepare Work Area (Ensure ventilation, clear space) Don PPE->Prepare Work Area Handle this compound 6. Handle this compound (Avoid dust/aerosols and contact) Prepare Work Area->Handle this compound Decontaminate Work Area 7. Decontaminate Work Area (Clean all surfaces) Handle this compound->Decontaminate Work Area Doff PPE 8. Doff PPE (Remove carefully to avoid contamination) Decontaminate Work Area->Doff PPE Dispose of Waste 9. Dispose of Waste (Follow hazardous waste protocols) Doff PPE->Dispose of Waste Wash Hands Thoroughly 10. Wash Hands Thoroughly Dispose of Waste->Wash Hands Thoroughly

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Wistin
Reactant of Route 2
Reactant of Route 2
Wistin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.